molecular formula C14H19ClO3S B056402 2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride CAS No. 112160-39-1

2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride

Cat. No.: B056402
CAS No.: 112160-39-1
M. Wt: 302.8 g/mol
InChI Key: UXUOVYKDMGFUDU-UHFFFAOYSA-N
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Description

2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride is a specialized and highly reactive sulfonylation reagent of significant value in chemical biology and analytical chemistry. Its core research application lies in the derivatization and detection of thiol-containing biomolecules, such as cysteine residues in proteins and peptides, as well as small-molecule antioxidants like glutathione. The mechanism of action involves the sulfonyl chloride group acting as an electrophile, readily forming stable thioether sulfonate adducts with thiols under mild conditions. A key feature of this reagent is the 2,2,5,7,8-pentamethylchroman moiety, a derivative of vitamin E (alpha-tocopherol), which imparts inherent lipophilicity and antioxidant properties. This characteristic makes it particularly useful for studying and tagging thiols within hydrophobic environments, such as lipid membranes, and can enhance the chromatographic retention and detection sensitivity of derivatized analytes in techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or fluorescent detection. Researchers utilize this compound to probe thiol reactivity, quantify redox states, and prepare conjugates for further study, making it an essential tool for investigations into oxidative stress, protein function, and antioxidant mechanisms.

Properties

IUPAC Name

2,2,5,7,8-pentamethyl-3,4-dihydrochromene-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO3S/c1-8-9(2)13(19(15,16)17)10(3)11-6-7-14(4,5)18-12(8)11/h6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUOVYKDMGFUDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402569
Record name 2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride
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Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112160-39-1
Record name 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-sulfonyl chloride
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Record name 2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride
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Record name 2,2,5,7,8-Pentamethyl-chromane-6-sulfonyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 112160-39-1

This technical guide provides a comprehensive overview of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl), a key reagent in synthetic chemistry, particularly in the field of peptide synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, applications, and relevant biological context.

Chemical and Physical Properties

This compound is a highly reactive sulfonylating agent. Its core structure is based on a chroman ring, a derivative of Vitamin E, which imparts specific chemical properties beneficial for its applications. The compound is typically a powder at room temperature and must be stored under anhydrous conditions to prevent hydrolysis of the reactive sulfonyl chloride group.[1]

PropertyValueSource
CAS Number 112160-39-1[2][3]
Molecular Formula C₁₄H₁₉ClO₃S[2][3]
Molecular Weight 302.82 g/mol [3][4]
Synonyms Pmc-Cl, 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-sulfonyl chloride[2][4]
Appearance Powder[3]
Melting Point 77-82 °C[3]
Storage Temperature -20°C[3]

Synthesis of this compound

The synthesis of Pmc-Cl is a two-step process starting from its corresponding phenol, 2,2,5,7,8-pentamethylchroman-6-ol (PMC-OH). The overall yield for this process is approximately 53%.[1] Purity of the final product is critical, especially for applications in peptide synthesis, and should be verified by HPLC or LC-MS.[1]

Experimental Protocol

Step 1: Sulfonation of 2,2,5,7,8-pentamethylchroman-6-ol

  • In a flask maintained under an inert atmosphere (e.g., argon or nitrogen) and equipped with a magnetic stirrer, dissolve 2,2,5,7,8-pentamethylchroman-6-ol (PMC-OH) in anhydrous chloroform.

  • Cool the solution to 0–5°C using an ice bath.

  • Slowly add chlorosulfonic acid (HSO₃Cl) to the cooled solution.

  • Stir the reaction mixture at 0–5°C for 4–6 hours.[1] During this time, the sulfonic acid intermediate is formed.

Step 2: Chlorination of the Sulfonic Acid Intermediate

  • Following the sulfonation reaction, carefully add thionyl chloride (SOCl₂) to the reaction mixture.

  • Heat the mixture to reflux (approximately 70–80°C).

  • Maintain the reflux for 2–3 hours to convert the sulfonic acid to the sulfonyl chloride.[1]

  • After cooling to room temperature, the reaction is quenched, and the product is isolated. Work-up typically involves washing with water to remove inorganic acids, followed by extraction with an organic solvent. The organic layer is then dried and the solvent evaporated to yield the crude Pmc-Cl.

  • Purification is achieved through recrystallization or column chromatography to yield the final high-purity product.

G cluster_synthesis Synthesis Workflow of Pmc-Cl start Start: 2,2,5,7,8-pentamethyl- chroman-6-ol (PMC-OH) sulfonation Step 1: Sulfonation start->sulfonation HSO₃Cl Anhydrous Chloroform 0-5°C, 4-6h intermediate Sulfonic Acid Intermediate sulfonation->intermediate chlorination Step 2: Chlorination workup Work-up & Purification chlorination->workup intermediate->chlorination SOCl₂ Reflux (70-80°C) 2-3h end End Product: Pmc-Cl workup->end

Caption: Synthesis workflow for Pmc-Cl from PMC-OH.

Applications in Peptide Synthesis

The primary application of this compound is in Solid-Phase Peptide Synthesis (SPPS), specifically as a protecting group for the guanidino side chain of arginine. The resulting protected amino acid is denoted as Fmoc-Arg(Pmc)-OH.

The Pmc group is stable under the basic conditions used for the removal of the Fmoc protecting group (e.g., piperidine in DMF) but is labile to moderately acidic conditions, typically using Trifluoroacetic Acid (TFA), which allows for its removal during the final cleavage of the peptide from the resin.[5]

Comparison with Other Arginine Protecting Groups

The Pmc group is one of several sulfonyl-based protecting groups used for arginine. Its properties are often compared to Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl). The key differentiator is their lability towards acid.

Protecting GroupRelative Acid LabilityTypical Cleavage Time (TFA)Key Characteristics
Pbf High1.5 - 3 hoursMost labile; preferred for sequences with Trp to reduce alkylation side reactions.[6][7]
Pmc Moderate2 - 6 hoursLess labile than Pbf; requires longer cleavage times, which can increase side reactions.[6][7]
Mtr LowUp to 24 hoursMost stable; requires harsh, prolonged acid exposure for removal.[6][7]

A direct comparison study demonstrated that after a 3-hour treatment with a TFA cocktail, the yield of a target peptide was 69% when using the Pbf group, compared to only 46% with the Pmc group, highlighting Pbf's greater acid lability.[5][6][7]

Experimental Protocols for SPPS

Protocol 1: Coupling of Fmoc-Arg(Pmc)-OH

This protocol describes a standard manual coupling step on a pre-swelled resin with a free N-terminal amine.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (v/v). Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes. Wash the resin thoroughly with DMF (5 times).

  • Activation Mixture: In a separate vessel, dissolve Fmoc-Arg(Pmc)-OH (3 eq. relative to resin loading), HBTU (O-Benzotriazol-1-yl-N,N,N′,N′-tetramethyluronium hexafluorophosphate; 2.9 eq.), and HOBt (Hydroxybenzotriazole; 3 eq.) in DMF.

  • Add DIEA (N,N-Diisopropylethylamine; 6 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times) to remove excess reagents. The completion of the coupling can be monitored using a qualitative ninhydrin (Kaiser) test.

Protocol 2: Cleavage of the Pmc Group and Resin

This protocol is for the final step, where the peptide is cleaved from the resin and all acid-labile side-chain protecting groups, including Pmc, are removed.

  • Resin Preparation: After the final synthesis cycle, wash the peptide-resin with DCM and dry it thoroughly under a vacuum.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a cleavage cocktail. A standard cocktail effective for peptides containing Arg(Pmc) is Reagent K : TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v). The scavengers (phenol, thioanisole, EDT) are crucial for trapping the reactive carbocations generated during cleavage, which can otherwise lead to side reactions like the alkylation of tryptophan residues.[5]

  • Cleavage Reaction: Add the cold cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin). Allow the suspension to react at room temperature for 2-4 hours with occasional swirling. For peptides with multiple Arg(Pmc) residues, the cleavage time may need to be extended up to 6 hours.

  • Peptide Precipitation and Isolation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise into a large volume of cold diethyl ether (at least 10 times the volume of the filtrate) to precipitate the crude peptide.

  • Washing and Drying: Pellet the precipitated peptide by centrifugation, decant the ether, and wash the pellet with cold ether two more times to remove residual scavengers. Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.

G cluster_spps SPPS Workflow Using Fmoc-Arg(Pmc)-OH resin Resin with Free Amine coupling Coupling: Fmoc-Arg(Pmc)-OH resin->coupling HBTU/HOBt/DIEA elongation Peptide Elongation (Repeat Cycles) coupling->elongation Wash & Fmoc Deprotection cleavage Final Cleavage & Deprotection elongation->cleavage TFA Cocktail (e.g., Reagent K) purification Purification cleavage->purification Precipitate in Ether peptide Final Peptide purification->peptide RP-HPLC

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating an Arg(Pmc) residue.

Analytical Data (Expected)

  • ¹H NMR: The spectrum would show characteristic signals for the five methyl groups on the chroman ring, the two methylene groups (-CH₂CH₂-) in the dihydropyran ring, and aromatic protons.

  • ¹³C NMR: Key signals would include those for the aliphatic carbons of the methyl and methylene groups, the quaternary carbons of the chroman ring (including the C-O carbon), the aromatic carbons, and a signal corresponding to the carbon atom attached to the sulfonyl chloride group.[1]

  • FTIR: The spectrum would be dominated by strong absorption bands characteristic of the sulfonyl group (S=O stretching), typically appearing in the regions of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric). Other bands would correspond to C-H, C=C (aromatic), and C-O stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the M⁺ peak is expected for all chlorine-containing fragments.

Biological Context of the Chroman Moiety

While this compound is a synthetic reagent not intended for direct biological application, its precursor, 2,2,5,7,8-pentamethyl-6-chromanol (PMC) , is the antioxidant moiety of vitamin E and possesses significant biological activity.[8]

PMC functions as a potent antioxidant. Studies in human retinal pigment epithelial (RPE) cells have shown that PMC protects against oxidative stress-induced damage. Its mechanism involves the modulation of the Nrf2/HO-1 signaling pathway . Under conditions of oxidative stress, the transcription factor Nrf2 typically translocates to the nucleus, where it activates the expression of antioxidant response element (ARE) genes, such as heme oxygenase-1 (HO-1).[2][9] PMC has been shown to block the generation of reactive oxygen species (ROS), thereby preventing the nuclear translocation of Nrf2 and the subsequent upregulation of HO-1. This action mitigates the cellular stress response and protects the cells from damage.

G cluster_pathway Simplified Nrf2/HO-1 Pathway & PMC Intervention Stress Oxidative Stress (e.g., ox-LDL) ROS Increased ROS Stress->ROS Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 (Nucleus) Keap1_Nrf2->Nrf2 Nrf2 translocates ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to HO1 HO-1 Gene Expression ARE->HO1 activates Protection Cell Protection HO1->Protection PMC PMC (Pmc-Cl Precursor) PMC->ROS blocks

Caption: Role of PMC (precursor to Pmc-Cl) in modulating the Nrf2/HO-1 signaling pathway.

References

An In-depth Technical Guide to 2,2,5,7,8-Pentamethylchroman-6-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl), a key reagent in synthetic organic chemistry and drug development. The document details its chemical and physical properties, outlines its synthesis, and describes its primary applications, with a focus on its role in peptide synthesis.

Chemical and Physical Properties

This compound is a synthetic organic compound notable for its chroman structure, which is a derivative of vitamin E, and a reactive sulfonyl chloride functional group.[1] This combination of features makes it a valuable tool in various chemical transformations.[1]

Below is a summary of its key quantitative data:

PropertyValueReferences
Molecular Formula C₁₄H₁₉ClO₃S[1][2][3]
Molecular Weight 302.82 g/mol [1][2]
CAS Number 112160-39-1[2]
Melting Point 77-82 °C[2]
Assay ≥97.0% (HPLC)[2]
Appearance Powder[2]
Storage Temperature -20°C[2]

Experimental Protocols

2.1. Synthesis of this compound

The synthesis of Pmc-Cl is typically achieved through the chlorosulfonation of its precursor, 2,2,5,7,8-pentamethylchroman-6-ol.[1] While various specific protocols exist, a general methodology is described below.

Objective: To synthesize this compound from 2,2,5,7,8-pentamethylchroman.

Materials:

  • 2,2,5,7,8-pentamethylchroman

  • Chlorosulfonic acid

  • Chloroform (or other suitable solvent)

  • Ice bath

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Purification apparatus (e.g., for chromatography or recrystallization)

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,2,5,7,8-pentamethylchroman in a suitable solvent such as chloroform.[1]

  • Cooling: Cool the reaction mixture in an ice bath to maintain a low temperature during the addition of the chlorosulfonating agent.

  • Chlorosulfonation: Add chlorosulfonic acid dropwise to the cooled solution.[1] The reaction is exothermic and careful control of the addition rate is necessary to prevent side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction mixture by carefully pouring it over crushed ice.

  • Extraction: Extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the final product with a purity of ≥97.0%.[2]

A reported yield for this synthesis method is approximately 53%.[1] Purity is a critical consideration, especially for applications in peptide synthesis, and should be verified using HPLC or LC-MS.[1]

Applications in Drug Development and Research

The primary application of this compound is as a protecting group for the guanidino side chain of arginine residues in solid-phase peptide synthesis (SPPS).[1][4] The bulky and acid-labile nature of the Pmc group effectively shields the highly basic guanidino group during peptide chain elongation, preventing undesirable side reactions.[1]

The lipophilicity imparted by the pentamethylchroman moiety, a derivative of vitamin E, can also enhance the solubility of the protected peptide in organic solvents used in SPPS.[1]

3.1. Role in Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the workflow of using Pmc-Cl in SPPS for the incorporation of an arginine residue.

SPPS_Workflow Resin Solid Support (e.g., 2-Chlorotrityl Chloride Resin) AA_Coupling Couple Fmoc-protected Amino Acid Resin->AA_Coupling Start Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) AA_Coupling->Fmoc_Deprotection Elongate Arg_Coupling Couple Fmoc-Arg(Pmc)-OH using HBTU Fmoc_Deprotection->Arg_Coupling Ready for Arg Arg_Coupling->Fmoc_Deprotection Continue Elongation Pmc_Deprotection Final Cleavage and Pmc Deprotection (e.g., Trifluoroacetic Acid) Arg_Coupling->Pmc_Deprotection Chain Complete Peptide Purified Peptide Pmc_Deprotection->Peptide Final Product

Caption: Workflow of Arginine Incorporation in SPPS using Pmc Protection.

The sulfonyl moiety of Pmc-Cl selectively protects the guanidino group of arginine during the coupling reactions.[1] Deprotection of the Pmc group is achieved under mild acidic conditions, typically with trifluoroacetic acid (TFA), which minimizes damage to the peptide backbone.[1]

Beyond its use in peptide synthesis, this compound is also utilized in the synthesis of various biologically active compounds and sulfonamide-based drugs.[1] The sulfonyl chloride group is a versatile electrophile that readily reacts with nucleophiles, allowing for the introduction of the sulfonyl group to modify the properties and biological activities of other molecules.[1] It is also employed for the derivatization and detection of thiol-containing biomolecules like cysteine residues and glutathione.[1]

References

physical properties of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and key applications of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride, a crucial reagent in modern peptide chemistry.

Core Physical Properties

This compound, commonly abbreviated as Pmc-Cl, is a white to off-white powder.[1] Its primary application is in peptide synthesis, where it serves as a precursor for the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) protecting group, particularly for the guanidinium side chain of arginine.[2][3][4]

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₉ClO₃S[5]
Molecular Weight 302.82 g/mol
Melting Point 77-82 °C
Appearance Powder
CAS Number 112160-39-1[1][5]
Boiling Point Not readily available in cited literature
Density Not readily available in cited literature
Solubility Soluble in chloroform[6]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process initiated from 2,2,5,7,8-pentamethylchroman-6-ol.[6]

Step 1: Sulfonation

  • Dissolve 2,2,5,7,8-pentamethylchroman-6-ol in anhydrous chloroform in a reaction vessel equipped with a stirring mechanism and a means for temperature control.

  • Cool the solution to a temperature range of 0–5°C using an ice bath.

  • Slowly add chlorosulfonic acid to the cooled solution while maintaining vigorous stirring. The reaction is an electrophilic aromatic substitution.[6]

  • Continue the reaction for a period of 4–6 hours within the 0–5°C temperature range to ensure the formation of the sulfonic acid intermediate.[6]

Step 2: Chlorination

  • Following the sulfonation, carefully add thionyl chloride to the reaction mixture.

  • Heat the mixture to reflux, maintaining a temperature of 70–80°C, for 2–3 hours. This step converts the sulfonic acid to the desired sulfonyl chloride.[6]

  • After the reaction is complete, the product can be isolated and purified using standard organic chemistry techniques, such as extraction and crystallization. The reported yield for this two-step process is approximately 53%.[6]

Melting Point Determination

The melting point of this compound can be determined using a standard melting point apparatus.

  • Ensure the sample of this compound is dry and finely powdered.

  • Pack a small amount of the powdered sample into a capillary tube, ensuring a column height of approximately 3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block at a steady and slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.

  • Observe the sample through the magnifying lens. Record the temperature at which the first signs of melting are observed and the temperature at which the entire sample has transitioned to a liquid state. This range represents the melting point of the substance.

Application in Peptide Synthesis: A Workflow

This compound is instrumental in the preparation of Fmoc-Arg(Pmc)-OH, an amino acid derivative widely used in Fmoc-based solid-phase peptide synthesis (SPPS).[2][3] The Pmc group protects the highly basic guanidinium side chain of arginine during peptide chain elongation.[3][4] The following diagram illustrates the general workflow of incorporating an Arg(Pmc) residue into a growing peptide chain.

PeptideSynthesisWorkflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Final_Cleavage Final Cleavage and Deprotection Resin Resin-Bound Peptide (Free N-terminus) Coupling Coupling: + Fmoc-Arg(Pmc)-OH + Coupling Reagents Resin->Coupling 1. Add Protected Amino Acid Wash1 Wash Coupling->Wash1 2. Form Peptide Bond Fmoc_Deprotection Fmoc Deprotection (e.g., Piperidine) Wash1->Fmoc_Deprotection 3. Remove Excess Reagents Wash2 Wash Fmoc_Deprotection->Wash2 4. Expose N-terminus Next_Cycle Ready for Next Amino Acid Wash2->Next_Cycle 5. Purify Completed_Peptide Completed Resin-Bound Peptide Next_Cycle->Completed_Peptide Repeat Cycles to Elongate Peptide Chain Cleavage Cleavage from Resin & Pmc Deprotection (e.g., TFA Cocktail) Completed_Peptide->Cleavage Purified_Peptide Purified Peptide Cleavage->Purified_Peptide

Caption: Workflow for incorporating an Arg(Pmc) residue in Fmoc-based solid-phase peptide synthesis.

References

An In-depth Technical Guide to the Synthesis of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl), a key reagent in peptide synthesis and various other applications in medicinal and organic chemistry. This document details the synthesis of the precursor, 2,2,5,7,8-pentamethylchroman, and outlines two primary methods for the synthesis of Pmc-Cl. The guide includes detailed experimental protocols, quantitative data organized for clarity, and a visual representation of the synthetic routes.

Introduction

This compound, commonly known as Pmc-Cl, is a vital organic compound utilized for the introduction of the acid-labile 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) protecting group, particularly for the guanidino function of arginine in solid-phase peptide synthesis. Its unique structural features, including the sterically hindered chroman ring, offer distinct advantages in terms of stability and cleavage conditions. This guide explores the prevalent synthetic routes to Pmc-Cl, providing researchers with the necessary details to replicate and optimize its production.

Synthesis of the Precursor: 2,2,5,7,8-Pentamethylchroman

The synthesis of the foundational chroman structure is a prerequisite for the subsequent preparation of Pmc-Cl. A common and effective method involves the reaction of 2,3,5-trimethylphenol with isoprene in the presence of a Lewis acid catalyst.

Experimental Protocol: Synthesis of 2,2,5,7,8-Pentamethylchroman[1]
  • Reaction Setup: A mixture of 2,3,5-trimethylphenol (50.03 g, 0.367 mol), isoprene (25.09 g, 0.368 mol), and fused zinc chloride (5.94 g, 0.044 mol) is stirred in anhydrous acetic acid (47 ml) at room temperature for 14 hours.[1]

  • Reaction Progression: The initially cloudy red mixture is gradually heated, during which it becomes clear. The reaction mixture is then refluxed for 8 hours, turning black in the process.[1]

  • Workup: After cooling to room temperature, the reaction mixture is poured into 250 ml of water, leading to the separation of a black oil. The aqueous layer is extracted with pentane (3 x 200 ml).[1] The combined organic phases are washed with Claisen's alkali (2 x 150 ml), water (3 x 250 ml), and brine (2 x 200 ml).[1] The organic layer is then dried over anhydrous calcium chloride and the solvent is evaporated under reduced pressure to yield a brown oil.[1]

  • Purification: The crude product is purified by distillation at 0.48 mBar.[1]

Quantitative Data: Synthesis of 2,2,5,7,8-Pentamethylchroman
ParameterValueReference
Starting Materials 2,3,5-Trimethylphenol, Isoprene, Zinc Chloride, Acetic Acid[1]
Yield 49%[1]
Purity >95% (GC)[1]
Boiling Point 82-96 °C at 0.48 mBar[1]
Appearance Pale yellow liquid[1]
Characterization Data: 2,2,5,7,8-Pentamethylchroman[1]
  • ¹H NMR (CDCl₃, 400 MHz): δ = 1.30 (6H, s, 2×CH₃), 1.78 (2H, t, J=7 Hz, CH₂), 2.07 (3H, s, CH₃), 2.15 (3H, s, CH₃), 2.19 (3H, s, CH₃), 2.59 (2H, t, J=7 Hz, CH₂), 6.54 (1H, s, aromatic H).[1]

  • ¹³C NMR (CDCl₃, 400 MHz): δ = 11.42 (CH₃), 18.91 (CH₃), 19.84 (CH₃), 20.49 (CH₂), 26.97 (2×CH₃), 32.79 (CH₃), 73.10 (C(CH₃)₂), 116.67 (Ar-C), 122.03 (Ar-C), 122.29 (Ar-C), 133.44 (Ar-C), 134.70 (Ar-C), 151.72 (Ar-C).[1]

  • MS (GC/MS): m/z = 204 (100), 189 (14), 149 (91).[1]

Synthesis of this compound (Pmc-Cl)

Two primary methods for the synthesis of Pmc-Cl are prevalent in the literature. Method A involves the direct chlorosulfonation of 2,2,5,7,8-pentamethylchroman, while Method B is a two-step process starting from 2,2,5,7,8-pentamethylchroman-6-ol (PMC-OH).

Method A: Direct Chlorosulfonation of 2,2,5,7,8-Pentamethylchroman

This method offers a direct route to Pmc-Cl from the chroman precursor.

A detailed protocol for this method has been published and is summarized here. The starting material for this synthesis was 2,2,5,7,8-pentamethylchroman.

  • Reaction Setup: 77.55 g (0.38 mol) of 2,2,5,7,8-pentamethylchroman is dissolved in 1 liter of trichloromethane and cooled to 0°C.

  • Reagent Addition: A solution of 176.85 g (1.52 mol) of chlorosulfonic acid in 800 ml of trichloromethane is added to the cooled solution.

  • Reaction: The mixture is stirred for 15 minutes at 0°C and then for an additional hour without cooling.

  • Workup: The reaction mixture is poured onto ice, and the organic layer is separated. This layer is then washed sequentially with a 5% sodium carbonate solution, a saturated sodium bicarbonate solution, and brine. The combined aqueous washings are back-extracted with more trichloromethane.

  • Purification: The original organic layer and the organic extract are combined, dried over anhydrous magnesium sulfate, treated with activated charcoal, and filtered through kieselguhr. Most of the trichloromethane is removed in vacuo. Petroleum ether (40°/60° C) is added, and the remaining trichloromethane is removed. The crude product is dissolved in more petroleum ether, cooled to 0°C, and the resulting solid is collected by filtration.

ParameterValue
Starting Material 2,2,5,7,8-Pentamethylchroman
Reagent Chlorosulfonic Acid
Solvent Trichloromethane
Yield 39.7%
Melting Point 77-82 °C
Method B: Two-Step Synthesis from 2,2,5,7,8-Pentamethylchroman-6-ol (PMC-OH)

This method involves the initial sulfonation of PMC-OH followed by chlorination of the resulting sulfonic acid intermediate.

While a detailed, step-by-step protocol with specific quantities is not fully available in the reviewed literature, the general procedure is as follows:

  • Sulfonation: 2,2,5,7,8-pentamethylchroman-6-ol (PMC-OH) is reacted with chlorosulfonic acid in anhydrous chloroform at a temperature of 0–5°C for a duration of 4–6 hours.[2]

  • Chlorination: The intermediate sulfonic acid is then treated with thionyl chloride. This reaction is carried out under reflux conditions (70–80°C) for 2–3 hours to yield the final product, Pmc-Cl.[2]

ParameterValueReference
Starting Material 2,2,5,7,8-Pentamethylchroman-6-ol (PMC-OH)[2]
Reagents Chlorosulfonic Acid, Thionyl Chloride[2]
Solvent Anhydrous Chloroform[2]
Yield ~53% (over two steps)[2]

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized Pmc-Cl.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₄H₁₉ClO₃S
Molecular Weight 302.82 g/mol
Appearance Powder
Melting Point 77-82 °C
Purity (HPLC) ≥97.0%

Synthesis Pathway Diagram

The following diagram illustrates the overall synthetic pathways described in this guide.

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_method_a Method A cluster_method_b Method B 2_3_5_Trimethylphenol 2,3,5-Trimethylphenol Isoprene Isoprene Pentamethylchroman 2,2,5,7,8-Pentamethylchroman Isoprene->Pentamethylchroman Pmc_Cl_A 2,2,5,7,8-Pentamethylchroman- 6-sulfonyl chloride PMC_OH 2,2,5,7,8-Pentamethylchroman-6-ol (PMC-OH) Sulfonic_Acid 2,2,5,7,8-Pentamethylchroman- 6-sulfonic acid Pmc_Cl_B 2,2,5,7,8-Pentamethylchroman- 6-sulfonyl chloride Sulfonic_Acid->Pmc_Cl_B Thionyl Chloride

Caption: Synthetic pathways to this compound.

Conclusion

This technical guide provides a detailed overview of the synthesis of this compound, a crucial reagent for chemical and pharmaceutical research. By presenting two distinct synthetic methodologies, along with detailed experimental protocols and quantitative data, this document serves as a valuable resource for scientists and professionals in the field of drug development and organic synthesis. The provided information enables the replication and potential optimization of these synthetic routes, facilitating the accessibility of this important compound. Further experimental work is recommended to fully characterize the final product with detailed spectroscopic data.

References

mechanism of action of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism and Application of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, commonly abbreviated as Pmc-Cl, is a highly reactive sulfonylating reagent with significant applications in synthetic and analytical chemistry. Its primary and most extensively documented role is as a precursor to the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group, an acid-labile protecting group for the guanidinium function of arginine in Fmoc-based solid-phase peptide synthesis (SPPS). Additionally, its inherent reactivity towards nucleophiles makes it a potential derivatizing agent for the analysis of thiol-containing biomolecules by High-Performance Liquid Chromatography (HPLC). This guide provides a comprehensive overview of the core mechanism of action of Pmc-Cl, quantitative data on its performance as a protecting group, and detailed experimental protocols for its application in peptide synthesis and its prospective use in analytical derivatization.

Core Mechanism of Action

The functionality of Pmc-Cl is dictated by the highly electrophilic nature of the sulfonyl chloride (-SO₂Cl) group attached to the electron-rich pentamethylchroman core. This core structure is a derivative of Vitamin E, providing steric bulk and influencing the stability of the resulting sulfonamide or sulfonate ester products.

The primary mechanism involves the nucleophilic attack on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable covalent bond with the nucleophile.[1]

  • With Amines (e.g., Arginine Side Chain): Pmc-Cl reacts with the nucleophilic guanidinium group of an arginine residue to form a stable sulfonamide. This reaction is fundamental to its use as a protecting group in peptide synthesis.

  • With Thiols (e.g., Cysteine, Glutathione): The sulfonyl chloride group readily reacts with the thiolate anion (S⁻) of cysteine or other thiol-containing molecules to form a stable thioether sulfonate adduct.[1] This reaction forms the basis for its application as a derivatization agent for analytical purposes.

cluster_0 Pmc-Cl Reaction Mechanism Pmc_Cl Pmc-SO₂Cl (Electrophile) Product Pmc-SO₂-Nucleophile (Stable Adduct) Pmc_Cl->Product Nucleophilic Attack Nucleophile Nucleophile (e.g., R-NH₂, R-SH) Nucleophile->Product HCl HCl Product->HCl

Caption: General reaction of Pmc-Cl with a nucleophile.

Application in Solid-Phase Peptide Synthesis (SPPS)

The most prominent application of Pmc-Cl is in the synthesis of Fmoc-Arg(Pmc)-OH, which is then used in Fmoc-based SPPS. The Pmc group protects the highly basic and nucleophilic guanidinium side chain of arginine, preventing side reactions during peptide elongation.

Mechanism of Protection and Deprotection

The Pmc group is stable to the basic conditions (typically 20% piperidine in DMF) used for the removal of the temporary Nα-Fmoc group during SPPS.[2] It is, however, designed to be cleaved under moderately acidic conditions during the final step of peptide synthesis, where the peptide is cleaved from the resin support and all side-chain protecting groups are removed simultaneously.

The final deprotection is typically achieved using a high concentration of trifluoroacetic acid (TFA). The acid protonates the sulfonamide, facilitating cleavage. The pentamethylchroman moiety helps to stabilize the resulting carbocation, making the group sufficiently labile.

cluster_1 SPPS Workflow for Arginine Start Fmoc-Arg(Pmc)-OH Couple Couple to Resin-Peptide Start->Couple Deprotect Fmoc Removal (Piperidine) Couple->Deprotect Elongate Repeat Cycle Deprotect->Elongate Elongate->Couple Cleave Final Cleavage (TFA Cocktail) Elongate->Cleave Final Cycle Peptide Free Peptide with Arginine Cleave->Peptide cluster_2 Proposed HPLC Derivatization Workflow Sample Biological Sample (e.g., Plasma, Cell Lysate) Reduce Reduction Step (e.g., TCEP) Sample->Reduce 1. Reduce Disulfides Derivatize Derivatization (Pmc-Cl, Basic pH) Reduce->Derivatize 2. Form Thiolate & React Separate RP-HPLC Separation Derivatize->Separate 3. Separate Adduct Detect UV/Fluorescence Detection Separate->Detect 4. Detect Pmc-Adduct Quantify Quantification Detect->Quantify 5. Compare to Standard

References

In-Depth Technical Guide: 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl), a key reagent in synthetic chemistry, particularly in the field of peptide synthesis.

Core Data Presentation

SolventSolubilityContext of Use
Chloroform (anhydrous)SolubleUsed as a solvent in the synthesis of Pmc-Cl.[1]
Dichloromethane (DCM)SolubleUtilized as a solvent in reactions involving sulfonyl chlorides.
Tetrahydrofuran (THF)SolubleA common solvent for organic synthesis.
Dimethylformamide (DMF)SolubleEmployed in solid-phase peptide synthesis where Pmc is used as a protecting group.[2]
WaterSparingly Soluble / InsolubleGenerally, sulfonyl chlorides have low solubility in water, which protects them from hydrolysis.[3]
Diethyl etherInsoluble / Low SolubilityUsed for precipitation of peptides after cleavage from the resin, implying the compound itself is not highly soluble.[4]
AcetonitrileSolubleUsed in analytical techniques like HPLC for purity assessment.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in peptide synthesis are crucial for its effective use.

Synthesis of this compound

The synthesis of Pmc-Cl is a two-step process involving the sulfonation of 2,2,5,7,8-pentamethylchroman-6-ol, followed by chlorination.[1]

Step 1: Sulfonation

  • The precursor, 2,2,5,7,8-pentamethylchroman-6-ol, is dissolved in anhydrous chloroform.[1]

  • The solution is cooled to 0–5°C.[1]

  • Chlorosulfonic acid is added to the solution.[1]

  • The reaction is allowed to proceed for 4–6 hours at this temperature.[1]

Step 2: Chlorination

  • The intermediate sulfonic acid from the previous step is treated with thionyl chloride.[1]

  • The mixture is refluxed at 70–80°C for 2–3 hours to yield the final product, this compound.[1]

  • The reported yield for this two-step process is approximately 53%.[1]

Use as a Protecting Group in Solid-Phase Peptide Synthesis (SPPS)

This compound is widely used to introduce the Pmc protecting group for the guanidino group of arginine residues in Fmoc-based solid-phase peptide synthesis.[1][2]

General SPPS Workflow:

  • Resin Preparation: A suitable resin, such as 2-Chlorotrityl Chloride Resin, is used as the solid support.[2]

  • Amino Acid Coupling: N-Fmoc protected amino acids, including Fmoc-Arg(Pmc)-OH, are coupled to the resin. O-Benzotriazol-1-yl-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) is a common coupling reagent.[2]

  • Fmoc Deprotection: The Fmoc group is removed using a 20% piperidine solution in DMF to expose the free amine for the next coupling step.[2]

  • Cleavage and Deprotection: Once the peptide chain is assembled, it is cleaved from the resin, and the side-chain protecting groups, including Pmc, are removed. This is typically achieved using a solution of 95% trifluoroacetic acid (TFA) with scavengers like 2.5% thioanisole and 2.5% water for 30 minutes.[2][4]

  • Purification: The crude peptide is then purified using high-performance liquid chromatography (HPLC).[2]

Visualizations

Synthesis Workflow

Synthesis_of_Pmc_Cl cluster_sulfonation Step 1: Sulfonation cluster_chlorination Step 2: Chlorination start_sulfonation 2,2,5,7,8-pentamethylchroman-6-ol in anhydrous Chloroform cool Cool to 0-5°C start_sulfonation->cool add_csa Add Chlorosulfonic Acid cool->add_csa react_sulfonation React for 4-6 hours add_csa->react_sulfonation intermediate Intermediate Sulfonic Acid react_sulfonation->intermediate add_socl2 Add Thionyl Chloride intermediate->add_socl2 reflux Reflux at 70-80°C for 2-3 hours add_socl2->reflux product This compound reflux->product

Caption: Workflow for the synthesis of this compound.

Solid-Phase Peptide Synthesis (SPPS) Workflow using Pmc Protection

SPPS_Workflow resin Start: Resin coupling Couple Fmoc-Arg(Pmc)-OH (and other amino acids) resin->coupling wash1 Wash coupling->wash1 deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotection wash2 Wash deprotection->wash2 repeat Repeat Coupling and Deprotection Cycles wash2->repeat repeat->coupling Next amino acid cleavage Cleavage from Resin and Pmc Deprotection (TFA) repeat->cleavage Final amino acid purification Purify Peptide (HPLC) cleavage->purification final_peptide Final Peptide purification->final_peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Pmc protection.

References

stability of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride (Pmc-Cl) is a vital reagent in modern organic synthesis, particularly in peptide synthesis where it serves as a protecting group for the guanidino function of arginine.[1] Its efficacy is intrinsically linked to its stability, as degradation can lead to side reactions and impurities. This technical guide provides an in-depth analysis of the stability of Pmc-Cl under various conditions, offering insights into its degradation pathways and providing robust experimental protocols for its stability assessment. While specific quantitative stability data for Pmc-Cl is not extensively published, this guide extrapolates from the known chemistry of sulfonyl chlorides and provides a framework for researchers to conduct their own stability studies.

Introduction to this compound

This compound is a synthetic organic compound featuring a chroman backbone and a reactive sulfonyl chloride functional group.[1] This unique structure confers a balance of reactivity and steric hindrance, making it a preferred choice for specific applications in medicinal chemistry and organic synthesis.[1] The primary application of Pmc-Cl is as a protecting group for arginine in solid-phase peptide synthesis (SPPS).[1] Its stability is paramount, as premature cleavage or degradation can impact the yield and purity of the final peptide product. Understanding the factors that influence its stability is therefore critical for its effective use.

Factors Influencing the Stability of this compound

The stability of Pmc-Cl is primarily influenced by its susceptibility to nucleophilic attack, particularly hydrolysis, as well as its sensitivity to elevated temperatures and light.

Hydrolytic Stability

The most significant degradation pathway for sulfonyl chlorides is hydrolysis, where the compound reacts with water to form the corresponding sulfonic acid. This reaction is typically irreversible and is a major concern during storage, handling, and in aqueous reaction media. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by water.[2][3] The low solubility of some sulfonyl chlorides in water can, to some extent, protect them from rapid hydrolysis.[2][4]

The rate of hydrolysis is generally influenced by pH. For many sulfonyl chlorides, the hydrolysis can proceed via both a neutral (water-mediated) and an alkaline (hydroxide-mediated) pathway.

Thermal Stability

As with many reactive organic compounds, temperature is a critical factor in the stability of Pmc-Cl. The recommended storage temperature for Pmc-Cl is -20°C, which indicates that it is prone to thermal degradation at ambient or elevated temperatures. Thermal decomposition can lead to the formation of various degradation products and a decrease in the purity of the reagent.

Photostability

While specific photostability data for Pmc-Cl is scarce, organic molecules containing aromatic rings and reactive functional groups can be susceptible to photodegradation. Exposure to UV or visible light can potentially initiate degradation pathways, leading to loss of potency and the formation of impurities. Therefore, it is best practice to store Pmc-Cl in light-resistant containers.

Quantitative Stability Data (Illustrative)

Due to the limited availability of specific quantitative stability data for this compound in peer-reviewed literature, the following tables are presented as illustrative examples. These tables are based on the expected degradation patterns for a sulfonyl chloride of this type and are intended to serve as a guide for researchers in designing their own stability studies.

Table 1: Illustrative Hydrolytic Stability of Pmc-Cl at 25°C

pHTime (hours)Purity (%)
4.0099.5
2498.0
7295.2
7.0099.5
2496.5
7291.0
9.0099.5
2492.1
7280.5

Table 2: Illustrative Thermal Stability of Pmc-Cl (Solid State)

Temperature (°C)Time (days)Purity (%)
-20099.5
9099.2
18099.0
4099.5
3097.8
9094.5
25099.5
795.0
3088.2
40099.5
192.3
775.6

Table 3: Illustrative Photostability of Pmc-Cl (Solid State, Exposed to ICH Q1B Light Conditions)

ConditionTime (hours)Purity (%)
Dark Control099.5
2499.4
Light Exposed099.5
2497.1

Experimental Protocols for Stability Assessment

The following are detailed methodologies for conducting key stability experiments on this compound.

Hydrolytic Stability Testing

Objective: To determine the rate of hydrolysis of Pmc-Cl at different pH values.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 4.0, 7.0)

  • Borate buffer (pH 9.0)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare stock solutions of Pmc-Cl in acetonitrile at a concentration of 1 mg/mL.

  • In separate temperature-controlled vessels (e.g., 25°C), add a small aliquot of the Pmc-Cl stock solution to each of the pH buffers to achieve a final concentration of approximately 50 µg/mL.

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each buffer solution.

  • Immediately quench the hydrolysis by diluting the aliquot with a mobile phase (e.g., 50:50 acetonitrile:water) to stop further degradation.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of Pmc-Cl.

  • Plot the percentage of remaining Pmc-Cl against time for each pH to determine the degradation kinetics.

Thermal Stability Testing (Accelerated)

Objective: To evaluate the stability of solid Pmc-Cl at elevated temperatures.

Materials:

  • This compound (solid)

  • Vials with inert caps

  • Temperature-controlled stability chambers

  • HPLC system with a C18 column and UV detector

Procedure:

  • Place accurately weighed samples of solid Pmc-Cl into vials.

  • Place the vials in stability chambers set at different temperatures (e.g., 40°C, 60°C, and a control at -20°C).

  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), remove one vial from each temperature condition.

  • Allow the vial to return to room temperature.

  • Dissolve the contents in a suitable solvent (e.g., acetonitrile) to a known concentration.

  • Analyze the solution using a validated HPLC method to determine the purity of Pmc-Cl.

  • Compare the purity of the stressed samples to the control sample stored at -20°C.

Photostability Testing

Objective: To assess the impact of light exposure on the stability of solid Pmc-Cl.

Materials:

  • This compound (solid)

  • Photostability chamber compliant with ICH Q1B guidelines

  • Quartz vials

  • Amber vials (for dark control)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Place a thin layer of solid Pmc-Cl in both a quartz vial (for light exposure) and an amber vial (as a dark control).

  • Place the vials in a photostability chamber.

  • Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • After the exposure period, remove both the light-exposed and dark control samples.

  • Dissolve the samples in a suitable solvent to a known concentration.

  • Analyze by a validated HPLC method to determine the purity and identify any degradation products.

  • Compare the chromatograms of the exposed sample, the dark control, and an initial (time zero) sample.

Visualizations

The following diagrams illustrate the primary degradation pathway and a general workflow for stability testing.

Hydrolysis_Pathway PmcCl This compound PmcSA 2,2,5,7,8-Pentamethylchroman-6-sulfonic Acid PmcCl->PmcSA Hydrolysis Water H₂O HCl HCl

Caption: Predicted primary degradation pathway of Pmc-Cl via hydrolysis.

Stability_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Hydrolysis Hydrolysis (pH 4, 7, 9) Sampling Time-point Sampling Hydrolysis->Sampling Thermal Thermal (40°C, 60°C) Thermal->Sampling Photo Photolytic (ICH Q1B) Photo->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Interpretation HPLC->Data Report Stability Report Data->Report PmcCl Pmc-Cl Sample PmcCl->Hydrolysis PmcCl->Thermal PmcCl->Photo

Caption: General experimental workflow for Pmc-Cl stability testing.

Conclusion and Recommendations

This compound is a reactive compound that is susceptible to degradation, primarily through hydrolysis and thermal decomposition. To ensure its optimal performance and to minimize the introduction of impurities into synthetic pathways, the following handling and storage procedures are recommended:

  • Storage: Store Pmc-Cl at -20°C in a tightly sealed, light-resistant container. To prevent hydrolysis from atmospheric moisture, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen).

  • Handling: When handling Pmc-Cl, work in a dry environment and minimize its exposure to atmospheric moisture. Use anhydrous solvents for preparing solutions.

  • Solution Stability: Solutions of Pmc-Cl in aprotic solvents are generally more stable than in protic or aqueous solvents. If solutions are to be stored, they should be kept at low temperatures and used as quickly as possible.

By understanding the inherent stability characteristics of this compound and implementing appropriate stability testing and handling procedures, researchers can ensure the integrity of this important synthetic reagent.

References

An In-Depth Technical Guide to 2,2,5,7,8-Pentamethylchroman-6-sulfonyl Chloride (Pmc-Cl) Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride (Pmc-Cl) is a vital reagent in synthetic organic chemistry, most notably for its role as a protecting group for the guanidino function of arginine in solid-phase peptide synthesis (SPPS). The Pmc group offers a balance of stability under standard synthesis conditions and lability under moderately acidic conditions, facilitating the synthesis of complex peptides. Beyond its application in peptide chemistry, the chromane scaffold of Pmc-Cl is found in a variety of biologically active molecules, making its derivatives and analogs subjects of interest in medicinal chemistry and drug discovery.

This technical guide provides a comprehensive overview of Pmc-Cl, including its physicochemical properties, synthesis, and applications. It further explores the biological activities of its analogs, offering detailed experimental protocols and visual diagrams of relevant pathways and workflows to support researchers in their scientific endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Pmc-Cl and its precursor, 2,2,5,7,8-pentamethyl-6-chromanol, is essential for their effective use and storage.

Table 1: Physicochemical Properties of Pmc-Cl and its Precursor

PropertyThis compound (Pmc-Cl)2,2,5,7,8-Pentamethyl-6-chromanol
Molecular Formula C₁₄H₁₉ClO₃S[1][2]C₁₄H₂₀O₂[3][4]
Molecular Weight 302.82 g/mol [1][2]220.31 g/mol [3][4]
CAS Number 112160-39-1[1][2]950-99-2[3][4]
Appearance PowderSolid[3][4]
Melting Point 77-82 °C89-91 °C[3][4]
Solubility Soluble in anhydrous chloroform, DMF, DCM, NMP.[1][2][5]Soluble in DMSO; Insoluble in water.[3]
Stability Hygroscopic; decomposes in moist air. Stable for up to 12 months at -20°C under argon. Purity can decrease by 20% within 4 weeks at room temperature.[1]Stable under standard laboratory conditions.
Storage Store at -20°C under an inert atmosphere.Store at 2-8°C.[6]

Synthesis and Experimental Protocols

Synthesis of 2,2,5,7,8-Pentamethyl-6-chromanol

The precursor for Pmc-Cl can be synthesized via the reaction of 2,3,5-trimethylhydroquinone with isoprene.

Experimental Protocol: Synthesis of 2,2,5,7,8-Pentamethylchroman

  • Materials: 2,3,5-Trimethylphenol, isoprene, fused zinc chloride, anhydrous acetic acid, pentane, Claisen's alkali, calcium chloride.

  • Procedure:

    • To a stirred solution of 2,3,5-trimethylphenol (0.367 mol) and isoprene (0.368 mol) in anhydrous acetic acid (47 ml), add fused zinc chloride (0.044 mol).[7]

    • Stir the mixture at room temperature for 14 hours. The mixture will appear as a cloudy red solution.[7]

    • Gradually heat the mixture; it will become clear upon heating.[7]

    • Reflux the reaction mixture for 8 hours, during which it will turn black.[7]

    • After cooling to room temperature, pour the reaction mixture into 250 ml of water. A black oil will separate.[7]

    • Extract the aqueous layer with pentane (3 x 200 ml).[7]

    • Wash the combined organic phases with Claisen's alkali (2 x 150 ml), water (3 x 250 ml), and brine (2 x 200 ml).[7]

    • Dry the organic layer over CaCl₂ and evaporate the solvent under reduced pressure to yield a brown oil.[7]

    • Distill the crude product at 0.48 mBar to afford 2,2,5,7,8-pentamethylchroman as a pale yellow liquid (49% yield).[7]

Synthesis of this compound (Pmc-Cl)

Pmc-Cl is synthesized from its corresponding chromanol via a two-step process involving sulfonation followed by chlorination.[1]

Experimental Protocol: Synthesis of Pmc-Cl

  • Materials: 2,2,5,7,8-pentamethylchroman-6-ol (PMC-OH), chlorosulfonic acid (HSO₃Cl), anhydrous chloroform, thionyl chloride (SOCl₂).

  • Step 1: Sulfonation

    • Dissolve PMC-OH in anhydrous chloroform in a reaction vessel equipped with a dropping funnel and a stirrer, under an inert atmosphere.

    • Cool the solution to 0–5°C using an ice bath.

    • Slowly add chlorosulfonic acid (HSO₃Cl) dropwise to the cooled solution over a period of 30 minutes.

    • Stir the reaction mixture at 0–5°C for 4–6 hours.[1]

  • Step 2: Chlorination

    • Carefully quench the reaction mixture by pouring it over crushed ice.

    • Separate the organic layer and wash it with cold water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the intermediate sulfonic acid.

    • To the crude sulfonic acid, add thionyl chloride (SOCl₂).

    • Reflux the mixture at 70–80°C for 2–3 hours.[1]

    • After cooling, remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude Pmc-Cl can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate). The overall yield is approximately 53%.[1]

Note: This protocol is a general guideline. Researchers should consult relevant literature and perform small-scale trials to optimize conditions.

Synthesis of Fmoc-Arg(Pmc)-OH

Fmoc-Arg(Pmc)-OH is a key building block for incorporating Pmc-protected arginine into peptides during Fmoc-based SPPS. While a detailed, publicly available protocol for its synthesis is scarce, the general approach involves the reaction of Fmoc-Arg-OH with Pmc-Cl under basic conditions.

General Synthetic Scheme:

  • Protection of the α-amino and carboxyl groups of Arginine: This is typically achieved using standard protecting groups like Boc for the α-amino group and esterification for the carboxyl group.

  • Introduction of the Pmc group: The guanidino group of the protected arginine is then reacted with Pmc-Cl in the presence of a base (e.g., a hindered amine like diisopropylethylamine) in an aprotic solvent.

  • Deprotection and Fmoc introduction: The temporary protecting groups on the α-amino and carboxyl groups are selectively removed, followed by the introduction of the Fmoc group onto the α-amino group using a reagent like Fmoc-OSu.

G cluster_synthesis Synthesis of Fmoc-Arg(Pmc)-OH Arginine Arginine Protected Arg α-Amino and Carboxyl Protected Arginine Fmoc-Arg(Pmc)-OH_intermediate Arg derivative with Pmc on side chain Fmoc-Arg(Pmc)-OH Fmoc-Arg(Pmc)-OH

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Pmc-Cl is in the preparation of Fmoc-Arg(Pmc)-OH for use in Fmoc-based SPPS. The Pmc group protects the nucleophilic guanidinium side chain of arginine, preventing side reactions during peptide chain elongation.

Cleavage of the Pmc Protecting Group

The Pmc group is acid-labile and is typically removed during the final cleavage of the peptide from the solid support using a trifluoroacetic acid (TFA)-based cocktail.

Experimental Protocol: Cleavage of the Pmc Group

  • Materials: Pmc-protected peptide-resin, trifluoroacetic acid (TFA), water, scavengers (e.g., triisopropylsilane (TIS), thioanisole).

  • Procedure:

    • Wash the dried peptide-resin with dichloromethane (DCM).

    • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS. For peptides containing tryptophan, the addition of thioanisole is recommended to prevent alkylation.[1]

    • Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-4 hours. The cleavage time may need to be extended for peptides with multiple Arg(Pmc) residues.[8]

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether (approximately 10 times the volume of the TFA solution).

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

G cluster_cleavage Pmc Cleavage Workflow PeptideResin Pmc-Protected Peptide on Resin CleavageCocktail TFA-based Cleavage Cocktail Filtration Filter and Collect Filtrate Precipitation Precipitate Peptide in Cold Ether Isolation Isolate Crude Peptide (Centrifugation/Drying)

Comparison with Other Arginine Protecting Groups

The choice of protecting group for arginine is critical for the successful synthesis of peptides. Pmc is often compared to other sulfonyl-based protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl).

Table 2: Comparison of Arginine Protecting Groups

Protecting GroupRelative Acid LabilityTypical Cleavage Time (TFA)AdvantagesDisadvantages
Pmc Moderate[8]2-6 hours[8][9]Good balance of stability and lability.Slower cleavage than Pbf; risk of tryptophan alkylation.[8][10]
Pbf High[8][9]1.5-3 hours[8][9]Faster cleavage reduces side reactions; less prone to tryptophan alkylation.[9][10]Can be sterically bulky.[8]
Mtr Low[8]7.5-24 hours[8]Stable if required for specific strategies.Requires harsh cleavage conditions, leading to more side reactions.[8][10]

Quantitative Comparison of Cleavage Efficiency:

A study comparing the cleavage of an arginine-containing peptide demonstrated that a 3-hour treatment with TFA resulted in a 69% yield of the desired peptide when Arg(Pbf) was used, compared to only 46% when Arg(Pmc) was employed.[10][11] This highlights the significantly faster and more efficient deprotection achieved with the Pbf group.

Side Reactions

The use of Pmc protection can lead to side reactions, primarily during the acidic cleavage step.

  • Tryptophan Alkylation: The carbocation generated from the cleavage of the Pmc group can alkylate the indole ring of tryptophan residues. This can be minimized by using scavengers like thioanisole or by using Boc-protected tryptophan (Fmoc-Trp(Boc)-OH).[12]

  • O-sulfonation of Serine and Threonine: In the absence of suitable scavengers, the sulfonyl group from Pmc can be transferred to the hydroxyl groups of serine and threonine residues, forming O-sulfo-serine and O-sulfo-threonine as byproducts.[1]

Spectral Data

Table 3: Expected Spectral Data for Pmc-Cl

TechniqueExpected Observations
¹H NMR Signals for the methyl groups on the chroman ring, methylene protons of the dihydropyran ring, and potentially aromatic protons depending on the substitution pattern. Due to the complexity and potential for conformational isomers, a detailed assignment would require experimental data.
¹³C NMR Characteristic peaks for the sulfonyl chloride carbon (around δ 44.2 ppm) and carbons of the chroman ring (e.g., δ 152.1 ppm for a quaternary carbon).[1]
Mass Spec. The molecular ion peak [M]+ at m/z 302.82. Fragmentation would likely involve the loss of Cl, SO₂, and cleavage of the chroman ring.

Analogs and Their Biological Activities

The chromane and chromone scaffolds present in Pmc-Cl and related compounds are found in numerous natural and synthetic molecules with diverse biological activities. Research has focused on the synthesis and evaluation of these analogs for various therapeutic applications.

Anticancer Activity and Androgen Receptor Modulation

The precursor to Pmc-Cl, 2,2,5,7,8-pentamethyl-6-chromanol (PMC) , has demonstrated significant anti-cancer activity, particularly against prostate cancer cell lines.[13] PMC acts as a modulator of the androgen receptor (AR) signaling pathway.[13] The AR is a key driver in the development and progression of prostate cancer.

G

Sirtuin Inhibition

Derivatives of the chroman and chromone core have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2).[10][11][14] Sirtuins are a class of histone deacetylases involved in various cellular processes, and their dysregulation is implicated in aging-related diseases and cancer.[11] Inhibition of SIRT2 has been shown to induce hyperacetylation of α-tubulin, leading to an inhibition of tumor growth.[11]

The mechanism of SIRT2 inhibition by these compounds is an active area of research. Structure-activity relationship (SAR) studies have shown that substitutions at various positions on the chroman ring can significantly impact inhibitory potency and selectivity.

Conclusion

This compound and its derivatives are valuable tools for chemical and biological research. While Pmc-Cl's primary role is as a protecting group in peptide synthesis, the inherent biological activity of the chromane scaffold opens avenues for the development of novel therapeutic agents. This guide has provided a comprehensive overview of the synthesis, properties, and applications of Pmc-Cl, along with an exploration of its biologically active analogs. The detailed protocols and visual aids are intended to empower researchers to effectively utilize these compounds in their ongoing work. Further research into the synthesis of novel analogs and the elucidation of their mechanisms of action will undoubtedly continue to expand the utility of this versatile chemical entity.

References

spectroscopic data (NMR, IR, MS) of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and applications of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride, a key reagent in synthetic chemistry.

Compound Overview

This compound, commonly abbreviated as Pmc-Cl, is a synthetic organic compound with the chemical formula C₁₄H₁₉ClO₃S and a molecular weight of approximately 302.82 g/mol .[1] It is widely recognized for its role as a protecting group for the guanidino function of arginine in solid-phase peptide synthesis. The pentamethylchroman moiety provides steric hindrance and stability, which can be cleaved under specific acidic conditions.

Key Identifiers:

  • CAS Number: 112160-39-1

  • Molecular Formula: C₁₄H₁₉ClO₃S

  • Molecular Weight: 302.82 g/mol

Spectroscopic Data

Due to the limited availability of complete, publicly accessible experimental spectra, this section presents a combination of reported data and predicted spectroscopic characteristics based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for this compound are detailed below.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 2.60Triplet2HAr-CH₂-
~ 1.80Triplet2H-CH₂-C(CH₃)₂-
~ 2.55Singlet3HAr-CH₃
~ 2.20Singlet3HAr-CH₃
~ 2.15Singlet3HAr-CH₃
~ 1.30Singlet6H-C(CH₃)₂

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)Assignment
152.1C-O (Chroman Ring)[1]
~ 140 - 120Aromatic Carbons
~ 75-O-C(CH₃)₂-
44.2C-SO₂Cl[1]
~ 32Ar-CH₂-
~ 20-CH₂-C(CH₃)₂-
~ 25-C(CH₃)₂
~ 12 - 20Ar-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are expected in the following regions.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)Functional GroupVibration
~ 1370 - 1350Sulfonyl Chloride (R-SO₂-Cl)Asymmetric S=O Stretch
~ 1180 - 1160Sulfonyl Chloride (R-SO₂-Cl)Symmetric S=O Stretch
~ 3000 - 2850Alkyl C-HC-H Stretch
~ 1600, 1475Aromatic RingC=C Stretch
~ 1250 - 1000Aryl EtherC-O Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the following is expected.

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
~ 302/304Molecular Ion Peak [M]⁺ and [M+2]⁺ due to ³⁵Cl and ³⁷Cl isotopes
~ 203Loss of SO₂Cl
~ 65SO₂H⁺ or C₅H₅⁺

Experimental Protocols

The synthesis of this compound is a two-step process starting from 2,2,5,7,8-pentamethylchroman-6-ol.

Synthesis of 2,2,5,7,8-Pentanemethylchroman-6-sulfonyl Chloride

Step 1: Sulfonation of 2,2,5,7,8-pentamethylchroman-6-ol

  • In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2,2,5,7,8-pentamethylchroman-6-ol in a suitable anhydrous solvent such as chloroform.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add chlorosulfonic acid to the cooled solution.

  • Allow the reaction to proceed for 4-6 hours at 0-5 °C with continuous stirring.

Step 2: Chlorination of the Sulfonic Acid Intermediate

  • To the sulfonic acid intermediate formed in the previous step, add thionyl chloride.

  • Heat the reaction mixture to reflux (approximately 70-80 °C).

  • Maintain the reflux for 2-3 hours.

  • After the reaction is complete, cool the mixture and carefully quench with ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualization of Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

SynthesisWorkflow Synthesis of this compound cluster_reagents A 2,2,5,7,8-Pentamethylchroman-6-ol B Sulfonic Acid Intermediate A->B Sulfonation C This compound B->C Chlorination reagent1 Chlorosulfonic Acid (in Chloroform, 0-5°C) reagent2 Thionyl Chloride (Reflux, 70-80°C)

Caption: Synthetic route to this compound.

Applications in Research and Drug Development

The primary application of this compound is in peptide synthesis.[1] It serves as a crucial reagent for the introduction of the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) protecting group onto the side chain of arginine residues. This protection is essential to prevent unwanted side reactions at the guanidino group during peptide chain elongation. The Pmc group is favored for its stability under the basic conditions used for Fmoc deprotection and its lability under moderately acidic conditions, typically using trifluoroacetic acid (TFA), for final cleavage from the solid support and deprotection. This controlled cleavage is vital in the synthesis of complex peptides and therapeutic drug candidates.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,2,5,7,8-Pentamethylchroman-6-sulfonyl Chloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride (Pmc-Cl) is a crucial reagent in modern peptide chemistry, primarily utilized for the protection of the guanidino side chain of arginine residues during Fmoc-based solid-phase peptide synthesis (SPPS). The Pmc group offers a balance of stability under the basic conditions required for Fmoc-group removal and lability under acidic conditions for the final cleavage of the peptide from the resin.[1] This makes it a valuable tool for the synthesis of arginine-containing peptides, particularly those with multiple arginine residues.[2]

These application notes provide a comprehensive overview of the use of Pmc-Cl, including detailed protocols for the synthesis of Fmoc-Arg(Pmc)-OH, its incorporation into peptides, and the final deprotection steps. Comparative data with other common arginine protecting groups are also presented to aid in the selection of the optimal synthetic strategy.

Data Presentation

Comparison of Arginine Protecting Groups

The choice of protecting group for the arginine side chain significantly impacts the efficiency of peptide synthesis and the purity of the final product. The following table provides a quantitative comparison of commonly used sulfonyl-based protecting groups in Fmoc-SPPS.

Protecting GroupStructureCleavage Conditions (Time)Peptide Yield (%)Key AdvantagesKey Disadvantages
Pmc 2,2,5,7,8-pentamethylchroman-6-sulfonylTFA-based cocktails (2-6 hours)[3]46% (in a 3-hour cleavage)[1][2]More acid-labile than Mtr, good for multiple Arg residues.[2]Slower cleavage and lower yield compared to Pbf[1][2]; can lead to tryptophan alkylation.[1]
Pbf 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonylTFA-based cocktails (1.5-3 hours)[3]69% (in a 3-hour cleavage)[2][3]More acid-labile than Pmc, leading to higher yields and reduced side reactions.[2][3]Can be sterically bulky, potentially affecting coupling efficiency.[3]
Mtr 4-methoxy-2,3,6-trimethylbenzenesulfonylHarsher TFA conditions, often with scavengers (prolonged)[4]VariableRobust protection.Requires harsh cleavage conditions, which can degrade sensitive peptides.[3]
Tos p-toluenesulfonylStrong acids like HF[3]VariableVery robust protection.Requires very harsh cleavage conditions, not ideal for Fmoc-SPPS.[3]

Experimental Protocols

Protocol 1: Synthesis of Nα-Fmoc-N-g-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-L-arginine (Fmoc-Arg(Pmc)-OH)

This protocol describes a general multi-step synthesis of Fmoc-Arg(Pmc)-OH, adapted from procedures for analogous protected amino acids.

Materials:

  • Fmoc-Arg-OH

  • This compound (Pmc-Cl)

  • Thionyl chloride

  • Methanol

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Organic solvents (e.g., Dichloromethane (DCM), Dioxane, Ethyl acetate)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Esterification of Fmoc-Arg-OH:

    • Suspend Fmoc-Arg-OH in methanol.

    • Cool the suspension to 0°C and slowly add thionyl chloride.

    • Stir the reaction mixture at room temperature overnight.

    • Remove the solvent under reduced pressure to obtain the methyl ester.

  • Protection of the α-amino group with Boc:

    • Dissolve the Fmoc-Arg-OMe in a suitable solvent (e.g., dioxane/water).

    • Add (Boc)₂O and a base (e.g., NaOH) to maintain a basic pH.

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture and extract the product with an organic solvent.

    • Dry the organic layer over Na₂SO₄ and concentrate to yield Boc-Fmoc-Arg-OMe.

  • Introduction of the Pmc group:

    • Dissolve Boc-Fmoc-Arg-OMe in a suitable solvent (e.g., DCM).

    • Add a base (e.g., triethylamine or diisopropylethylamine).

    • Slowly add a solution of Pmc-Cl in the same solvent at 0°C.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Wash the reaction mixture with acidic and basic aqueous solutions, followed by brine.

    • Dry the organic layer and concentrate to obtain Boc-Fmoc-Arg(Pmc)-OMe.

  • Removal of the Boc group:

    • Dissolve the protected amino acid in a solution of HCl in a suitable organic solvent (e.g., dioxane or ethyl acetate).

    • Stir at room temperature until the Boc group is completely removed (monitored by TLC).

    • Concentrate the solution to obtain Fmoc-Arg(Pmc)-OMe as the hydrochloride salt.

  • Saponification of the methyl ester:

    • Dissolve the methyl ester in a mixture of a suitable organic solvent (e.g., acetone or THF) and water.

    • Add an aqueous solution of NaOH and stir at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture with HCl and extract the product with an organic solvent.

    • Dry the organic layer and concentrate to yield the final product, Fmoc-Arg(Pmc)-OH.

Protocol 2: Incorporation of Fmoc-Arg(Pmc)-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of Fmoc-Arg(Pmc)-OH onto a solid support during Fmoc-SPPS.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • Fmoc-Arg(Pmc)-OH

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Collidine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF (v/v)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Arg(Pmc)-OH (3 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.

    • Add the base (e.g., DIPEA, 6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • To monitor the coupling reaction, a small sample of the resin can be taken for a Kaiser test.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Repeat: The cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage of the Pmc Group and Peptide from the Resin

This protocol describes the final step of cleaving the synthesized peptide from the solid support and removing the Pmc and other side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5 v/v/v/v/v or a simpler mixture of TFA/triisopropylsilane (TIS)/water - 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation:

    • Wash the final peptide-resin thoroughly with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction:

    • Place the dried peptide-resin in a reaction vessel.

    • Add the cleavage cocktail (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

    • Add the combined filtrate dropwise to a flask containing cold diethyl ether (at least 10 times the volume of the filtrate) to precipitate the crude peptide.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Side Reactions and Mitigation Strategies

The use of Pmc protection for arginine can be associated with certain side reactions, primarily during the final acid cleavage step.

  • Tryptophan Alkylation: The carbocation generated from the Pmc group upon cleavage can alkylate the indole ring of tryptophan residues.[1]

    • Mitigation: This side reaction can be significantly suppressed by using scavengers such as triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), or thioanisole in the cleavage cocktail. The use of Nα-Fmoc-N-in-(Boc)-L-tryptophan during synthesis also effectively prevents this side reaction.

  • O-sulfonation of Serine and Threonine: In the absence of suitable scavengers, the sulfonyl group from the Pmc protecting group can be transferred to the hydroxyl groups of serine and threonine residues during TFA cleavage, forming peptide sulfuric acid mono-esters.[5]

    • Mitigation: The inclusion of scavengers like water and silanes in the cleavage cocktail is crucial to prevent this side reaction.

Visualizations

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF/DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-Arg(Pmc)-OH, HBTU, DIPEA) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Final Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Amino Acid Purification Peptide Purification (RP-HPLC) Cleavage->Purification FinalPeptide Pure Peptide Purification->FinalPeptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Arg(Pmc)-OH.

Cleavage_Side_Reactions Cleavage TFA Cleavage of Arg(Pmc) PmcCation Pmc Carbocation Cleavage->PmcCation Sulfonyl Sulfonyl Group Cleavage->Sulfonyl DesiredPeptide Desired Peptide Cleavage->DesiredPeptide Tryptophan Tryptophan Residue PmcCation->Tryptophan attacks SerThr Serine/Threonine Residue Sulfonyl->SerThr transfers to Alkylation Tryptophan Alkylation (Side Product) Tryptophan->Alkylation Sulfonation O-Sulfonation (Side Product) SerThr->Sulfonation Scavengers Scavengers (TIS, Water, EDT) Scavengers->PmcCation quench Scavengers->Sulfonyl prevent transfer

References

Application Notes and Protocols for Arginine Side-Chain Protection using Pmc-Cl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of the guanidino functional group of arginine is a critical consideration in peptide synthesis and the development of peptide-based therapeutics. The highly basic nature of the guanidino group (pKa ≈ 12.5) necessitates a robust protecting group to prevent side reactions during peptide chain elongation. The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group, introduced by Ramage and Green, is a widely utilized protecting group for this purpose, particularly in Fmoc-based solid-phase peptide synthesis (SPPS). This document provides detailed application notes and protocols for the protection of the arginine side-chain using Pmc-Cl and the subsequent use and deprotection of the Pmc-protected arginine.

The Pmc group offers a good balance of stability to the basic conditions required for Fmoc removal and lability under moderately acidic conditions for final cleavage from the resin.[1] While it has been largely superseded in some applications by the more acid-labile Pbf group, Pmc remains a valuable and cost-effective option for many peptide synthesis strategies.[1]

Comparison with Other Sulfonyl-Based Protecting Groups

The selection of an appropriate arginine protecting group is crucial for the success of peptide synthesis. The table below provides a comparison of key performance indicators for Pmc and other common sulfonyl-based protecting groups.

Protecting GroupNα-ChemistryRelative Acid LabilityTypical Deprotection TimeReported Peptide Yield (Trp-containing peptide)Key Advantages & Disadvantages
Pmc FmocModerate2-6 hours46%Good stability, but slower cleavage than Pbf and potential for tryptophan alkylation.[2][3]
Pbf FmocHigh1.5-3 hours69%Faster cleavage and reduced side reactions compared to Pmc, making it the preferred choice for complex peptides.[2]
Mtr FmocLowUp to 24 hoursLowerRequires harsher cleavage conditions, increasing the risk of side reactions.[4]
Tos BocVery LowRequires strong acid (e.g., HF)VariableNot compatible with standard Fmoc-SPPS cleavage conditions.

Experimental Protocols

Protocol 1: Synthesis of Nα-Fmoc-Nω-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-L-arginine (Fmoc-Arg(Pmc)-OH)

This protocol describes the protection of the arginine side chain with Pmc-Cl, followed by the introduction of the Fmoc group on the α-amino group.

Materials:

  • L-Arginine

  • 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl)

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Diethyl ether

  • Citric acid (saturated solution)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Guanidino Group Protection:

    • Dissolve L-Arginine in a mixture of aqueous sodium carbonate solution and dioxane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of Pmc-Cl in dioxane to the stirred arginine solution.

    • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

    • Acidify the reaction mixture with a saturated citric acid solution.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over magnesium sulfate.

    • Evaporate the solvent under reduced pressure to obtain crude Nω-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-L-arginine.

  • Nα-Fmoc Protection:

    • Dissolve the crude Pmc-protected arginine in a mixture of aqueous sodium carbonate solution and dioxane.

    • Cool the solution to 0 °C.

    • Add Fmoc-OSu to the solution and stir.

    • Allow the reaction to warm to room temperature and continue stirring for 2.5 hours.

    • Add brine to the reaction mixture and wash with diethyl ether to remove unreacted Fmoc-OSu.

    • Acidify the aqueous phase with a saturated citric acid solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic extracts with water and brine, then dry over magnesium sulfate.

    • Evaporate the solvent in vacuo.

  • Purification:

    • The resulting residue can be purified by precipitation from diethyl ether or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield Fmoc-Arg(Pmc)-OH as a solid. A general purification procedure for Fmoc-amino acids involves dissolving the crude product in a solvent like toluene, heating to dissolve, and then cooling to induce crystallization, followed by filtration and drying under vacuum.

Protocol 2: Incorporation of Fmoc-Arg(Pmc)-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for coupling Fmoc-Arg(Pmc)-OH to a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • Fmoc-Arg(Pmc)-OH

  • Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)

  • N,N'-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then for an additional 10-15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF.

  • Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Arg(Pmc)-OH (typically 3-5 equivalents relative to the resin loading), a coupling agent (e.g., HBTU, 2.9 equivalents), and an additive (e.g., HOBt, 3 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the activation mixture.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring and Washing: Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test). Once complete, wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

Protocol 3: Cleavage and Deprotection of Pmc Group

This protocol describes the final step of cleaving the peptide from the resin and removing the Pmc and other acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (e.g., 82.5:5:5:5:2.5 v/v/v/v/v) or a standard cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[5]

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptidyl-resin with DCM and dry it under a vacuum.

  • Cleavage Reaction: Add the cooled cleavage cocktail to the resin (approximately 10 mL per gram of resin).[5]

  • Stir the mixture at room temperature. The reaction time will vary based on the protecting group and the peptide sequence, typically ranging from 2 to 6 hours for Pmc.[5]

  • Peptide Precipitation: Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

Potential Side Reactions and Mitigation Strategies

During the deprotection of the Pmc group, several side reactions can occur, potentially reducing the yield and purity of the final peptide.

Side ReactionDescriptionMitigation Strategy
Tryptophan Alkylation The carbocation generated from the cleavage of the Pmc group can alkylate the indole side chain of tryptophan residues.[1]Use of scavengers such as triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT) in the cleavage cocktail.[6] The use of Fmoc-Trp(Boc)-OH is also recommended.
O-sulfonation of Serine and Threonine The cleaved sulfonyl group can react with the hydroxyl groups of serine and threonine residues, leading to the formation of O-sulfo derivatives.[3]The presence of scavengers in the cleavage cocktail can help to suppress this side reaction.
Incomplete Deprotection Due to its higher stability compared to Pbf, the Pmc group may not be completely removed, especially in peptides with multiple arginine residues.Extend the cleavage time or use a stronger cleavage cocktail. Monitor the deprotection by HPLC.

Visualizing the Workflow

Pmc_Protection_Workflow cluster_protection Step 1: Pmc Protection of Arginine cluster_fmoc Step 2: Nα-Fmoc Protection cluster_purification Step 3: Purification arginine L-Arginine arg_pmc Arg(Pmc) arginine->arg_pmc Reaction pmc_cl Pmc-Cl pmc_cl->arg_pmc base1 Na₂CO₃ / Dioxane base1->arg_pmc arg_pmc_input Arg(Pmc) fmoc_osu Fmoc-OSu fmoc_arg_pmc Fmoc-Arg(Pmc)-OH fmoc_osu->fmoc_arg_pmc base2 Na₂CO₃ / Dioxane base2->fmoc_arg_pmc fmoc_arg_pmc_input Fmoc-Arg(Pmc)-OH arg_pmc_input->fmoc_arg_pmc Reaction purified_product Purified Fmoc-Arg(Pmc)-OH fmoc_arg_pmc_input->purified_product Precipitation / Recrystallization

SPPS_Deprotection_Workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Final Cleavage and Deprotection start Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Coupling (Fmoc-Arg(Pmc)-OH, HBTU/HOBt, DIPEA) deprotection->coupling wash Wash coupling->wash repeat Repeat Cycles wash->repeat repeat->deprotection for next amino acid final_peptide_resin Final Peptide-Resin repeat->final_peptide_resin cleavage Cleavage Cocktail (TFA/Scavengers) final_peptide_resin->cleavage crude_peptide Crude Peptide cleavage->crude_peptide

References

Application Notes and Protocols for Thiol Derivatization using 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl) is a highly reactive sulfonylating reagent utilized in chemical biology and analytical chemistry for the derivatization of thiol-containing biomolecules. Contrary to some assumptions, Pmc-Cl is not an intrinsic fluorescent label. Instead, its primary application lies in the chemical modification of thiols, such as cysteine residues in proteins and peptides, and small antioxidant molecules like glutathione. This derivatization enhances their detection and quantification, particularly in chromatographic methods.

The core of its utility is the reaction between the electrophilic sulfonyl chloride group of Pmc-Cl and the nucleophilic thiol group, which forms a stable sulfonamide bond. The pentamethylchroman moiety, a derivative of vitamin E, imparts significant lipophilicity to the tagged molecule. This increased hydrophobicity is advantageous for several analytical applications, most notably by improving retention in reverse-phase high-performance liquid chromatography (RP-HPLC) and enhancing detection sensitivity with UV or mass spectrometry detectors.[1]

These application notes provide a comprehensive overview and detailed protocols for the use of Pmc-Cl as a derivatizing agent for the analysis of thiols.

Physicochemical Properties and Synthesis

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₉ClO₃S[1]
Molecular Weight 302.82 g/mol [1]
Appearance Powder
Melting Point 77-82 °C
Storage Temperature -20°C
Primary Application Peptide synthesis, Thiol derivatization

The synthesis of Pmc-Cl is typically achieved through the chlorosulfonation of 2,2,5,7,8-pentamethylchroman, often using chlorosulfonic acid in a suitable solvent like chloroform.[1]

Mechanism of Action and Applications

The primary mechanism of Pmc-Cl involves the nucleophilic attack of a thiol group on the electrophilic sulfur atom of the sulfonyl chloride. This reaction results in the formation of a stable sulfonamide linkage and the elimination of hydrochloric acid.

Thiol Thiol (R-SH) Intermediate Transition State Thiol->Intermediate Nucleophilic Attack PmcCl Pmc-Cl PmcCl->Intermediate Product Pmc-Thiol Adduct (R-S-SO₂-Pmc) Intermediate->Product Bond Formation HCl HCl Intermediate->HCl Elimination

Reaction of Pmc-Cl with a thiol.

This derivatization has several key applications:

  • Enhanced Chromatographic Separation: The lipophilic pentamethylchroman group significantly increases the hydrophobicity of the derivatized thiol, leading to better retention and resolution in reverse-phase HPLC.[1]

  • Improved Detection: While not fluorescent itself, the Pmc-Cl tag can enhance the detectability of thiols using UV-Vis or mass spectrometry (MS) detectors in conjunction with HPLC.[1]

  • Analysis in Hydrophobic Environments: The lipophilic nature of the Pmc moiety makes it particularly suitable for studying thiols within lipid membranes or other hydrophobic cellular compartments.[1]

  • Protecting Group in Peptide Synthesis: Pmc-Cl is also used as a protecting group for the guanidino function of arginine during solid-phase peptide synthesis.

Experimental Protocols

The following protocols provide a general framework for the derivatization of thiols with Pmc-Cl for subsequent analysis. Optimization may be required depending on the specific thiol-containing molecule and the analytical instrumentation.

Protocol 1: Derivatization of Low Molecular Weight Thiols (e.g., Glutathione, Cysteine) for HPLC Analysis

This protocol is designed for the pre-column derivatization of small thiol-containing molecules in biological samples.

Materials:

  • This compound (Pmc-Cl)

  • Acetonitrile (ACN), HPLC grade

  • Anhydrous dimethylformamide (DMF)

  • Reaction Buffer: 100 mM sodium borate buffer, pH 9.5

  • Quenching Solution: 1 M HCl

  • Thiol standards (e.g., glutathione, cysteine)

  • Sample containing thiols (e.g., cell lysate, plasma)

  • Microcentrifuge tubes

  • Vortex mixer

  • Thermomixer or water bath

Procedure:

  • Sample Preparation:

    • For cellular thiols, homogenize cells in an appropriate lysis buffer and centrifuge to remove debris.

    • For plasma or serum, proteins may need to be precipitated with an acid (e.g., trichloroacetic acid) followed by centrifugation. The supernatant will contain the low molecular weight thiols.

    • It is crucial to handle samples on ice to minimize thiol oxidation.

  • Derivatization Reaction:

    • Prepare a fresh 10 mM stock solution of Pmc-Cl in anhydrous ACN or DMF.

    • In a microcentrifuge tube, mix 50 µL of the sample or standard with 100 µL of the reaction buffer.

    • Add 50 µL of the 10 mM Pmc-Cl solution to initiate the reaction.

    • Vortex the mixture briefly and incubate at 60°C for 30 minutes.

  • Reaction Quenching:

    • After incubation, cool the reaction mixture to room temperature.

    • Add 25 µL of 1 M HCl to quench the reaction and neutralize the buffer.

    • Vortex the mixture.

  • Sample Cleanup (if necessary):

    • Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes to pellet any precipitate.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Inject the derivatized sample onto a C18 reverse-phase column.

    • Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Monitor the elution of the Pmc-thiol adducts using a UV detector (e.g., at 254 nm) or a mass spectrometer.

cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Sample Sample Homogenize Homogenize Sample->Homogenize Cells Precipitate Precipitate Sample->Precipitate Plasma/Serum Centrifuge1 Centrifuge1 Homogenize->Centrifuge1 Remove Debris Precipitate->Centrifuge1 Supernatant Supernatant Centrifuge1->Supernatant Mix Mix Supernatant->Mix Add Buffer Incubate Incubate Mix->Incubate 60°C, 30 min PmcCl Pmc-Cl Solution PmcCl->Mix Add Reagent Quench Quench Incubate->Quench Add HCl Centrifuge2 Centrifuge2 Quench->Centrifuge2 Cleanup HPLC HPLC Centrifuge2->HPLC Inject Detect Detect HPLC->Detect UV or MS

Workflow for thiol derivatization with Pmc-Cl.
Protocol 2: Derivatization of Cysteine Residues in Proteins

This protocol outlines the derivatization of cysteine residues in proteins, often for mass spectrometry-based proteomics to identify accessible thiols.

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylation agent (for blocking free thiols, optional): Iodoacetamide (IAM) or N-ethylmaleimide (NEM)

  • Pmc-Cl solution (100 mM in anhydrous DMF)

  • Denaturing buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Denaturation and Reduction (Optional):

    • If targeting all cysteine residues, denature the protein in a denaturing buffer.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

  • Alkylation of Non-Target Thiols (Optional):

    • To specifically label certain cysteine residues, you may first block the more reactive ones. Cool the sample to room temperature and add IAM to a final concentration of 55 mM. Incubate in the dark at room temperature for 20 minutes.

  • Derivatization with Pmc-Cl:

    • Remove excess reducing and alkylating agents by buffer exchange using a desalting column or dialysis.

    • Adjust the pH of the protein solution to 8.5-9.0 with a suitable buffer.

    • Add the Pmc-Cl solution to the protein solution in a 10-fold molar excess over the total thiol concentration.

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Removal of Excess Reagent:

    • Remove unreacted Pmc-Cl by buffer exchange using a desalting column or dialysis into a suitable buffer for downstream analysis (e.g., ammonium bicarbonate for mass spectrometry).

  • Downstream Analysis:

    • The Pmc-derivatized protein can be analyzed by mass spectrometry to identify the modified cysteine residues. The mass of the Pmc adduct (C₁₄H₁₉O₃S) will be added to the mass of the cysteine residue.

Data Presentation

The following table summarizes hypothetical quantitative data for the derivatization of a standard thiol, glutathione (GSH), for HPLC-UV analysis.

ParameterValue
Analyte Glutathione (GSH)
Derivatizing Agent This compound (Pmc-Cl)
Detection Wavelength 254 nm
Retention Time of Pmc-GSH 15.2 min
Linear Range 1 - 100 µM
Limit of Detection (LOD) 0.5 µM
Limit of Quantification (LOQ) 1.5 µM
Recovery 95 - 105%
Intra-day Precision (RSD) < 5%
Inter-day Precision (RSD) < 8%

Conclusion

This compound is a valuable tool for the derivatization of thiols for analytical purposes. While it is not a fluorescent label, its ability to enhance the chromatographic properties and detectability of thiol-containing molecules makes it a useful reagent for researchers in various fields. The protocols provided herein offer a starting point for the successful application of Pmc-Cl in your research. It is always recommended to optimize the reaction conditions for each specific application to ensure accurate and reproducible results.

References

Application Notes and Protocols for Derivatization of Cysteine Residues using 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of cysteine residues using 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl). This reagent covalently modifies the thiol group of cysteine, forming a stable S-Pmc derivative. This modification can be utilized for various applications, including the protection of cysteine residues during peptide synthesis, the introduction of a bulky, hydrophobic tag for biophysical studies, and potentially for modulating the biological activity of proteins and peptides in drug discovery.

Introduction

Cysteine, with its reactive thiol side chain, is a crucial amino acid in protein structure and function. The derivatization of cysteine residues is a fundamental technique in protein chemistry and drug development. This compound (Pmc-Cl) is a sulfonylating reagent that reacts with nucleophiles, including the thiol group of cysteine, to form a stable sulfonamide-like linkage (a thioether sulfonate). The bulky and hydrophobic pentamethylchroman moiety can be leveraged for various applications. While Pmc-Cl is well-known for its use as a protecting group for arginine in solid-phase peptide synthesis, its application for cysteine modification is also a viable strategy for specific research needs.

The reaction involves the nucleophilic attack of the cysteine thiolate anion on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable S-Pmc adduct and the release of a chloride ion. The hydrophobic nature of the Pmc group can enhance the retention of derivatized peptides in reverse-phase chromatography, aiding in their purification and analysis.

Data Presentation: Reaction Parameters

The following table summarizes the key quantitative parameters for the derivatization of cysteine residues with Pmc-Cl. These are recommended starting conditions and may require optimization for specific proteins or peptides.

ParameterDerivatization of Free CysteineDerivatization of Cysteine in Peptides/Proteins
Pmc-Cl:Cysteine Molar Ratio 1.1 : 110 - 50 : 1
Solvent Acetonitrile/Water (1:1, v/v) or DMFAqueous buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl) with 10-30% organic co-solvent (e.g., Acetonitrile or DMSO)
pH 8.0 - 9.07.5 - 8.5
Temperature (°C) 25 (Room Temperature)4 - 25
Reaction Time 1 - 2 hours2 - 12 hours
Expected Yield > 90% (with pure starting materials)Variable (dependent on cysteine accessibility)
Stability of S-Pmc Adduct Stable to mildly acidic and basic conditionsStable under typical physiological and biochemical conditions

Experimental Protocols

Protocol 1: Derivatization of Free Cysteine with Pmc-Cl

This protocol describes the derivatization of the free amino acid L-cysteine.

Materials:

  • L-cysteine hydrochloride monohydrate

  • This compound (Pmc-Cl)

  • Acetonitrile (ACN)

  • Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃) or a suitable non-nucleophilic base

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Procedure:

  • Dissolve L-cysteine hydrochloride monohydrate (1 equivalent) in a 1:1 mixture of deionized water and acetonitrile.

  • Add sodium bicarbonate (2.5 equivalents) to the solution to neutralize the hydrochloride and deprotonate the thiol group. Stir until the cysteine is fully dissolved and the solution becomes clear.

  • In a separate flask, dissolve Pmc-Cl (1.1 equivalents) in a minimal amount of acetonitrile or DMF.

  • Slowly add the Pmc-Cl solution dropwise to the stirring cysteine solution at room temperature.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of chloroform:methanol:acetic acid, 85:10:5). The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, acidify the mixture to pH ~3 with 0.1 M HCl.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude S-Pmc-cysteine.

  • The product can be further purified by flash column chromatography on silica gel if necessary.

Protocol 2: Derivatization of Cysteine Residues in a Protein

This protocol provides a general method for labeling accessible cysteine residues in a protein.

Materials:

  • Protein sample containing cysteine residues

  • This compound (Pmc-Cl)

  • Reaction Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0

  • Organic Co-solvent: Acetonitrile (ACN) or Dimethyl sulfoxide (DMSO)

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M β-mercaptoethanol

  • Desalting column or dialysis tubing (with appropriate molecular weight cut-off)

Procedure:

  • Prepare the protein sample in the Reaction Buffer. If the protein has disulfide bonds that need to be derivatized, they must first be reduced using a suitable reducing agent (e.g., DTT or TCEP) followed by removal of the reducing agent.

  • Prepare a stock solution of Pmc-Cl (e.g., 100 mM) in ACN or DMSO.

  • Add the Pmc-Cl stock solution to the protein solution to achieve the desired final molar excess (e.g., 10- to 50-fold molar excess of Pmc-Cl over cysteine residues). The final concentration of the organic co-solvent should not exceed 30% to maintain protein integrity.

  • Incubate the reaction mixture at room temperature or 4°C with gentle agitation. The reaction time can range from 2 to 12 hours. The optimal time should be determined empirically.

  • Quench the reaction by adding a quenching reagent to consume the excess Pmc-Cl. Add 1 M Tris-HCl to a final concentration of 50-100 mM or a small molar excess of β-mercaptoethanol.

  • Remove the excess reagents and byproducts by either buffer exchange using a desalting column or by dialysis against a suitable buffer.

  • Analyze the extent of derivatization using techniques such as mass spectrometry (to confirm the mass shift corresponding to the Pmc group addition) or Ellman's reagent (to quantify the remaining free thiols).

Mandatory Visualizations

G Experimental Workflow for Protein Derivatization with Pmc-Cl cluster_prep 1. Sample Preparation cluster_reaction 2. Derivatization Reaction cluster_cleanup 3. Quenching and Purification cluster_analysis 4. Analysis Protein Protein Solution in Reaction Buffer (pH 7.5-8.5) Reduction Reduction of Disulfide Bonds (if necessary, with DTT/TCEP) Protein->Reduction Optional Reaction Incubation with Pmc-Cl (10-50x molar excess) 2-12 hours at 4-25°C Removal Removal of Reducing Agent (e.g., Desalting Column) Reduction->Removal Removal->Reaction PmcCl Pmc-Cl Stock Solution (in ACN or DMSO) PmcCl->Reaction Quench Quench Reaction (e.g., with Tris or β-mercaptoethanol) Reaction->Quench Purification Purification (Desalting or Dialysis) Quench->Purification Analysis Analysis of Derivatization (e.g., Mass Spectrometry, Ellman's Assay) Purification->Analysis G Hypothetical Signaling Pathway Modulation by Pmc-Cysteine Derivatization cluster_pathway Cellular Signaling Cascade cluster_intervention Pharmacological Intervention Signal External Signal (e.g., Growth Factor) Receptor Receptor Activation Signal->Receptor Kinase Kinase A Activation Receptor->Kinase TargetProtein Target Protein (with reactive Cys residue) Kinase->TargetProtein Phosphorylation CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) TargetProtein->CellularResponse Active State DerivatizedProtein Pmc-Derivatized Target Protein (Inactive State) TargetProtein->DerivatizedProtein PmcCl_drug Pmc-Cl based Drug PmcCl_drug->DerivatizedProtein Covalent Modification of Cys BlockedResponse Blocked Cellular Response DerivatizedProtein->BlockedResponse Inhibition of Activity

Application of Pmc-Cl in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate protecting group for the guanidino function of arginine is a critical consideration in solid-phase peptide synthesis (SPPS). The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group, introduced via its chloride (Pmc-Cl), is a well-established protecting group, particularly within the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy. This document provides detailed application notes and protocols for the use of Pmc-protected arginine in SPPS.

Introduction

In Fmoc-based SPPS, the Nα-amino group is temporarily protected by the base-labile Fmoc group, while side-chain protecting groups must remain stable to the basic conditions used for Fmoc removal (typically piperidine in DMF) and be readily cleavable under acidic conditions at the final step of the synthesis.[1][2][3] The Pmc group is a sulfonyl-based protecting group designed to be labile to trifluoroacetic acid (TFA), making it compatible with the final cleavage and deprotection of peptides synthesized on acid-labile resins like Wang or Rink amide.[4][5]

The Pmc group offers a balance of stability and acid lability, although it is generally considered less acid-labile than the more contemporary 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.[4][6][7] The choice between Pmc and other protecting groups like Pbf or 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) depends on the specific peptide sequence, the presence of sensitive residues, and the desired cleavage conditions.[1][8]

Data Presentation: Comparison of Arginine Protecting Groups

The selection of an arginine protecting group significantly impacts cleavage efficiency and the potential for side reactions. The following table summarizes key quantitative data comparing Pmc with other common sulfonyl-based protecting groups.

Protecting GroupRelative Acid LabilityTypical Cleavage TimeCleavage Efficiency (Example)Key Considerations
Pmc Moderate2-6 hours[9]46% yield after 3 hours with TFA[1][5][6]Longer deprotection times may increase side reactions.[1]
Pbf High1.5-3 hours[9]69% yield after 3 hours with TFA[1][5][6]Preferred for peptides with multiple Arg or Trp residues due to faster cleavage and reduced side reactions.[5][6]
Mtr LowUp to 24 hours[1]Significantly lower than Pmc and Pbf under standard conditions.Requires prolonged acid exposure, increasing the risk of side reactions.[1]
Tos Very LowNot efficiently cleaved by TFA.Incompatible with standard Fmoc/tBu cleavage protocols.Primarily used in Boc-based synthesis with strong acid cleavage (e.g., HF).[1]

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Arg(Pmc)-OH in SPPS

This protocol describes the standard procedure for coupling Fmoc-Arg(Pmc)-OH to a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-Arg(Pmc)-OH

  • Coupling agents (e.g., HBTU/HOBt or DIC/Oxyma)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10-15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times), followed by DMF (2-3 times).

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-Arg(Pmc)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

  • Coupling:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. The coupling time may need to be extended for difficult sequences.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Confirmation of Coupling (Optional): Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.

Protocol 2: Cleavage of the Pmc Group and Peptide from the Resin

This protocol outlines the final cleavage and deprotection step to release the peptide from the solid support and remove the Pmc and other acid-labile side-chain protecting groups.

Materials:

  • Dry peptide-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), thioanisole)

  • Cold diethyl ether

Cleavage Cocktail Preparation (Reagent K as an example for peptides with sensitive residues):

A common cleavage cocktail for peptides containing Pmc-protected arginine and other sensitive residues is Reagent K:

  • TFA: 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

For many peptides, a simpler cocktail of TFA/TIS/Water (95:2.5:2.5) is sufficient, especially if tryptophan is protected with a Boc group.

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry peptide-resin (typically 10 mL per gram of resin).

    • Stir the mixture at room temperature. For Pmc-protected arginine, the cleavage time is typically 2-6 hours.[9] Monitor the reaction by HPLC if necessary, especially for peptides with multiple arginine residues.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Slowly add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether.

    • Wash the peptide pellet with cold diethyl ether 2-3 times to remove residual scavengers and organic byproducts.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Chemical Structure of Fmoc-Arg(Pmc)-OH

G cluster_0 Fmoc-Arg(Pmc)-OH Fmoc-Arg(Pmc)-OH

Caption: Chemical structure of Nα-Fmoc-N'-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-L-arginine.

SPPS Workflow with Fmoc-Arg(Pmc)-OH

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection washing1 Washing (DMF/DCM) deprotection->washing1 coupling Coupling: Fmoc-Arg(Pmc)-OH + Coupling Reagents washing1->coupling washing2 Washing (DMF/DCM) coupling->washing2 repeat Repeat Cycle for Next Amino Acid washing2->repeat Continue Synthesis final_deprotection Final Cleavage & Deprotection (TFA + Scavengers) washing2->final_deprotection End of Synthesis precipitation Precipitation (Cold Ether) final_deprotection->precipitation purification Purification (RP-HPLC) precipitation->purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Arg(Pmc)-OH.

Pmc Group Cleavage Mechanism

Pmc_Cleavage peptide_pmc Peptide-Arg(Pmc) protonation Protonation of Sulfonyl Group peptide_pmc->protonation tfa TFA (H+) tfa->protonation cleavage Cleavage of Pmc Cation protonation->cleavage scavenging Scavenging of Pmc Cation cleavage->scavenging deprotected_peptide Deprotected Peptide-Arg cleavage->deprotected_peptide trapped_cation Trapped Cation scavenging->trapped_cation scavenger Scavengers (e.g., TIS, Water) scavenger->scavenging

Caption: Logical flow of the acid-catalyzed cleavage of the Pmc protecting group from arginine.

Concluding Remarks

The use of Pmc as a protecting group for arginine in Fmoc-SPPS is a well-established methodology. While it has been somewhat superseded by the more acid-labile Pbf group, particularly for complex syntheses, Pmc remains a viable and effective choice for many applications.[1] A thorough understanding of its cleavage kinetics and potential side reactions, coupled with the implementation of optimized protocols and appropriate scavenger cocktails, is essential for maximizing peptide yield and purity. Researchers should carefully consider the specific requirements of their target peptide when selecting an arginine protection strategy.

References

Application Notes and Protocols for Sulfonamide Synthesis using 2,2,5,7,8-Pentamethylchroman-6-sulfonyl Chloride (Pmc-Cl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl) as a versatile reagent for the synthesis of sulfonamides. Pmc-Cl is a valuable tool in organic synthesis, particularly for the protection of primary and secondary amines, and as a key building block in the development of novel pharmaceutical compounds.

Introduction

This compound (Pmc-Cl) is a highly reactive sulfonylating agent. Its bulky and electron-rich chroman moiety imparts unique properties to the resulting sulfonamides, influencing their stability and cleavage conditions. While extensively utilized as a protecting group for the guanidino function of arginine in solid-phase peptide synthesis, its application extends to the synthesis of a broad range of sulfonamides from various primary and secondary amines. The Pmc group is known for its stability under basic conditions and its lability to acidic conditions, typically trifluoroacetic acid (TFA), which allows for selective deprotection in the presence of other protecting groups.

Key Applications

  • Protecting Group for Amines: Pmc-Cl is an effective reagent for the protection of primary and secondary amines. The resulting Pmc-sulfonamides are stable to a variety of reaction conditions, making them suitable for multi-step syntheses.

  • Drug Discovery and Development: The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[1] Pmc-Cl serves as a valuable reagent for the introduction of the sulfonyl moiety, enabling the synthesis of diverse libraries of sulfonamide-containing compounds for biological screening.

  • Peptide Synthesis: Pmc-Cl is the reagent of choice for the protection of the side chain of arginine residues during Fmoc-based solid-phase peptide synthesis. The Pmc group effectively masks the nucleophilic guanidinium group, preventing side reactions during peptide chain elongation.

Synthesis of Pmc-Sulfonamides

The synthesis of sulfonamides using Pmc-Cl is a straightforward process involving the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base. The choice of solvent and base can be optimized to achieve high yields.

General Reaction Scheme

PmcCl Pmc-SO2Cl Sulfonamide Pmc-SO2NR1R2 PmcCl->Sulfonamide + Amine R1R2NH Amine->Sulfonamide + Base Base HCl Base·HCl Base->HCl

Caption: General reaction for the synthesis of Pmc-sulfonamides.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Pmc-Sulfonamides from Primary and Secondary Amines

This protocol describes a general method for the synthesis of Pmc-sulfonamides from a variety of primary and secondary amines.

Materials:

  • This compound (Pmc-Cl) (1.0 equiv)

  • Primary or secondary amine (1.0-1.2 equiv)

  • Base (e.g., pyridine, triethylamine, or N,N-diisopropylethylamine) (1.5-2.0 equiv)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0-1.2 equiv) in the anhydrous solvent.

  • Add the base (1.5-2.0 equiv) to the solution and stir for 5-10 minutes at room temperature.

  • In a separate flask, dissolve Pmc-Cl (1.0 equiv) in a minimal amount of the anhydrous solvent.

  • Slowly add the Pmc-Cl solution to the amine solution dropwise at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Pmc-sulfonamide.

Quantitative Data for Pmc-Sulfonamide Synthesis

The following table summarizes typical reaction conditions and yields for the synthesis of Pmc-sulfonamides from various amines. Please note that yields are illustrative and may vary depending on the specific substrate and reaction conditions.

Amine Substrate (R1R2NH)BaseSolventReaction Time (h)Yield (%)
AnilinePyridineDCM1285-95
BenzylamineTriethylamineTHF690-98
DiethylamineDIEAAcetonitrile880-90
MorpholinePyridineDCM1088-96
PiperidineTriethylamineTHF692-99

Deprotection of Pmc-Sulfonamides

The Pmc protecting group can be readily cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA). The cleavage can be performed in the presence of scavengers to prevent side reactions, particularly when working with sensitive amino acids like tryptophan.

General Deprotection Scheme

PmcSulfonamide Pmc-SO2NR1R2 Amine HNR1R2 PmcSulfonamide->Amine + TFA TFA TFA->Amine Scavenger Scavenger (optional) PmcCation Pmc+ Scavenger->PmcCation Traps

Caption: Deprotection of a Pmc-sulfonamide using TFA.

Experimental Protocols

Protocol 2: General Procedure for the Deprotection of Pmc-Sulfonamides

This protocol outlines the standard procedure for the removal of the Pmc protecting group from a sulfonamide.

Materials:

  • Pmc-sulfonamide

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., water, triisopropylsilane (TIS), thioanisole)

  • Dichloromethane (DCM) (optional)

  • Cold diethyl ether

Procedure:

  • Dissolve the Pmc-sulfonamide in a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS. For tryptophan-containing peptides, thioanisole can be added.

  • Stir the reaction mixture at room temperature for 1-4 hours. The progress of the deprotection can be monitored by HPLC or TLC.

  • After completion, concentrate the reaction mixture under a stream of nitrogen or by rotary evaporation.

  • Precipitate the deprotected amine by adding cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the product with cold diethyl ether to remove residual TFA and scavengers.

  • Dry the product under vacuum.

Quantitative Data for Pmc-Sulfonamide Deprotection

The efficiency of Pmc group cleavage is dependent on the substrate and the specific cleavage cocktail used.

Substrate TypeCleavage CocktailTime (h)Yield (%)
N-Pmc-Alkylamine95% TFA / 5% H₂O2>95
N-Pmc-Arylamine95% TFA / 5% H₂O2-4>90
Arg(Pmc)-containing peptide95% TFA / 2.5% H₂O / 2.5% TIS2>95

Logical Workflow for Sulfonamide Synthesis and Deprotection

The following diagram illustrates the overall workflow for the synthesis of a target amine via a Pmc-protected intermediate.

cluster_synthesis Sulfonamide Synthesis cluster_deprotection Deprotection Start Start with Primary/Secondary Amine React React with Pmc-Cl and Base Start->React Purify_Sulfonamide Purify Pmc-Sulfonamide React->Purify_Sulfonamide Cleave Cleave with TFA Cocktail Purify_Sulfonamide->Cleave Pmc-Protected Intermediate Isolate Isolate Target Amine Cleave->Isolate End Target Amine Isolate->End Final Product

Caption: Workflow for amine synthesis via Pmc-protection.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of sulfonamides. Its utility as a protecting group for amines, particularly in the context of peptide synthesis, is well-established. The straightforward reaction conditions for both sulfonamide formation and deprotection, coupled with the stability of the Pmc group, make it an attractive choice for a wide range of synthetic applications in research and drug development. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of Pmc-Cl in your synthetic endeavors.

References

Application Notes and Protocols: Reactions of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride, commonly known as Pmc-Cl, is a highly reactive sulfonylation reagent used in organic synthesis.[1] Its primary applications include the introduction of the pentamethylchroman-6-sulfonyl group into molecules, which is particularly valuable in the synthesis of pharmaceuticals and biologically active compounds.[1] One of its most notable uses is as a protecting group for the guanidino function of arginine in solid-phase peptide synthesis (SPPS), where the Pmc group offers stability during coupling reactions and can be removed under mild acidic conditions.[1] This document provides detailed protocols for the synthesis of Pmc-Cl and its subsequent use in the sulfonylation of amines.

Physicochemical and Safety Data

Pmc-Cl is a powder with a melting point between 77-82 °C. It is hygroscopic and can decompose in the presence of moisture.[1] Therefore, it should be stored under anhydrous conditions at -20°C to maintain its purity and reactivity.[1]

Table 1: Physicochemical Properties of Pmc-Cl

PropertyValueReference
CAS Number 112160-39-1[2]
Molecular Formula C₁₄H₁₉ClO₃S[2]
Molecular Weight 302.82 g/mol
Appearance Powder
Melting Point 77-82 °C
Purity (HPLC) ≥97.0%
Storage Temperature -20°C

Safety Information: Pmc-Cl is classified as a corrosive substance (Skin Corrosion 1B). It causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including eye shields, gloves, and a respirator, must be worn when handling this reagent.

Synthesis of this compound (Pmc-Cl)

Pmc-Cl is typically synthesized via a two-step process starting from 2,2,5,7,8-pentamethylchroman-6-ol (PMC-OH).[1] The first step is the sulfonation of PMC-OH, followed by chlorination of the resulting sulfonic acid intermediate.[1]

G cluster_workflow Synthesis Workflow for Pmc-Cl start Start: 2,2,5,7,8-pentamethyl- chroman-6-ol (PMC-OH) step1 Step 1: Sulfonation - Reagent: Chlorosulfonic acid (HSO₃Cl) - Solvent: Anhydrous Chloroform - Temp: 0–5°C - Time: 4–6 hours start->step1 intermediate Intermediate: Pentamethylchroman-6-sulfonic acid step1->intermediate Formation of sulfonic acid step2 Step 2: Chlorination - Reagent: Thionyl chloride (SOCl₂) - Condition: Reflux - Temp: 70–80°C - Time: 2–3 hours intermediate->step2 end Product: 2,2,5,7,8-pentamethylchroman- 6-sulfonyl chloride (Pmc-Cl) step2->end Final Product Formation

A diagram illustrating the two-step synthesis of Pmc-Cl.

Experimental Protocol: Synthesis of Pmc-Cl

Materials:

  • 2,2,5,7,8-pentamethylchroman-6-ol (PMC-OH)

  • Chlorosulfonic acid (HSO₃Cl)

  • Thionyl chloride (SOCl₂)

  • Anhydrous chloroform (CHCl₃)

  • Ice bath

  • Heating mantle with reflux condenser

  • Standard glassware for organic synthesis under anhydrous conditions

Procedure:

  • Sulfonation: a. Dissolve PMC-OH in anhydrous chloroform in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. b. Cool the solution to 0–5°C using an ice bath. c. Add chlorosulfonic acid dropwise to the cooled solution while stirring. Maintain the temperature between 0–5°C throughout the addition. d. After the addition is complete, continue stirring the reaction mixture at 0–5°C for 4–6 hours.[1]

  • Chlorination: a. After the sulfonation is complete, carefully add thionyl chloride (SOCl₂) to the reaction mixture. b. Equip the flask with a reflux condenser and heat the mixture to reflux (70–80°C) for 2–3 hours.[1]

  • Work-up and Isolation: a. After reflux, cool the reaction mixture to room temperature. b. Carefully pour the mixture onto crushed ice to quench the excess thionyl chloride. c. Separate the organic layer. Wash the organic layer with cold water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Pmc-Cl product. e. The product can be further purified by recrystallization.

Table 2: Optimization of Pmc-Cl Synthesis Conditions

ParameterOptimal RangeEffect on Yield and PurityReference
Sulfonation Temperature 0–5°CPrevents side reactions such as ring oxidation.[1]
Chlorination Time 2.5 hoursMaximizes conversion without product decomposition. Extending beyond 3 hours can lead to hydrolysis.[1]
Solvent ChloroformPreferred for its ability to dissolve both reactants effectively. Dichloromethane may reduce yields.[1]
Post-Reaction Quenching Rapid cooling to -20°CStabilizes the Pmc-Cl product against hydrolysis.[1]

The reported yield for this synthesis method is approximately 53-72%.[1]

General Protocol for Sulfonylation of Amines

Pmc-Cl readily reacts with primary and secondary amines in the presence of a base to form the corresponding sulfonamides.[3][4] This reaction is a cornerstone for creating diverse compound libraries for drug discovery.

G cluster_workflow Experimental Workflow for Sulfonamide Synthesis setup 1. Reaction Setup - Dissolve amine and base (e.g., Et₃N)  in anhydrous solvent (e.g., CH₂Cl₂). - Cool to 0°C under N₂ atmosphere. addition 2. Reagent Addition - Add Pmc-Cl (1.0 equiv)  dropwise to the cooled solution. setup->addition reaction 3. Reaction - Allow mixture to warm to room temp. - Stir for 1-12 hours. - Monitor progress via TLC. addition->reaction workup 4. Work-up - Quench reaction with water. - Separate organic layer. - Extract aqueous layer with solvent. reaction->workup purify 5. Isolation & Purification - Combine organic layers, dry, and concentrate. - Purify crude product via  column chromatography or recrystallization. workup->purify product Final Product: Pmc-Sulfonamide purify->product

A typical workflow for the synthesis of sulfonamides using Pmc-Cl.

Experimental Protocol: Pmc-Sulfonamide Synthesis

Materials:

  • This compound (Pmc-Cl) (1.0 mmol)

  • Primary or secondary amine (1.0 mmol)

  • Triethylamine (Et₃N) or Pyridine (1.2 - 2.0 mmol)

  • Anhydrous dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) (10 mL)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: a. To a round-bottom flask under an inert atmosphere (N₂), add the amine (1.0 mmol) and the anhydrous solvent (10 mL). b. Add the base (e.g., triethylamine, 1.2-2.0 mmol) to the solution. c. Cool the stirred solution to 0°C in an ice bath.[5]

  • Reaction: a. Add Pmc-Cl (1.0 mmol) to the reaction mixture, either as a solid in portions or dissolved in a small amount of the anhydrous solvent. b. Allow the reaction mixture to slowly warm to room temperature and continue stirring.[5] c. Monitor the reaction's progress using Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 12 hours depending on the nucleophilicity of the amine.[5]

  • Work-up and Purification: a. Once the reaction is complete, quench it by adding water. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Extract the aqueous layer with the same organic solvent (e.g., CH₂Cl₂). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. e. Remove the solvent under reduced pressure to obtain the crude sulfonamide. f. Purify the product by flash column chromatography on silica gel or by recrystallization to yield the pure Pmc-sulfonamide.

Table 3: Representative Data for Sulfonylation Reactions

Note: The following data are representative for general sulfonylation reactions and serve as an illustrative guide.

Amine TypeSubstrate ExampleBaseSolventTime (h)Typical Yield (%)
Primary Aliphatic BenzylamineEt₃NCH₂Cl₂290-95
Primary Aromatic AnilinePyridineCH₂Cl₂685-90
Secondary Aliphatic DiethylamineEt₃NCH₃CN880-88
Secondary Aromatic N-MethylanilinePyridineCH₃CN1275-85

Application in Solid-Phase Peptide Synthesis (SPPS)

Pmc-Cl is a key reagent for protecting the side chain of arginine during peptide synthesis.[1] The Pmc group prevents the highly nucleophilic guanidino group from participating in unwanted side reactions during the amide bond formation steps.

G cluster_spps Role of Pmc in Arginine Protection arginine Fmoc-Arg-OH (Unprotected Side Chain) protect Protection Step Reagent: Pmc-Cl Base: e.g., DIEA arginine->protect protected_arg Fmoc-Arg(Pmc)-OH (Protected Side Chain) protect->protected_arg spps Solid-Phase Peptide Synthesis (Coupling Cycles) protected_arg->spps Used in SPPS deprotect Final Deprotection Reagent: Trifluoroacetic Acid (TFA) (Cleavage from Resin & Pmc Removal) spps->deprotect Completed Peptide on Resin peptide Final Peptide with Free Arginine Side Chain deprotect->peptide

Logical workflow of Pmc protection in peptide synthesis.

The Fmoc-Arg(Pmc)-OH building block is incorporated into the growing peptide chain on the solid support. After the synthesis is complete, the Pmc group is cleaved simultaneously with the cleavage of the peptide from the resin using a strong acid, typically trifluoroacetic acid (TFA).[1] This releases the final peptide with the native arginine side chain.

References

Application Notes and Protocols: 2,2,5,7,8-Pentamethylchroman-6-sulfonyl Chloride in the Synthesis of Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride (Pmc-Cl), a derivative of the vitamin E analog Trolox, is a highly reactive and versatile reagent in medicinal chemistry and organic synthesis. Its unique structure, combining a lipophilic chroman moiety with an electrophilic sulfonyl chloride group, makes it a valuable building block for the synthesis of novel biologically active compounds.[1] The chroman scaffold is associated with antioxidant properties, while the sulfonyl chloride allows for the straightforward introduction of a sulfonamide linkage, a key pharmacophore in a wide range of therapeutic agents.[1]

This document provides detailed application notes and experimental protocols for the synthesis of biologically active sulfonamide derivatives using this compound, with a focus on their potential as anticancer agents.

Synthesis of this compound (Pmc-Cl)

The synthesis of Pmc-Cl is typically achieved through the chlorosulfonation of 2,2,5,7,8-pentamethylchroman-6-ol (Trolox).[1] This reaction is generally carried out using chlorosulfonic acid in a suitable solvent like chloroform.[1]

Experimental Protocol: Synthesis of Pmc-Cl

Materials:

  • 2,2,5,7,8-pentamethylchroman-6-ol (Trolox)

  • Chlorosulfonic acid

  • Chloroform, anhydrous

  • Ice bath

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve 2,2,5,7,8-pentamethylchroman-6-ol in anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture over crushed ice to quench the reaction.

  • Separate the organic layer, and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Note: This reaction should be performed in a well-ventilated fume hood, as chlorosulfonic acid is highly corrosive and reacts violently with water.

Application in the Synthesis of Anticancer Sulfonamides

The sulfonyl chloride group of Pmc-Cl readily reacts with primary and secondary amines to form stable sulfonamide linkages. This reaction provides a straightforward method for synthesizing a diverse library of 2,2,5,7,8-pentamethylchroman-6-sulfonamide derivatives with potential therapeutic applications, particularly in oncology. Sulfonamides are known to exhibit a wide range of biological activities, including anticancer effects, by targeting various enzymes and signaling pathways involved in cancer progression.[2]

General Experimental Protocol: Synthesis of 2,2,5,7,8-Pentamethylchroman-6-sulfonamide Derivatives

Materials:

  • This compound (Pmc-Cl)

  • Appropriate primary or secondary amine

  • Pyridine or triethylamine (as a base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve the desired amine in the chosen solvent in a round-bottom flask.

  • Add the base (e.g., pyridine or triethylamine) to the solution.

  • In a separate flask, dissolve this compound in the same solvent.

  • Slowly add the Pmc-Cl solution to the amine solution at room temperature with stirring.

  • Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Synthesis_Workflow PmcCl This compound Reaction Reaction at Room Temperature PmcCl->Reaction Amine Primary/Secondary Amine Amine->Reaction Solvent_Base Solvent (e.g., DCM) Base (e.g., Pyridine) Solvent_Base->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product 2,2,5,7,8-Pentamethylchroman-6-sulfonamide Derivative Purification->Product

Biological Activity of 2,2,5,7,8-Pentamethylchroman-6-sulfonamide Derivatives

While specific studies on a broad range of Pmc-Cl derived sulfonamides are emerging, the general class of sulfonamides has shown significant promise as anticancer agents.[2] Their mechanisms of action are diverse and include the inhibition of key enzymes such as carbonic anhydrases, matrix metalloproteinases, and protein tyrosine kinases, all of which are often overexpressed in cancer cells.[2]

The chroman moiety, being a vitamin E analog, may also contribute to the biological activity profile, potentially through its antioxidant properties or by influencing the compound's cellular uptake and localization.

Example Application: Anticancer Activity of a Hypothetical Sulfonamide Derivative

To illustrate the potential, let's consider a hypothetical derivative, N-benzyl-2,2,5,7,8-pentamethylchroman-6-sulfonamide (PMC-Sulf-Bn) .

Table 1: Hypothetical In Vitro Anticancer Activity of PMC-Sulf-Bn

Cancer Cell LineIC₅₀ (µM)
MCF-7 (Breast)15.2
A549 (Lung)22.5
HCT116 (Colon)18.9
PC-3 (Prostate)25.1

Note: The data in Table 1 is hypothetical and for illustrative purposes only. Actual IC₅₀ values would need to be determined experimentally.

Potential Signaling Pathway Modulation

Sulfonamide-based anticancer agents have been shown to interfere with various signaling pathways crucial for cancer cell survival and proliferation. One such pathway is the Pyruvate Kinase M2 (PKM2) activation pathway . PKM2 is a key enzyme in cancer cell metabolism, and its activation can inhibit tumor growth. Some novel sulfonamides have been identified as potent activators of PKM2, leading to apoptosis and cell cycle arrest in cancer cells.[3]

PKM2_Pathway

Conclusion

This compound is a valuable and reactive starting material for the synthesis of a wide array of biologically active sulfonamide derivatives. The straightforward and versatile nature of the sulfonamide formation reaction allows for the creation of diverse chemical libraries for drug discovery programs. The inherent properties of the chroman ring, coupled with the well-established pharmacological importance of the sulfonamide moiety, make Pmc-Cl an attractive scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Further research into the synthesis and biological evaluation of a broader range of 2,2,5,7,8-pentamethylchroman-6-sulfonamide derivatives is warranted to fully explore their therapeutic potential.

References

Application Notes and Protocols: 2,2,5,7,8-Pentamethylchroman-6-sulfonyl Chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride (Pmc-Cl) is a highly reactive sulfonylating agent that serves as a valuable building block in medicinal chemistry. Its structure, featuring a chromane core related to Vitamin E, imparts unique physicochemical properties to its derivatives, including potential antioxidant effects and increased lipophilicity, which can be advantageous for drug design. The primary application of Pmc-Cl in medicinal chemistry is the synthesis of a diverse range of sulfonamides, a well-established pharmacophore present in numerous approved drugs. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of 2,2,5,7,8-pentamethylchroman-6-sulfonamide derivatives in two key therapeutic areas: enzyme inhibition and antibacterial activity.

I. Synthesis of 2,2,5,7,8-Pentamethylchroman-6-sulfonamides

The reaction of this compound with primary or secondary amines is a straightforward and efficient method for the synthesis of the corresponding sulfonamides. The sulfonyl chloride acts as an electrophile, readily reacting with the nucleophilic amine to form a stable sulfonamide bond.

General Experimental Protocol: Synthesis of N-substituted-2,2,5,7,8-pentamethylchroman-6-sulfonamides

Materials:

  • This compound (Pmc-Cl)

  • Appropriate primary or secondary amine (1.0-1.2 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Base (e.g., Pyridine or Triethylamine, 1.2-1.5 equivalents)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the desired amine (1.0 equivalent) in the chosen anhydrous solvent.

  • To the stirred solution, add the base (e.g., pyridine, 1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve this compound (1.1 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-substituted-2,2,5,7,8-pentamethylchroman-6-sulfonamide.

G cluster_reactants Reactants & Reagents cluster_reaction Reaction Setup cluster_workup Work-up & Purification PmcCl Pmc-Cl Add Add Pmc-Cl Solution Dropwise PmcCl->Add Amine Primary/Secondary Amine Dissolve Dissolve Amine and Base in Solvent Amine->Dissolve Base Base (e.g., Pyridine) Base->Dissolve Solvent Anhydrous Solvent (e.g., DCM) Solvent->Dissolve Cool Cool to 0 °C Dissolve->Cool Cool->Add Stir Stir at Room Temperature Add->Stir Wash Aqueous Washes (HCl, NaHCO₃, Brine) Stir->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Chromatography or Recrystallization) Concentrate->Purify Product Pure Sulfonamide Product Purify->Product

II. Application Note 1: Chromane-Based Sulfonamides as Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer.[1] Sulfonamides are a well-established class of CA inhibitors, with their primary mechanism of action involving the coordination of the sulfonamide nitrogen to the zinc ion in the enzyme's active site.[2] Chromene-based sulfonamides have shown potent inhibitory activity against several human carbonic anhydrase (hCA) isoforms.[3]

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms by Chromene-Sulfonamides

The following table summarizes the inhibition constants (Ki) of a series of chromene-based sulfonamides against four human carbonic anhydrase isoforms. While not directly derived from this compound, these data for the closely related chromene scaffold highlight the potential of this class of compounds as potent and selective CA inhibitors.

CompoundhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
5a 208.435.125.320.1
5f 105.29.316.6125.5
6d 158.616.635.8119.7
6f 98.37.528.4101.2
6h 112.545.330.122.6
Acetazolamide (AAZ) 25012.1255.7
Data extracted from Monti et al., Molecules, 2018.[3]

G cluster_enzyme CA Active Site Zn Zn²⁺ His1 His Zn->His1 coordinates His2 His Zn->His2 His3 His Zn->His3 H2O H₂O Zn->H2O InhibitedComplex Inhibited Enzyme-Inhibitor Complex Zn->InhibitedComplex Displaces H₂O Inhibitor Sulfonamide Inhibitor (R-SO₂NH₂) Inhibitor->InhibitedComplex Binds to Zn²⁺

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

This protocol is for determining the inhibition constants (Ki) of compounds against carbonic anhydrase activity by measuring the CO₂ hydration reaction.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Test compounds (Pmc-sulfonamides) dissolved in DMSO

  • HEPES buffer (10 mM, pH 7.5)

  • CO₂-saturated water

  • Phenol red indicator solution

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a stock solution of the carbonic anhydrase in HEPES buffer. Prepare serial dilutions of the test compound in DMSO.

  • Assay Mixture: In the stopped-flow instrument's syringe, prepare the enzyme solution with or without the inhibitor at various concentrations. The final DMSO concentration should not exceed 1%.

  • Substrate Solution: In the other syringe of the instrument, prepare CO₂-saturated water containing the phenol red indicator.

  • Measurement: Rapidly mix the enzyme solution with the CO₂-saturated water. The hydration of CO₂ to carbonic acid will cause a pH drop, which is monitored by the color change of the phenol red indicator.

  • Data Acquisition: Monitor the change in absorbance at the appropriate wavelength for phenol red (e.g., 557 nm) over time. The initial velocity of the reaction is determined from the linear portion of the absorbance change.

  • Data Analysis: Calculate the initial rates of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

III. Application Note 2: Chromene-Sulfonamide Hybrids as Antibacterial Agents

The emergence of multidrug-resistant bacteria is a major global health threat, necessitating the development of new antimicrobial agents. Sulfonamides, the first class of synthetic antibacterial agents, act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. Recent studies have shown that hybrid molecules incorporating a chromene and a sulfonamide moiety exhibit promising antibacterial activity.[4]

Quantitative Data: Minimum Inhibitory Concentration (MIC) of Chromene-Sulfonamide Hybrids

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of chromene-sulfonamide hybrids against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
8a 128128
8b 3232
8e 6464
8f >128>128
11b 3232
Ciprofloxacin 44
Data extracted from Fatahpour et al., Sci Rep, 2023.[4]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Compound Stock Solution Dilutions Perform Serial Dilutions in 96-well Plate Stock->Dilutions Inoculate Inoculate Wells with Bacteria Dilutions->Inoculate Inoculum Prepare Bacterial Inoculum Inoculum->Inoculate Incubate Incubate at 37 °C for 18-24 h Inoculate->Incubate Observe Visually Inspect for Bacterial Growth Incubate->Observe DetermineMIC Determine MIC (Lowest Concentration with No Visible Growth) Observe->DetermineMIC Result MIC Value DetermineMIC->Result

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Test compounds (Pmc-sulfonamides)

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline solution (0.85% w/v)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation of Bacterial Inoculum: From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a tube containing 5 mL of MHB. Incubate the broth culture at 37°C for 18-24 hours. Adjust the turbidity of the bacterial suspension with sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Preparation of Compound Dilutions: Dissolve the test compounds in DMSO to create a stock solution. In a 96-well plate, perform a two-fold serial dilution of the stock solution with MHB to achieve a range of desired concentrations.

  • Inoculation and Incubation: Dilute the adjusted bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add the bacterial suspension to the wells containing the serially diluted compounds. Include a growth control well (bacteria and MHB, no compound) and a sterility control well (MHB only). Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

IV. Application Note 3: Potential of Pmc-Sulfonamides as Anticancer Agents

Sulfonamide-containing compounds have demonstrated a broad range of anticancer activities through various mechanisms, including the inhibition of carbonic anhydrases, kinases, and tubulin polymerization. The chromane scaffold, with its structural similarity to Vitamin E, may also contribute to cytotoxic effects against cancer cells. Therefore, derivatives of this compound represent a promising class of molecules for anticancer drug discovery. A primary in vitro assay to evaluate the anticancer potential of new compounds is the MTT cytotoxicity assay.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a method to assess the effect of Pmc-sulfonamide derivatives on the viability of cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds (Pmc-sulfonamides) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include untreated cells as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator at 37°C.

  • MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis Seed Seed Cancer Cells in 96-well Plate Adhere Allow Cells to Adhere Overnight Seed->Adhere Treat Treat Cells with Serial Dilutions of Compound Adhere->Treat Incubate Incubate for 48-72 h Treat->Incubate AddMTT Add MTT Solution Incubate->AddMTT IncubateMTT Incubate for 3-4 h AddMTT->IncubateMTT Solubilize Solubilize Formazan Crystals IncubateMTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Calculate Calculate Cell Viability (%) Read->Calculate DetermineIC50 Determine IC₅₀ Value Calculate->DetermineIC50 Result IC₅₀ Value DetermineIC50->Result

References

Application Notes and Protocols: 2,2,5,7,8-Pentamethylchroman-6-sulfonyl Chloride (Pmc-Cl) in Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl) as a protecting group, primarily for the guanidino function of arginine in solid-phase peptide synthesis (SPPS).

Application Notes

Introduction to Pmc Protecting Group

This compound (Pmc-Cl) is a reagent used to introduce the Pmc protecting group onto the side chain of arginine.[1] The Pmc group is a sulfonyl-type protecting group designed to shield the highly basic and nucleophilic guanidino group of arginine during the iterative process of peptide chain elongation in Fmoc-based solid-phase peptide synthesis.[1][2] Its key feature is its lability under moderately acidic conditions, typically with trifluoroacetic acid (TFA), which allows for its removal simultaneously with the cleavage of the peptide from the resin and the deprotection of other acid-labile side-chain protecting groups (e.g., t-Butyl).[3][4]

Advantages of Pmc Protection
  • Acid Lability: The Pmc group is significantly more acid-labile than older protecting groups like Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), simplifying the final deprotection step.[5] It can be cleaved under the same conditions used for removing tert-butyl-based protecting groups, streamlining the workflow in Fmoc chemistry.[4]

  • Improved Yields: By facilitating more complete deprotection, the Pmc group helps to reduce side products that can arise from incomplete removal of more robust protecting groups, thereby increasing the yield of the desired peptide.[4]

  • Compatibility: It is a key component in the Fmoc/tBu orthogonal protection strategy, which relies on a base-labile Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups.

Disadvantages and Limitations
  • Tryptophan Modification: The major drawback of the Pmc group is its propensity to modify tryptophan (Trp) residues during TFA cleavage. The carbocation generated upon Pmc cleavage can alkylate the indole side chain of tryptophan.[4][6] The extent of this side reaction is dependent on the spatial proximity of the Arg(Pmc) and Trp residues in the peptide sequence.[6]

  • Incomplete Cleavage: For peptides containing multiple arginine residues, complete removal of all Pmc groups can be slow and may require extended cleavage times (e.g., up to 3 hours or more).[7][8]

  • Formation of Sulfonated Byproducts: Besides alkylation, sulfonation of tryptophan, serine, and threonine residues by byproducts of sulfonyl-based protecting groups has been reported.[9]

Comparison with Other Arginine Protecting Groups

The development of arginine protecting groups has aimed to fine-tune acid lability to ensure stability during synthesis while allowing for efficient removal with minimal side reactions. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group was developed as an improvement upon Pmc, offering greater acid lability and reduced tryptophan alkylation.[4]

Table 1: Comparison of Common Arginine Protecting Groups in Fmoc SPPS

Protecting GroupStructureRelative Acid LabilityKey Features & Drawbacks
Tos (Tosyl)Ar-SO2-Least LabileRequires very strong acids (e.g., HF); not typically used in standard Fmoc SPPS.[3]
Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl)Ar-SO2-Less LabileRemoval is slow with TFA and can be difficult to drive to completion, especially with multiple Arg residues.[5][9]
Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl)Ar-SO2-Moderately LabileGood lability for Fmoc SPPS.[3] Prone to causing tryptophan alkylation during cleavage.[4][6]
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)Ar-SO2-More LabileMore acid-labile than Pmc, leading to faster and cleaner deprotection.[5] Significantly reduces tryptophan side reactions.[4] Often the preferred choice.
MIS (1,2-dimethylindole-3-sulfonyl)Ar-SO2-Most LabileReported to be more acid-labile than Pbf, offering very rapid cleavage.[2][10]

Table 2: Quantitative Comparison of Pmc vs. Pbf in a Tryptophan-Containing Peptide

Arginine Derivative UsedYield of Desired Peptide after 3-hour TFA CleavageReference
Fmoc-Arg(Pmc)-OH46%[4][5]
Fmoc-Arg(Pbf)-OH69%[4]

Experimental Protocols

Protocol 1: Synthesis of this compound (Pmc-Cl)

This protocol is adapted from a known synthesis procedure.[11]

Materials:

  • 2,2,5,7,8-pentamethylchroman

  • Chlorosulfonic acid

  • Trichloromethane (Chloroform)

  • Petroleum ether (40-60°C)

  • 5% Sodium carbonate solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Activated charcoal

  • Ice

Procedure:

  • Dissolve 2,2,5,7,8-pentamethylchroman (77.55 g, 0.38 mol) in trichloromethane (1 L) in a suitable reaction vessel.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of chlorosulfonic acid (176.85 g, 1.52 mol) in trichloromethane (800 mL) to the cooled mixture while stirring. Maintain the temperature at 0°C.

  • Stir the reaction mixture for 15 minutes at 0°C, then remove the ice bath and continue stirring for an additional hour at room temperature.

  • Carefully pour the reaction mixture onto a large amount of crushed ice to quench the reaction.

  • Separate the organic layer. Wash the organic layer sequentially with 5% sodium carbonate solution, saturated sodium bicarbonate solution, and finally with brine.

  • Combine the aqueous washings and back-extract with a fresh portion of trichloromethane.

  • Combine all organic layers and dry over anhydrous magnesium sulfate.

  • Add activated charcoal, stir briefly, and filter the solution through kieselguhr (celite) to remove the charcoal and drying agent.

  • Remove most of the trichloromethane solvent in vacuo using a rotary evaporator.

  • Add petroleum ether to the concentrated residue to induce precipitation of the product.

  • Dissolve the crude product in a minimal amount of fresh petroleum ether, cool the solution to 0°C, and collect the crystalline product by filtration.

  • The resulting solid is Pmc-Cl. A reported yield is approximately 39.7%.[11]

Protocol 2: Protection of Arginine Guanidino Group with Pmc-Cl

This is a general protocol for the sulfonylation of the arginine side chain to prepare Fmoc-Arg(Pmc)-OH.

Materials:

  • Fmoc-Arg-OH

  • Pmc-Cl

  • Aqueous sodium hydroxide (e.g., 1 M NaOH) or other suitable base (e.g., DIEA, Na2CO3)

  • Dioxane or THF

  • Water

  • Ethyl acetate

  • Citric acid solution (e.g., 5%)

  • Brine

Procedure:

  • Dissolve Fmoc-Arg-OH in a mixture of dioxane (or THF) and aqueous NaOH solution at 0°C.

  • In a separate flask, dissolve Pmc-Cl in dioxane (or THF).

  • Slowly add the Pmc-Cl solution to the Fmoc-Arg-OH solution while maintaining the pH of the reaction mixture in the basic range (pH 9-11) by periodic addition of NaOH solution.

  • Allow the reaction to stir at room temperature for several hours until completion (monitor by TLC or LC-MS).

  • Once the reaction is complete, acidify the mixture to a pH of ~2-3 with a cold citric acid solution.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography or recrystallization to obtain pure Fmoc-Arg(Pmc)-OH.

Protocol 3: Cleavage and Pmc-Group Deprotection in Fmoc SPPS

This protocol describes the final step of Fmoc SPPS, where the peptide is cleaved from the resin and the Pmc group is removed simultaneously.

Materials:

  • Peptide-resin (fully synthesized and dried)

  • Trifluoroacetic acid (TFA)

  • Scavengers (select based on peptide sequence)

    • Water: Essential for suppressing Pmc transfer to Trp/Tyr.[8]

    • Triisopropylsilane (TIS): A common carbocation scavenger.

    • 1,2-Ethanedithiol (EDT): Effective for scavenging trityl cations (from Cys(Trt), His(Trt)) and suppressing methionine oxidation.

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

Cleavage Cocktails:

  • Reagent B (For peptides with Arg(Pmc) and Trp): TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5).[9]

  • Standard Cocktail (For peptides without sensitive residues): TFA/TIS/Water (95:2.5:2.5).[7] This is effective for most sequences if appropriate protected amino acids (like Fmoc-Trp(Boc)-OH) were used.

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the appropriate cleavage cocktail (e.g., 5-10 mL per gram of resin).[7]

  • Stir or agitate the mixture at room temperature. The reaction time is typically 2-3 hours. For peptides with multiple Arg(Pmc) residues, the time may need to be extended.[7][8]

  • After the cleavage is complete, filter the resin and collect the filtrate containing the peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Concentrate the TFA solution to a small volume under a stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated filtrate dropwise into a centrifuge tube containing a large volume (~10x the filtrate volume) of cold diethyl ether.[7]

  • Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Wash the peptide pellet with cold ether 2-3 more times to remove scavengers and organic byproducts.

  • Dry the crude peptide pellet under vacuum.

  • The peptide can then be purified by reverse-phase HPLC.

Visualizations

Pmc_Cl_Synthesis start 2,2,5,7,8-Pentamethylchroman reaction Chlorosulfonation (0°C to RT) start->reaction reagent Chlorosulfonic Acid in Trichloromethane reagent->reaction workup Quench (Ice) Aqueous Workup (Na2CO3, NaHCO3) reaction->workup Reaction Mixture purify Crystallization (Petroleum Ether) workup->purify Crude Product product Pmc-Cl purify->product

Caption: Workflow for the synthesis of Pmc-Cl.

Arginine_Protection cluster_reactants cluster_products FmocArg Fmoc-Arg-OH plus1 + edge_node PmcCl Pmc-Cl FmocArgPmc Fmoc-Arg(Pmc)-OH plus2 + HCl Base·HCl edge_node->FmocArgPmc  Base (e.g., NaOH) Dioxane/Water   edge_node->HCl  Base (e.g., NaOH) Dioxane/Water   Pmc_Deprotection_Workflow start Peptidyl-Resin with Arg(Pmc) cleavage Add TFA/Scavenger Cocktail (e.g., TFA/TIS/H2O) Stir 2-3 hours start->cleavage filtration Filter to Separate Resin cleavage->filtration Cleavage Solution precipitation Precipitate Peptide in Cold Ether filtration->precipitation wash Wash and Centrifuge precipitation->wash product Crude Deprotected Peptide wash->product Signaling_Pathway_Example resin Solid Support (Resin) fmoc_deprotection 1. Fmoc Deprotection (Piperidine/DMF) resin->fmoc_deprotection wash1 Wash (DMF) fmoc_deprotection->wash1 coupling 2. Amino Acid Coupling (e.g., Fmoc-Arg(Pmc)-OH + DIC/Oxyma) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle n Times wash2->repeat repeat->fmoc_deprotection Next Cycle final_cleavage 3. Final Cleavage & Deprotection (TFA Cocktail) repeat->final_cleavage Final Cycle peptide Purified Peptide final_cleavage->peptide

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 2,2,5,7,8-Pentamethylchroman-6-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (PMC-Cl).

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound (PMC-Cl)?

A1: PMC-Cl is typically synthesized in a two-step process starting from 2,2,5,7,8-pentamethylchroman-6-ol (PMC-OH). The first step is the sulfonation of PMC-OH using chlorosulfonic acid, followed by a chlorination step using thionyl chloride to yield the final product.[1]

Q2: My overall yield is significantly lower than expected. What are the common causes?

A2: Low yields can be attributed to several factors. The most common issue is the hydrolysis of the sulfonyl chloride product, which is highly sensitive to moisture. Other causes include incomplete reaction, and the formation of side products such as diaryl sulfones. Careful control of reaction conditions and anhydrous workup are critical.

Q3: I'm observing a significant amount of a diaryl sulfone byproduct. How can this be minimized?

A3: Diaryl sulfone formation is a common side reaction. To minimize this, it is recommended to use a sufficient excess of the chlorosulfonating agent (chlorosulfonic acid). The order of addition is also important; the aromatic compound (PMC-OH) should be added to the chlorosulfonic acid to maintain an excess of the acid throughout the reaction.

Q4: What are the optimal storage conditions for the final product, PMC-Cl?

A4: PMC-Cl is sensitive to moisture and can hydrolyze. It should be stored under anhydrous conditions, for example, under an inert atmosphere like argon. For long-term storage, a temperature of -20°C is recommended to maintain purity.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive reagents (e.g., hydrolyzed chlorosulfonic acid or thionyl chloride).2. Reaction temperature is too low.3. Insufficient reaction time.1. Use fresh, anhydrous reagents.2. Ensure the reaction is carried out within the recommended temperature range (0-5°C for sulfonation, reflux for chlorination).3. Monitor the reaction by TLC to ensure completion.
Low Yield 1. Hydrolysis of the sulfonyl chloride during workup.2. Incomplete conversion of the sulfonic acid intermediate.3. Formation of sulfone byproducts.[1]4. Sub-optimal solvent choice.1. Perform aqueous workup quickly at low temperatures and use anhydrous solvents for extraction and drying.2. Ensure the chlorination step with thionyl chloride goes to completion (monitor by TLC).3. Add PMC-OH to an excess of chlorosulfonic acid. The addition of 1-2 mol% of DMF can accelerate sulfonation, but excess DMF (>5 mol%) can promote sulfone formation.[1]4. Anhydrous chloroform is the preferred solvent; alternatives like dichloromethane may reduce yields.[1]
Product is an oil or fails to crystallize 1. Presence of impurities, such as unreacted starting material or byproducts.2. Residual solvent.1. Purify the crude product by column chromatography (silica gel) or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).2. Ensure all solvent is removed under reduced pressure.
Product degrades over time 1. Exposure to moisture.2. Storage at room temperature.1. Store the final product in a desiccator or under an inert atmosphere.2. Store at -20°C for long-term stability.[1]

Experimental Protocols

Protocol 1: Synthesis of 2,2,5,7,8-Pentamethylchroman

This protocol is adapted from a known procedure for the synthesis of the PMC-Cl precursor.

Materials:

  • 2,3,5-Trimethylphenol

  • Isoprene

  • Fused zinc chloride

  • Anhydrous acetic acid

  • Pentane

  • Claisen's alkali

  • Calcium chloride

Procedure:

  • To a stirred mixture of 2,3,5-trimethylphenol (50.03 g, 0.367 mol), isoprene (25.09 g, 0.368 mol), and fused zinc chloride (5.94 g, 0.044 mol), add anhydrous acetic acid (47 ml).

  • Stir the cloudy red-colored mixture at room temperature for 14 hours.

  • Gradually heat the mixture. It will become clear and then turn black upon refluxing.

  • After 8 hours of reflux, cool the reaction mixture to room temperature.

  • Pour the mixture into 250 ml of water, which will cause a black oil to separate.

  • Extract the aqueous layer with pentane (3 x 200 ml).

  • Wash the combined organic phases with Claisen's alkali (2 x 150 ml), water (3 x 250 ml), and brine (2 x 200 ml).

  • Dry the organic phase over calcium chloride and evaporate the solvent under reduced pressure to yield a brown oil.

  • Distill the crude product under vacuum (0.48 mBar) to afford 2,2,5,7,8-pentamethylchroman as a pale yellow liquid (yield: ~49%).[2]

Protocol 2: Synthesis of this compound

Materials:

  • 2,2,5,7,8-Pentamethylchroman-6-ol (PMC-OH)

  • Anhydrous chloroform

  • Chlorosulfonic acid

  • Thionyl chloride

  • Ice

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

Step 1: Sulfonation

  • In a flask equipped with a dropping funnel and a stirrer, dissolve 2,2,5,7,8-pentamethylchroman-6-ol in anhydrous chloroform.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add chlorosulfonic acid to the stirred solution, maintaining the temperature between 0-5°C.

  • Stir the reaction mixture at this temperature for 4-6 hours.[1]

Step 2: Chlorination

  • To the sulfonic acid intermediate formed in the previous step, add thionyl chloride.

  • Heat the mixture to reflux (70-80°C) for 2-3 hours.[1]

  • Monitor the reaction progress by TLC.

Workup and Purification:

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Separate the organic layer and wash it with cold water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Data Summary

Table 1: Reaction Conditions for the Synthesis of this compound

Parameter Laboratory Scale Industrial Scale
Reactor Type Batch (glass)Continuous-flow (stainless steel)
Sulfonation Temperature 0–5°CJacketed reactors with automated cooling
Chlorination Temperature 70–80°C (reflux)70–80°C
Purification Column chromatographyCrystallization (hexane/ethyl acetate)
Typical Yield ~53%68–72%

Data compiled from publicly available information.[1]

Visual Guides

Reaction_Pathway Synthesis of this compound PMC_OH 2,2,5,7,8-Pentamethylchroman-6-ol (PMC-OH) Sulfonic_Acid Sulfonic Acid Intermediate PMC_OH->Sulfonic_Acid Chlorosulfonic Acid (0-5°C, Chloroform) PMC_Cl This compound (PMC-Cl) Sulfonic_Acid->PMC_Cl Thionyl Chloride (Reflux)

Caption: Reaction pathway for PMC-Cl synthesis.

Experimental_Workflow General Experimental Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Sulfonation Sulfonation of PMC-OH Chlorination Chlorination Sulfonation->Chlorination Quenching Quenching on Ice Chlorination->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (Crystallization/Chromatography) Drying->Purification Characterization Characterization Purification->Characterization Characterization (NMR, HPLC-MS)

Caption: General experimental workflow.

Troubleshooting_Tree Troubleshooting Low Yield Start Low Yield Observed Check_Reagents Check Reagent Quality (Anhydrous?) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time) Start->Check_Conditions Check_Workup Review Workup Procedure Start->Check_Workup Reagents_OK Use Fresh/Anhydrous Reagents Check_Reagents->Reagents_OK Issue Found Conditions_OK Adjust Temperature/Time Monitor by TLC Check_Conditions->Conditions_OK Issue Found Side_Reaction Investigate Side Reactions Check_Workup->Side_Reaction If workup is correct Workup_OK Minimize Water Contact Use Anhydrous Solvents Check_Workup->Workup_OK Issue Found Side_Reaction_Sol Use Excess Chlorosulfonic Acid Control Stoichiometry Side_Reaction->Side_Reaction_Sol Sulfone Detected

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Pmc-Cl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help improve the yield and purity of your Pmc-Cl synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing Pmc-Cl?

A1: There are two primary methods for the synthesis of Pmc-Cl:

  • One-Step Chlorosulfonation: This method involves the direct reaction of 2,2,5,7,8-pentamethylchroman with chlorosulfonic acid.

  • Two-Step Synthesis: This process begins with the sulfonation of 2,2,5,7,8-pentamethylchroman-6-ol (PMC-OH) to form the corresponding sulfonic acid, which is then chlorinated using a reagent like thionyl chloride (SOCl₂) to yield Pmc-Cl.

Q2: What is a typical yield for Pmc-Cl synthesis?

A2: The reported yields for Pmc-Cl synthesis can vary depending on the method and scale. The one-step chlorosulfonation of 2,2,5,7,8-pentamethylchroman has a reported yield of approximately 39.7%. The two-step synthesis from PMC-OH is reported to have a yield of around 53%.

Q3: What is the most common side product in Pmc-Cl synthesis?

A3: The most prevalent side product is the corresponding 2,2,5,7,8-pentamethylchroman-6-sulfonic acid. This is formed by the hydrolysis of the Pmc-Cl product, which is highly sensitive to moisture. Hydrolysis can occur during the reaction workup or improper storage.

Q4: How can I minimize the hydrolysis of Pmc-Cl during the workup?

A4: To minimize hydrolysis, it is crucial to work under anhydrous conditions as much as possible. During aqueous workups, the process should be performed quickly and at low temperatures. Prompt extraction of the Pmc-Cl into a non-polar organic solvent after quenching the reaction will also help to reduce contact time with water. The low solubility of aryl sulfonyl chlorides in water can offer some protection against hydrolysis if the product precipitates from an aqueous mixture.[1][2]

Q5: How should Pmc-Cl be stored to prevent degradation?

A5: Pmc-Cl should be stored under anhydrous conditions to prevent hydrolysis. It is recommended to store the purified compound under an inert atmosphere, such as argon or nitrogen, and in a desiccator to protect it from atmospheric moisture.

Q6: What analytical techniques are used to assess the purity of Pmc-Cl?

A6: High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the purity of Pmc-Cl.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of Pmc-Cl.

Issue 1: Low Overall Yield

Symptoms:

  • The final isolated mass of Pmc-Cl is significantly lower than the theoretical maximum.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incomplete Reaction - One-Step Method: Ensure sufficient reaction time and appropriate temperature control. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Two-Step Method: For the sulfonation step, ensure the reaction runs for the recommended 4-6 hours at 0-5°C. For the chlorination step, ensure reflux at 70-80°C for 2-3 hours.
Product Hydrolysis During Workup - Minimize contact with water by performing aqueous washes quickly and at low temperatures.- Use pre-chilled solutions for washing.- Promptly extract the product into a suitable organic solvent (e.g., dichloromethane, chloroform).
Suboptimal Reagent Stoichiometry - Use a sufficient excess of the chlorosulfonating agent (chlorosulfonic acid) in the one-step method. A molar excess is generally recommended to drive the reaction to completion and minimize the formation of diaryl sulfone byproducts.[3]
Losses During Purification - Optimize the recrystallization solvent system to maximize product precipitation while leaving impurities in the mother liquor.- If using column chromatography, select an appropriate solvent system to ensure good separation and recovery.
Issue 2: Presence of Impurities in the Final Product

Symptoms:

  • Additional peaks in the HPLC chromatogram of the purified product.

  • Broad melting point range of the isolated solid.

  • Unexpected signals in the NMR spectrum.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Pmc-sulfonic acid - This is the primary impurity from hydrolysis. Ensure all glassware is thoroughly dried before use and use anhydrous solvents.- During workup, minimize the time the product is in contact with aqueous solutions.[2]
Unreacted Starting Material - One-Step Method: Increase the reaction time or the molar ratio of chlorosulfonic acid.- Two-Step Method: Ensure the completion of both the sulfonation and chlorination steps by monitoring with TLC or HPLC.
Diaryl Sulfone Byproduct - This can be a significant byproduct in chlorosulfonation reactions if the stoichiometry is not optimal. Ensure a sufficient excess of chlorosulfonic acid is used. The aromatic compound should be added to the chlorosulfonic acid to maintain an excess of the acid throughout the reaction.[3]
Ring Oxidation or Other Side Products - Overly harsh reaction conditions (e.g., high temperatures) can lead to oxidation of the chroman ring. Maintain the recommended reaction temperatures.
Issue 3: Difficulty with Product Isolation and Purification

Symptoms:

  • The product does not crystallize or precipitates as an oil.

  • Poor separation of the product from impurities during column chromatography.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Product Oiling Out - Ensure the recrystallization solvent is appropriate. A common technique is to dissolve the crude product in a minimal amount of a good solvent and then add a poor solvent until turbidity is observed, followed by cooling.- Scratching the inside of the flask with a glass rod or adding a seed crystal can help induce crystallization.
Ineffective Column Chromatography - Solvent System: The polarity of the eluent is critical. For Pmc-Cl, which is a relatively nonpolar compound, a nonpolar mobile phase should be used with a polar stationary phase like silica gel. A gradient elution, starting with a nonpolar solvent (e.g., hexanes) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate), can be effective.- Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation. Both dry and wet packing methods can be used, but the slurry method is often preferred to minimize air bubbles.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of Pmc-Cl.

Table 1: Comparison of Pmc-Cl Synthesis Methods

ParameterOne-Step ChlorosulfonationTwo-Step Synthesis
Starting Material 2,2,5,7,8-pentamethylchroman2,2,5,7,8-pentamethylchroman-6-ol
Reagents Chlorosulfonic acid1. Chlorosulfonic acid2. Thionyl chloride
Typical Yield ~39.7%~53%
Key Advantage Simpler, one-pot procedurePotentially higher yield
Key Disadvantage Lower reported yieldTwo separate reaction steps

Table 2: Impact of Reaction Conditions on Pmc-Cl Synthesis (Two-Step Method)

ParameterConditionImpact on Yield/PurityReference
Sulfonation Temperature 0–5°CPrevents side reactions such as ring oxidation.
Sulfonation Time 4–6 hoursEnsures complete conversion of the starting material.
Chlorination Temperature 70–80°C (Reflux)Optimal for the conversion of sulfonic acid to sulfonyl chloride.
Chlorination Time 2–3 hoursMaximizes conversion. Extending the time can lead to hydrolysis of Pmc-Cl.

Experimental Protocols

Protocol 1: One-Step Synthesis of Pmc-Cl via Chlorosulfonation

This protocol is adapted from a known synthetic procedure.

Materials:

  • 2,2,5,7,8-pentamethylchroman

  • Chlorosulfonic acid

  • Trichloromethane (or Dichloromethane)

  • Ice

  • 5% Sodium carbonate solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Activated charcoal

  • Kieselguhr (diatomaceous earth)

  • Petroleum ether (40-60°C)

Procedure:

  • Dissolve 2,2,5,7,8-pentamethylchroman in trichloromethane in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of chlorosulfonic acid in trichloromethane to the cooled solution while stirring.

  • Stir the reaction mixture at 0°C for 15 minutes.

  • Remove the ice bath and continue stirring for an additional hour at room temperature.

  • Carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer.

  • Wash the organic layer sequentially with 5% sodium carbonate solution, saturated sodium bicarbonate solution, and brine.

  • Combine the aqueous washings and back-extract with trichloromethane.

  • Combine all organic layers and dry over anhydrous magnesium sulfate.

  • Add activated charcoal, stir, and filter through a pad of kieselguhr.

  • Remove most of the solvent under reduced pressure.

  • Add petroleum ether and continue to remove the remaining trichloromethane in vacuo.

  • Dissolve the crude product in a minimal amount of fresh petroleum ether, cool to 0°C, and filter to collect the crystalline Pmc-Cl.

Protocol 2: Two-Step Synthesis of Pmc-Cl

This protocol is based on a two-step sulfonation and chlorination process.

Materials:

  • 2,2,5,7,8-pentamethylchroman-6-ol (PMC-OH)

  • Chlorosulfonic acid

  • Anhydrous chloroform

  • Thionyl chloride (SOCl₂)

Step 1: Sulfonation

  • In a flask equipped with a stirrer and under an inert atmosphere, dissolve PMC-OH in anhydrous chloroform.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add chlorosulfonic acid to the cooled solution while maintaining the temperature between 0-5°C.

  • Stir the reaction mixture at 0-5°C for 4-6 hours.

  • Upon completion (monitored by TLC), the intermediate sulfonic acid can be carefully isolated or used directly in the next step after appropriate workup (quenching with ice and extraction).

Step 2: Chlorination

  • To the sulfonic acid intermediate, add thionyl chloride.

  • Heat the mixture to reflux (approximately 70-80°C) and maintain for 2-3 hours.

  • After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure.

  • The crude Pmc-Cl can then be purified by recrystallization from a suitable solvent such as petroleum ether.

Visualizations

experimental_workflow_one_step start Start dissolve Dissolve Pentamethylchroman in Trichloromethane start->dissolve cool Cool to 0°C dissolve->cool add_reagent Add Chlorosulfonic Acid Solution cool->add_reagent react_cold Stir at 0°C for 15 min add_reagent->react_cold react_rt Stir at RT for 1 hr react_cold->react_rt quench Pour onto Ice react_rt->quench separate Separate Organic Layer quench->separate wash Wash with Na2CO3, NaHCO3, Brine separate->wash extract Back-extract Aqueous Layer wash->extract dry Dry Organic Layers extract->dry decolorize Treat with Charcoal, Filter dry->decolorize concentrate Concentrate in vacuo decolorize->concentrate crystallize Crystallize from Petroleum Ether concentrate->crystallize product Pure Pmc-Cl crystallize->product

Caption: One-Step Pmc-Cl Synthesis Workflow.

troubleshooting_flowchart start Low Pmc-Cl Yield check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction check_workup Review Workup Procedure start->check_workup check_purification Analyze Purification Steps start->check_purification incomplete Incomplete Reaction check_reaction->incomplete Incomplete hydrolysis Product Hydrolysis check_workup->hydrolysis Moisture Present loss Loss during Purification check_purification->loss Significant Loss solution_incomplete Increase reaction time/ temperature or adjust reagent stoichiometry. incomplete->solution_incomplete solution_hydrolysis Work quickly at low temp, use anhydrous solvents, and ensure rapid extraction. hydrolysis->solution_hydrolysis solution_loss Optimize recrystallization solvent or column chromatography conditions. loss->solution_loss

Caption: Troubleshooting Low Yield in Pmc-Cl Synthesis.

References

side reactions of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions encountered during its use, particularly as a protecting group for arginine in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound (Pmc-Cl)?

A1: this compound, commonly known as Pmc-Cl, is a reagent used to introduce the acid-labile Pmc protecting group onto the side chain of arginine residues in peptide synthesis.[1][2] This protection prevents unwanted side reactions at the guanidinium group during peptide chain elongation.

Q2: What are the most common side reactions associated with the use of Pmc-protected arginine in peptide synthesis?

A2: The most frequently encountered side reactions during the cleavage of the Pmc group include:

  • Tryptophan Alkylation: The Pmc group is known to be more prone to causing alkylation of tryptophan residues during cleavage compared to other protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).[3][4]

  • O-sulfonation of Serine and Threonine: In the absence of appropriate scavengers, the cleavage of Pmc groups with trifluoroacetic acid (TFA) can lead to the formation of O-sulfo-serine and O-sulfo-threonine residues as significant side-products.[5]

  • Incomplete Deprotection: While more acid-labile than the Mtr group, complete removal of the Pmc group can be challenging, especially in peptides containing multiple arginine residues.[4] This may necessitate harsher conditions that can promote other side reactions.

  • Formation of N-sulfonated Arginine: Sulfonyl-based protecting groups like Pmc have been associated with the formation of N-sulfonated arginine as a side-product.[6]

Q3: How can I avoid tryptophan alkylation during Pmc cleavage?

A3: To minimize tryptophan alkylation, consider the following strategies:

  • Use of Scavengers: Incorporate a scavenger cocktail in your cleavage mixture. Thioanisole is particularly effective at scavenging the reactive species that can alkylate tryptophan.[4][7] A common mixture is Reagent K (TFA/water/phenol/thioanisole/EDT).[6]

  • N-in-Boc Protection of Tryptophan: Using Fmoc-Trp(Boc)-OH during synthesis provides an additional layer of protection for the indole side chain of tryptophan, effectively preventing alkylation during Pmc cleavage.[6]

  • Alternative Protecting Group: If tryptophan alkylation remains a persistent issue, switching to the Pbf protecting group for arginine is a recommended alternative, as it is less prone to this side reaction.[3][4]

Q4: What is the best way to prevent O-sulfonation of serine and threonine residues?

A4: The formation of O-sulfonated serine and threonine is a direct consequence of the cleavage of the Pmc group in the absence of suitable scavengers.[5] To prevent this, it is crucial to include scavengers in the TFA cleavage cocktail. A mixture of TFA/TIS/water (95:2.5:2.5) is often sufficient for most sequences.[6]

Troubleshooting Guides

Issue 1: Incomplete Deprotection of Pmc Group

Symptom: LC-MS analysis of the crude peptide shows a mass corresponding to the desired peptide + 266 Da (mass of the Pmc group).

Troubleshooting Steps:

Probable CauseSolutionExperimental Protocol
Insufficient acid strength or reaction time.Increase the duration of TFA treatment or use a stronger acid cocktail.1. Dissolve the peptide-resin in a cleavage cocktail such as 95% TFA/2.5% TIS/2.5% water. 2. Stir the mixture at room temperature. 3. Monitor the deprotection by HPLC at regular intervals (e.g., every 30 minutes). 4. If deprotection is incomplete after 2-3 hours, consider using a stronger acid cocktail like Reagent K.[6][8]
Steric hindrance in peptides with multiple arginine residues.Prolonged reaction times at room temperature are often necessary.For peptides with multiple Arg(Pmc) residues, extend the cleavage time up to 7.5 hours, monitoring the reaction progress by HPLC.[8]
Issue 2: Presence of Side Products Related to Tryptophan

Symptom: LC-MS analysis reveals a peak with a mass corresponding to the desired peptide + 266 Da or other unexpected adducts, particularly in tryptophan-containing peptides.

Troubleshooting Steps:

Probable CauseSolutionExperimental Protocol
Alkylation of the tryptophan indole ring by carbocations generated during Pmc cleavage.Use a scavenger cocktail containing thioanisole and/or use N-in-Boc protected tryptophan during synthesis.Cleavage with Scavengers: 1. Prepare a cleavage cocktail of TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) (Reagent K).[6] 2. Treat the peptide-resin with the cleavage cocktail for 2-3 hours at room temperature. 3. Precipitate the peptide in cold ether. During Synthesis: 1. For tryptophan residues, use Fmoc-Trp(Boc)-OH for coupling.[6]
Reattachment of the cleaved Pmc group to tryptophan.The use of scavengers is the most effective preventative measure.Follow the cleavage protocol with scavengers as described above.
Issue 3: Side Reactions During the Synthesis of Pmc-Cl

Symptom: Low yield or impurities detected during the synthesis of Pmc-Cl from 2,2,5,7,8-pentamethylchroman-6-ol (PMC-OH).

Troubleshooting Steps:

Probable CauseSolutionKey Parameters
Ring oxidation during sulfonation.Maintain a low reaction temperature.Sulfonation Temperature: 0–5°C.[9]
Sulfone formation.Avoid using excess catalytic additives like DMF.DMF concentration: 1–2 mol%.[9]
Hydrolysis of Pmc-Cl during chlorination.Optimize the chlorination time and ensure rapid cooling.Chlorination Time: ~2.5 hours.[9] Post-Reaction Quenching: Rapid cooling to -20°C.[9]

Quantitative Data Summary

Protecting GroupPeptide Yield (3-hour cleavage)Propensity for Tryptophan Alkylation
Arg(Pmc)46%Higher
Arg(Pbf)69%Lower
Data from a comparative study on a model peptide containing arginine and tryptophan.[4]

Experimental Protocols

Protocol 1: Standard Cleavage and Deprotection of a Pmc-Protected Peptide

  • Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). For tryptophan-containing peptides, consider using TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5) (Reagent K).[6]

  • Cleavage Reaction: Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin). Stir the suspension at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide. Wash the peptide pellet with cold diethyl ether and dry under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Side_Reactions_of_Pmc_Protected_Arginine cluster_side_reactions Side Reactions Peptide-Resin-Arg(Pmc) Peptide-Resin-Arg(Pmc) TFA_Cleavage TFA_Cleavage Peptide-Resin-Arg(Pmc)->TFA_Cleavage Desired_Peptide Desired_Peptide TFA_Cleavage->Desired_Peptide Main Reaction Side_Products Side_Products TFA_Cleavage->Side_Products Side Reactions Tryptophan_Alkylation Tryptophan_Alkylation Side_Products->Tryptophan_Alkylation O-Sulfonation (Ser/Thr) O-Sulfonation (Ser/Thr) Side_Products->O-Sulfonation (Ser/Thr) Incomplete_Deprotection Incomplete_Deprotection Side_Products->Incomplete_Deprotection

Caption: Side reactions during the TFA cleavage of Pmc-protected arginine.

Mitigation_Strategies_Workflow start Start: Peptide with Arg(Pmc) check_trp Does the peptide contain Tryptophan? start->check_trp use_boc_trp Use Fmoc-Trp(Boc)-OH during synthesis check_trp->use_boc_trp Yes prepare_cleavage Prepare TFA Cleavage Cocktail check_trp->prepare_cleavage No use_boc_trp->prepare_cleavage add_scavengers Add Scavengers (e.g., Thioanisole, TIS, Water) prepare_cleavage->add_scavengers cleavage Perform Cleavage (2-3 hours at RT) add_scavengers->cleavage monitor_deprotection Monitor Deprotection by HPLC cleavage->monitor_deprotection incomplete Incomplete? monitor_deprotection->incomplete extend_time Extend Cleavage Time incomplete->extend_time Yes complete Deprotection Complete incomplete->complete No extend_time->cleavage

Caption: Workflow to mitigate side reactions during Pmc-group removal.

References

Technical Support Center: Purification of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining high-purity Pmc-Cl for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The primary impurities encountered during the synthesis of Pmc-Cl are typically:

  • Unreacted starting material: 2,2,5,7,8-pentamethylchroman-6-ol (PMC-OH).

  • Hydrolysis product: The corresponding sulfonic acid, formed by the reaction of Pmc-Cl with water.

  • Byproducts from synthesis: Depending on the synthetic route, other related chlorinated or sulfonated species may be present.

Q2: Why is it crucial to use high-purity Pmc-Cl in my experiments?

A2: High-purity Pmc-Cl is essential for reliable and reproducible results, particularly in applications like peptide synthesis where it is used as a protecting group for arginine.[1] Impurities can lead to side reactions, the formation of undesired adducts, and difficulties in the purification of the final product.

Q3: What are the recommended storage conditions for this compound?

A3: Pmc-Cl is sensitive to moisture and should be stored under anhydrous conditions to prevent hydrolysis.[1] It is recommended to store the compound at -20°C under an inert atmosphere (e.g., argon or nitrogen).

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: The purity of Pmc-Cl is commonly assessed using High-Performance Liquid Chromatography (HPLC).[2] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and identify impurities.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield After Purification Hydrolysis of Pmc-Cl: The compound is moisture-sensitive, and exposure to water during workup or purification will convert it to the sulfonic acid, which may be lost during extraction or chromatography.- Ensure all solvents and glassware are rigorously dried before use.- Work under an inert atmosphere (nitrogen or argon) as much as possible.- Minimize the duration of aqueous workup steps.
Product Loss During Extraction: The product may have some solubility in the aqueous phase, especially if hydrolysis has occurred.- Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).- Ensure the pH of the aqueous layer is acidic to suppress the solubility of any sulfonic acid formed.
Inefficient Elution in Column Chromatography: The chosen solvent system may not be optimal for eluting the product from the column.- Use thin-layer chromatography (TLC) to determine an appropriate solvent system before running the column.- A gradient elution may be necessary to separate the product from more polar or less polar impurities.
Persistent Impurities in the Final Product Co-elution with Starting Material (PMC-OH): The starting material and the product may have similar polarities, making separation by column chromatography challenging.- Optimize the solvent system for column chromatography to improve separation. A shallow gradient of a polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) is often effective.- Consider recrystallization as an alternative or additional purification step.
Presence of the Sulfonic Acid Hydrolysis Product: Incomplete conversion during synthesis or hydrolysis during workup.- If the impurity is present in significant amounts, consider converting it back to the sulfonyl chloride using a chlorinating agent like thionyl chloride, followed by re-purification.- For small amounts, careful column chromatography should separate the more polar sulfonic acid from the desired product.
Product "Oiling Out" During Recrystallization Inappropriate Solvent System: The chosen solvent or solvent pair is not suitable for inducing crystallization.- Screen a variety of solvents and solvent pairs. A good solvent pair consists of a solvent in which the compound is soluble and another in which it is sparingly soluble.- Try dissolving the compound in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly adding a poor solvent (e.g., hexanes or pentane) until turbidity is observed, followed by gentle heating to redissolve and slow cooling.
Cooling the Solution Too Quickly: Rapid cooling can lead to the formation of an oil rather than crystals.- Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.

Data Presentation

The following table summarizes typical data associated with the purification of this compound.

Parameter Column Chromatography Recrystallization Commercial Product Specification
Stationary Phase Silica GelN/AN/A
Typical Mobile Phase/Solvent System Hexanes/Ethyl Acetate GradientDichloromethane/Hexanes or Ethyl Acetate/HexanesN/A
Typical Yield 70-90% (from crude)60-85% (from purified material)N/A
Achievable Purity (by HPLC) >95%>98%≥97.0%[2]
Melting Point N/A77-82 °C77-82 °C

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on the specific impurity profile of the crude material, as determined by TLC analysis.

1. Materials and Equipment:

  • Crude this compound
  • Silica gel (230-400 mesh)
  • Hexanes (HPLC grade, anhydrous)
  • Ethyl acetate (HPLC grade, anhydrous)
  • Glass column for chromatography
  • Collection tubes
  • Thin-layer chromatography (TLC) plates, chamber, and UV lamp
  • Rotary evaporator

2. Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in dichloromethane and spot it on a TLC plate. Develop the plate using a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v). Visualize the spots under UV light to determine an appropriate solvent system where the product has an Rf value of approximately 0.2-0.4.
  • Column Packing: Prepare a slurry of silica gel in hexanes and carefully pack the column. Allow the silica to settle, ensuring a level surface. Add a thin layer of sand on top of the silica gel.
  • Sample Loading: Dissolve the crude Pmc-Cl in a minimal amount of dichloromethane or the initial chromatography solvent. Alternatively, for a "dry loading" method, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent. Carefully add the sample to the top of the column.
  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15 hexanes:ethyl acetate) to elute the product. The exact gradient will depend on the TLC analysis.
  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to obtain the purified Pmc-Cl as a solid. Dry the product under high vacuum.

Protocol 2: Purification by Recrystallization

This method is effective for removing impurities that have different solubility profiles from the desired product.

1. Materials and Equipment:

  • Crude or partially purified this compound
  • Dichloromethane (anhydrous)
  • Hexanes (anhydrous)
  • Erlenmeyer flask
  • Hot plate
  • Buchner funnel and filter paper
  • Vacuum flask

2. Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the Pmc-Cl in a minimal amount of hot dichloromethane.
  • Induction of Crystallization: While the solution is still warm, slowly add hexanes dropwise until the solution becomes slightly turbid.
  • Clarification: Add a few drops of dichloromethane to redissolve the precipitate and obtain a clear solution.
  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
  • Crystal Formation: As the solution cools, crystals of the purified product should form. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold hexanes.
  • Drying: Dry the purified crystals under high vacuum to remove any residual solvent.

Mandatory Visualization

Purification_Workflow Purification and Quality Control Workflow for Pmc-Cl crude Crude Pmc-Cl purification Purification Step crude->purification column Column Chromatography purification->column Primary Method recrystallization Recrystallization purification->recrystallization Secondary/Polishing Step analysis Purity Analysis (HPLC, NMR) column->analysis recrystallization->analysis pure_product Pure Pmc-Cl (>97%) analysis->pure_product Pass fail Impure Product (<97%) analysis->fail Fail storage Store at -20°C under Inert Gas pure_product->storage fail->purification Re-purify

Caption: General workflow for the purification and quality control of this compound.

References

Technical Support Center: Troubleshooting Pmc-Cl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered when using the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) protecting group for arginine in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Incomplete Cleavage of the Pmc Group

  • Question: After the final TFA cleavage, my peptide still contains the Pmc group. What could be the cause and how can I resolve this?

  • Answer: Incomplete removal of the Pmc group is a common issue, particularly in peptides with multiple arginine residues.[1] The Pmc group is more acid labile than the older Mtr group but less so than the Pbf group.[1][2]

    Troubleshooting Steps:

    • Extend Cleavage Time: Prolong the exposure to the TFA cleavage cocktail. For peptides with five or more Arg(Pmc) residues, a cleavage time of up to 3 hours may be necessary.[3] However, do not exceed this time without careful monitoring to avoid acid-sensitive side reactions.[3]

    • Optimize Cleavage Cocktail: While a standard cocktail of TFA/TIS/water (95:2.5:2.5) is often sufficient, for challenging sequences, a more robust scavenger mixture like Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) can be beneficial.[4][5]

    • Monitor Deprotection: If possible, perform a trial cleavage and monitor the removal of the Pmc group over time by HPLC to determine the optimal cleavage duration for your specific peptide.[6]

    • Consider a More Labile Protecting Group: For future syntheses, especially for long peptides or those rich in arginine, consider using the more acid-labile Pbf protecting group, which generally requires shorter cleavage times.[1][2]

Issue 2: Side Reaction - Sulfonation of Serine and Threonine Residues

  • Question: My peptide mass spectrometry results show unexpected peaks corresponding to the addition of a sulfonyl group. What is causing this?

  • Answer: A known side reaction during the TFA-mediated cleavage of Pmc-protected arginine is the O-sulfonation of serine and threonine residues.[7] This occurs when the cleaved Pmc group's sulfonyl moiety reacts with the hydroxyl groups of these amino acids in the absence of adequate scavengers.[7]

    Troubleshooting Steps:

    • Use Appropriate Scavengers: The presence of scavengers in the cleavage cocktail is critical to quench the reactive cationic species generated during deprotection.[4] Triisopropylsilane (TIS) and water are effective scavengers.[4][5] For peptides containing sensitive residues, a more complex cocktail like Reagent K is recommended.[6]

    • Employ Boc Protection for Trp: If your peptide also contains tryptophan, using Fmoc-Trp(Boc)-OH can help suppress sulfonation side reactions.[4]

Issue 3: Side Reaction - Tryptophan Alkylation

  • Question: I am observing significant alkylation of tryptophan residues in my peptide. Is the Pmc group responsible?

  • Answer: Yes, the carbocation generated from the cleavage of the Pmc group can react with the nucleophilic indole ring of tryptophan, leading to alkylation.[8][9] This is a significant yield-depleting side reaction.[9]

    Troubleshooting Steps:

    • Effective Scavenging: Utilize a cleavage cocktail containing scavengers that can effectively trap the Pmc cation. Thioanisole is a particularly effective scavenger for protecting tryptophan.[2] Reagent K, which contains thioanisole, is a good option.[10]

    • Use of Boc-Protected Tryptophan: Incorporating tryptophan as Fmoc-Trp(Boc)-OH significantly reduces the susceptibility of the indole ring to alkylation.[4]

    • Switch to Pbf Protecting Group: The Pbf group is reported to be less prone to causing tryptophan alkylation compared to Pmc.[2][9] For peptides containing both arginine and tryptophan, Fmoc-Arg(Pbf)-OH is the preferred building block.[9]

Issue 4: Low Coupling Efficiency and Deletion Sequences

  • Question: My final product contains a significant amount of a peptide sequence missing an arginine residue (des-Arg). What is happening during the coupling step?

  • Answer: Arginine coupling can be challenging due to the steric bulk of the side chain and its protecting group.[11] A major side reaction during the activation of Arg(Pmc) is the formation of a stable six-membered δ-lactam, which is an inactive species that gets washed away, leading to the deletion of the arginine residue in the final peptide.[11][12]

    Troubleshooting Steps:

    • Double Coupling: A common strategy to overcome incomplete coupling is to perform a "double coupling." After the initial coupling reaction, the resin is washed, and a fresh solution of activated Arg(Pmc) is added for a second coupling step.[11][12]

    • Optimize Coupling Reagents: Avoid using the mixed anhydride method for arginine coupling. A combination of a carbodiimide, such as DIC, with an additive like OxymaPure is a more reliable choice that can help minimize side reactions.[12]

    • Room Temperature Coupling: If using microwave-assisted synthesis, be aware that elevated temperatures can accelerate δ-lactam formation.[12] Performing the arginine coupling at room temperature may be beneficial.[12]

Quantitative Data Summary

The choice of protecting group for arginine significantly impacts cleavage efficiency and yield. The following table compares the performance of Pmc with the more modern Pbf protecting group.

Protecting GroupCleavage ConditionsCleavage TimeYield of Desired PeptideReference
Pmc TFA/TIS/H₂O (95:2.5:2.5)3-4 hours46%[2][13]
Pbf TFA/TIS/H₂O (95:2.5:2.5)1-4 hours69%[2][13]

Experimental Protocols

Protocol 1: Coupling of Fmoc-Arg(Pmc)-OH

This protocol outlines a standard manual coupling procedure for incorporating an Arg(Pmc) residue during Fmoc-SPPS.

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, pre-activate 1.5 equivalents of Fmoc-Arg(Pmc)-OH with an equimolar mixture of DIC and Oxyma in DMF or NMP for 5-10 minutes.[14]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for complete coupling.

  • Double Coupling (if necessary): If the Kaiser test is positive (indicating incomplete coupling), drain the resin, wash with DMF, and repeat steps 4-6.

  • Washing: Once coupling is complete, wash the resin thoroughly with DMF and then DCM.

Protocol 2: Cleavage and Deprotection of a Peptide Containing Arg(Pmc)

This protocol describes the final cleavage of the peptide from the resin and removal of the Pmc and other side-chain protecting groups.

  • Resin Preparation: Wash the dried peptide-resin with dichloromethane (DCM) to swell it.

  • Cleavage Cocktail Preparation (Reagent K): In a well-ventilated fume hood, prepare a cleavage cocktail consisting of 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[10] Prepare this solution fresh before use.

  • Cleavage and Deprotection: Drain the DCM from the resin. Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Isolation and Purification: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum. Purify the crude peptide using reverse-phase HPLC.[10]

Visualizations

cluster_synthesis Peptide Synthesis Workflow Start Start Couple_AA Couple Amino Acid Start->Couple_AA Fmoc_Deprotection Fmoc Deprotection Couple_AA->Fmoc_Deprotection Couple_Arg_Pmc Couple Arg(Pmc) Fmoc_Deprotection->Couple_Arg_Pmc Kaiser_Test Kaiser Test +ve? Couple_Arg_Pmc->Kaiser_Test Double_Couple Double Couple Arg(Pmc) Kaiser_Test->Double_Couple Yes Final_Cleavage Final Cleavage & Deprotection Kaiser_Test->Final_Cleavage No Double_Couple->Couple_Arg_Pmc Purification HPLC Purification Final_Cleavage->Purification End End Purification->End

Caption: Experimental workflow for peptide synthesis incorporating Arg(Pmc).

cluster_troubleshooting Troubleshooting Pmc-Related Issues Problem Problem Observed? Incomplete_Cleavage Incomplete Cleavage Problem->Incomplete_Cleavage Side_Reaction Side Reaction Problem->Side_Reaction Low_Yield Low Yield / Deletion Problem->Low_Yield Extend_Time Extend Cleavage Time Incomplete_Cleavage->Extend_Time Optimize_Cocktail Optimize Scavengers Incomplete_Cleavage->Optimize_Cocktail Check_Scavengers Check Scavengers Side_Reaction->Check_Scavengers Use_Trp_Boc Use Trp(Boc) Side_Reaction->Use_Trp_Boc Double_Couple_Arg Double Couple Arg Low_Yield->Double_Couple_Arg Optimize_Coupling Optimize Coupling Reagents Low_Yield->Optimize_Coupling

Caption: Logical relationships in troubleshooting Pmc-Cl issues.

References

challenges in the deprotection of the Pmc group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the deprotection of the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the removal of the Pmc protecting group in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the Pmc group and why is its removal challenging?

The Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group is a protecting group for the guanidino side chain of arginine used in Fmoc-based solid-phase peptide synthesis. Its removal can be challenging due to its relative stability to acid, often requiring prolonged exposure to strong acids like trifluoroacetic acid (TFA). This can lead to incomplete deprotection and several side reactions.

Q2: What are the most common side reactions observed during Pmc deprotection?

The most prevalent side reactions during Pmc deprotection are:

  • Tryptophan Alkylation: The cleaved Pmc cation can electrophilically attack the indole ring of tryptophan residues. The extent of this side reaction is dependent on the spatial proximity of the arginine and tryptophan residues within the peptide sequence.[1]

  • O-Sulfonation of Serine and Threonine: The sulfonyl group from the Pmc protecting group can be transferred to the hydroxyl groups of serine and threonine residues.

  • Re-attachment to Resin: Cationic species generated during cleavage can lead to the re-attachment of the cleaved peptide to the solid support.

  • Formation of N-sulfonated Arginine: The sulfonyl moiety can modify the arginine side chain itself.[2]

Q3: How can I minimize side reactions during Pmc deprotection?

The most effective strategy to minimize side reactions is the use of a "cleavage cocktail" containing scavengers. Scavengers are nucleophilic reagents that trap the reactive cationic species generated during deprotection, preventing them from modifying the peptide.[3][4][5] For peptides containing tryptophan, the use of Fmoc-Trp(Boc)-OH during synthesis is highly recommended as it protects the indole side chain from modification.[2]

Q4: When should I choose the Pbf protecting group over Pmc?

The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is generally the preferred choice over Pmc for arginine protection in modern Fmoc-SPPS.[6][7] Pbf is more acid-labile, allowing for faster and cleaner deprotection under milder TFA conditions.[8] This is particularly advantageous for peptides containing tryptophan or multiple arginine residues, as it significantly reduces the risk of side reactions and leads to higher purity and yield of the crude peptide.[7][8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the deprotection of the Pmc group.

Issue 1: Incomplete Pmc Deprotection

Symptom:

  • HPLC analysis of the crude peptide shows a peak corresponding to the Pmc-protected peptide in addition to the desired product peak.

  • Mass spectrometry (MS) analysis confirms the presence of a species with a mass increase corresponding to the Pmc group (336.1 Da).

Possible Causes:

  • Insufficient cleavage time.

  • Low concentration of TFA in the cleavage cocktail.

  • Presence of multiple Arg(Pmc) residues in the sequence, which require longer deprotection times.[6][9]

Solutions:

  • Extend Cleavage Time: Increase the duration of the TFA treatment. It is recommended to monitor the progress of the deprotection by performing small-scale test cleavages at different time points and analyzing the products by HPLC.[10] For peptides with multiple Arg(Pmc) residues, cleavage times of over 4 hours may be necessary.[6]

  • Optimize Cleavage Cocktail: Ensure a high concentration of TFA (typically 95%) in your cleavage cocktail.

  • Repeat Cleavage: If incomplete deprotection is observed after the initial cleavage, precipitate the peptide with cold ether, wash, and subject the partially deprotected peptide to a fresh cleavage cocktail.

Issue 2: Tryptophan Side Reactions (Alkylation)

Symptom:

  • HPLC analysis shows one or more new peaks, often eluting close to the main product peak.

  • MS analysis reveals a mass addition of 336.1 Da (Pmc group) to the tryptophan-containing peptide.

Possible Causes:

  • The cleaved Pmc cation has alkylated the indole ring of tryptophan. This is more pronounced when Arg(Pmc) and Trp are in close proximity in the peptide sequence.[1]

  • Inadequate scavenging of the Pmc cation.

Solutions:

  • Optimize Scavenger Cocktail: Use a cleavage cocktail rich in scavengers that can effectively trap the Pmc cation. Water is an essential component.[3] A commonly used cocktail for this purpose is Reagent K.

  • Use Boc-Protected Tryptophan: For future syntheses, incorporate tryptophan as Fmoc-Trp(Boc)-OH. The Boc group protects the indole ring from electrophilic attack during cleavage.[2]

  • Consider Pbf Protection: For peptides containing both arginine and tryptophan, using Fmoc-Arg(Pbf)-OH is strongly recommended as it significantly reduces tryptophan alkylation.[7][8]

Issue 3: O-Sulfonation of Serine or Threonine

Symptom:

  • HPLC analysis shows additional peaks.

  • MS analysis indicates a mass increase of 80 Da (SO₃) on the peptide.

Possible Cause:

  • Transfer of the sulfonyl group from the Pmc protecting group to the hydroxyl side chain of serine or threonine.

Solutions:

  • Use Appropriate Scavengers: Ensure your cleavage cocktail contains effective scavengers. Thioanisole can help to suppress sulfonation side reactions.

  • Minimize Cleavage Time: Use the shortest possible cleavage time that allows for complete Pmc removal to reduce the exposure of the peptide to the acidic conditions that promote this side reaction.

Data Presentation

Table 1: Comparison of Cleavage Times for Arginine Protecting Groups

Protecting GroupTypical Cleavage Time with TFANotes
Pmc > 4 hours (with multiple Arg residues)Longer times increase the risk of side reactions.[6]
Pbf 1-3 hoursFaster deprotection minimizes side reactions.[7]
Mtr 3-24 hoursSignificantly more acid-stable, requiring extended cleavage times.[2][10]

Table 2: Common Cleavage Cocktails for Pmc Deprotection

Reagent NameComposition (v/v/w)Target Peptides & Remarks
TFA/TIS/H₂O 95:2.5:2.5General purpose, effective for many sequences.[11]
Reagent K TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5)Recommended for peptides with sensitive residues like Trp, Met, Cys.[11]
TFA/Thioanisole/EDT/Anisole 90:5:3:2A strong scavenger cocktail to suppress a variety of side reactions.

Experimental Protocols

Protocol 1: Standard TFA-Mediated Cleavage and Pmc Deprotection

Materials:

  • Peptide-bound resin (dried)

  • Cleavage Cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5, v/v/v)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel. Wash the resin with DCM (3 x) to swell it and then remove the DCM.

  • Cleavage Reaction:

    • Prepare the cleavage cocktail fresh. For every 1 gram of resin, use approximately 10 mL of the cleavage cocktail.[5][12]

    • Add the cleavage cocktail to the resin.

    • Gently agitate the mixture at room temperature for 2-4 hours. For peptides with multiple Arg(Pmc) residues, a longer reaction time may be required.[6] Monitor the reaction by taking small aliquots at different time points for HPLC analysis.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • In a separate centrifuge tube, add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.[5]

  • Isolation and Purification:

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic impurities.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

    • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Deprotection_Workflow start Start: Peptide-Resin with Arg(Pmc) cleavage TFA Cleavage Cocktail (e.g., TFA/TIS/H₂O) start->cleavage analysis HPLC/MS Analysis of Crude Peptide cleavage->analysis complete Deprotection Complete? analysis->complete purification Purification (RP-HPLC) complete->purification Yes troubleshoot Troubleshoot: - Extend Cleavage Time - Optimize Scavengers - Repeat Cleavage complete->troubleshoot No end Final Peptide purification->end troubleshoot->cleavage

Caption: A general workflow for the deprotection of the Pmc group.

Troubleshooting_Decision_Tree issue Issue Observed in Crude Product incomplete Incomplete Deprotection (+336.1 Da) issue->incomplete trp_alkylation Trp Alkylation (+336.1 Da on Trp) issue->trp_alkylation sulfonation O-Sulfonation (+80 Da on Ser/Thr) issue->sulfonation solution_incomplete Extend Cleavage Time OR Repeat Cleavage incomplete->solution_incomplete solution_trp Use Fmoc-Trp(Boc)-OH in next synthesis OR Use Arg(Pbf) trp_alkylation->solution_trp solution_sulfonation Optimize Scavengers (e.g., add Thioanisole) sulfonation->solution_sulfonation

Caption: A decision tree for troubleshooting common Pmc deprotection issues.

References

stability issues with 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues associated with 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride during storage. Below are troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Decreased Purity or Appearance of New Impurities on Analysis (TLC, LC-MS, etc.) Hydrolysis due to exposure to moisture.Store the compound under an inert atmosphere (argon or nitrogen) in a tightly sealed container. Use a desiccator for storage. Handle the compound quickly in a dry environment.
Thermal degradation.Store at the recommended temperature of -20°C.[1] Avoid repeated freeze-thaw cycles.
Photodegradation (less common for sulfonyl chlorides, but possible).Store in an amber vial or in the dark to protect from light.
Inconsistent Reaction Yields Degradation of the starting material.Before use, confirm the purity of the this compound using a suitable analytical method like HPLC or ¹H NMR.
Presence of moisture in solvents or reagents.Use anhydrous solvents and reagents for reactions involving this compound.
Change in Physical Appearance (e.g., clumping, discoloration) Absorption of atmospheric moisture leading to hydrolysis.Discard the reagent if significant changes in appearance are observed, as it may indicate substantial degradation. For future prevention, store in smaller, single-use aliquots.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is hydrolysis. The sulfonyl chloride functional group is highly susceptible to reaction with water, which leads to the formation of the corresponding sulfonic acid. This reaction can be catalyzed by acidic or basic conditions.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure stability, the compound should be stored at -20°C in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen).[1] It is also advisable to store it in a desiccator to minimize exposure to moisture.

Q3: How can I check the purity of my stored this compound?

A3: The purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for purity determination.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the presence of the sulfonic acid degradation product. For quantitative analysis, derivatization with an amine followed by Gas Chromatography-Mass Spectrometry (GC-MS) is an effective method.

Q4: Can I still use the compound if it has been briefly exposed to air?

A4: Brief exposure to atmospheric moisture may lead to a small degree of hydrolysis. For non-critical applications, it might still be usable. However, for reactions sensitive to impurities or requiring precise stoichiometry, it is crucial to use a fresh or properly stored sample. It is recommended to re-analyze the purity of the compound if its integrity is .

Q5: What are the visual signs of degradation?

A5: Visual signs of degradation can include a change in the physical appearance of the powder, such as clumping or stickiness, which suggests moisture absorption. While the compound itself is a white to off-white powder, significant discoloration could also indicate decomposition.

Experimental Protocols

Protocol 1: Stability Assessment by HPLC

This protocol outlines a method to assess the stability of this compound under different storage conditions.

1. Sample Preparation:

  • Prepare stock solutions of this compound in anhydrous acetonitrile at a concentration of 1 mg/mL.
  • Aliquot the stock solution into several amber HPLC vials.
  • Prepare separate sets of samples for each storage condition to be tested (e.g., -20°C with desiccant, 4°C with desiccant, room temperature with and without desiccant).

2. HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
  • Start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 254 nm.
  • Injection Volume: 10 µL.

3. Stability Study:

  • Analyze one vial from each storage condition at predetermined time points (e.g., T=0, 1 week, 2 weeks, 1 month).
  • At each time point, calculate the peak area of the parent compound and any degradation products.
  • The percentage of the parent compound remaining can be calculated to determine the degradation rate.

Storage Condition Time Point Parent Compound (%) Degradation Product 1 (%)
-20°C, Desiccated01000
1 Month99.50.5
4°C, Desiccated1 Month97.22.8
Room Temp, Desiccated1 Month90.19.9
Room Temp, Ambient1 Month75.424.6
Note: The data in this table is illustrative and will vary based on experimental conditions.
Protocol 2: Quantitative Analysis of Degradation by GC-MS with Derivatization

This protocol provides a method for the sensitive quantification of this compound and its primary degradation product.

1. Derivatization:

  • To a known amount of the sample (e.g., 1 mg), add 1 mL of a 10% solution of diethylamine in anhydrous dichloromethane.
  • Vortex the mixture and let it react at room temperature for 30 minutes. The sulfonyl chloride will be converted to the corresponding sulfonamide. The sulfonic acid will not react.
  • Evaporate the solvent and excess diethylamine under a stream of nitrogen.
  • Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

2. GC-MS Method:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min and hold for 5 minutes.
  • Ionization: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 50 to 500.

3. Quantification:

  • The amount of the derivatized sulfonamide can be quantified using a calibration curve prepared from a pure standard of this compound that has undergone the same derivatization procedure.

Visualizations

degradation_pathway A This compound B 2,2,5,7,8-pentamethylchroman-6-sulfonic acid A->B Hydrolysis H2O H₂O (Moisture) H2O->A

Caption: Degradation pathway of this compound.

experimental_workflow cluster_storage Storage Conditions cluster_analysis Analysis storage1 -20°C, Desiccated hplc HPLC Analysis storage1->hplc Time Points storage2 4°C, Desiccated storage2->hplc storage3 Room Temp storage3->hplc results Purity & Degradation Data hplc->results gcms Derivatization & GC-MS Analysis gcms->results sample This compound Sample sample->storage1 Aliquot & Store sample->storage2 Aliquot & Store sample->storage3 Aliquot & Store sample->gcms Initial Purity

Caption: Workflow for stability assessment of this compound.

References

Technical Support Center: 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl).

Frequently Asked Questions (FAQs)

Q1: What is this compound (Pmc-Cl) and what is its primary application?

A1: this compound, commonly abbreviated as Pmc-Cl, is a reagent used in organic synthesis, most notably for the protection of the guanidino group of arginine in Fmoc solid-phase peptide synthesis (SPPS). The Pmc group is favored for its acid lability, allowing for its removal under conditions that are compatible with many standard peptide synthesis protocols.

Q2: What are the common impurities in Pmc-Cl and how can they affect my reaction?

A2: While high-purity Pmc-Cl is commercially available (typically ≥97.0% by HPLC), impurities can arise from its synthesis or degradation. The primary impurity of concern is the corresponding sulfonic acid, formed by hydrolysis of the sulfonyl chloride. The presence of this and other impurities can lead to lower yields and side reactions. It is crucial to store Pmc-Cl under anhydrous conditions to prevent hydrolysis.[1]

Q3: My reaction with Pmc-Cl is showing low yield. What are the potential causes?

A3: Low yields in reactions involving Pmc-Cl can stem from several factors:

  • Poor quality of Pmc-Cl: The presence of hydrolyzed Pmc-Cl (sulfonic acid) will reduce the amount of active reagent available for the reaction.

  • Suboptimal reaction conditions: Incorrect temperature, solvent, or stoichiometry can lead to incomplete reactions.

  • Steric hindrance: The bulky nature of the Pmc group can sometimes hinder its reaction with sterically crowded molecules.

  • Side reactions: Competing side reactions can consume the starting material or the desired product.

Q4: How can I monitor the progress of my reaction involving Pmc-Cl?

A4: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of many organic reactions. By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring, especially for tracking the removal of the Pmc group during deprotection steps in peptide synthesis.[2]

Troubleshooting Guides

Issue 1: Low Yield in Arginine Protection using Pmc-Cl

Symptom: After reacting Fmoc-Arg-OH with Pmc-Cl, the yield of Fmoc-Arg(Pmc)-OH is significantly lower than expected.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Hydrolyzed Pmc-Cl Use a fresh bottle of Pmc-Cl or purify the existing stock. Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).
Inefficient Activation Ensure the use of an appropriate base (e.g., pyridine, triethylamine) in the correct stoichiometric amount to facilitate the reaction.
Suboptimal Temperature The reaction is typically carried out at 0°C to room temperature. Ensure the reaction temperature is maintained within the optimal range.
Steric Hindrance For sterically hindered substrates, consider increasing the reaction time or using a slight excess of Pmc-Cl.
Issue 2: Side Reactions During Peptide Cleavage and Deprotection

Symptom: HPLC or Mass Spectrometry analysis of the crude peptide after TFA cleavage shows unexpected peaks, indicating the presence of impurities.

Common Side Reactions & Prevention Strategies:

Side ReactionDescriptionPrevention Strategy
Tryptophan Sulfonation The Pmc group, upon cleavage, can re-attach to the indole ring of tryptophan residues. This is more pronounced when arginine and tryptophan are in close proximity in the peptide sequence.[3]Use Fmoc-Trp(Boc)-OH to protect the indole nitrogen. Include scavengers like triisopropylsilane (TIS) and thioanisole in the cleavage cocktail.
N-Sulfonated Arginine The sulfonyl group from Pmc can modify the nitrogen of the arginine side chain.Use a well-optimized scavenger cocktail during cleavage.
O-Sulfonated Serine/Threonine The hydroxyl groups of serine and threonine can be sulfonated.Ensure a sufficient concentration of scavengers that can effectively quench the reactive sulfonyl species.
Alkylation of Sensitive Residues Reactive carbocations generated during cleavage can alkylate nucleophilic residues like methionine and cysteine.Use a comprehensive scavenger cocktail, such as Reagent K (TFA/water/phenol/thioanisole/EDT).

A decision tree for troubleshooting common issues in Pmc-Cl reactions is provided below.

G Troubleshooting Pmc-Cl Reactions start Low Yield or Impurities Detected check_reagent Check Purity of Pmc-Cl (e.g., via HPLC) start->check_reagent reagent_impure Purify Pmc-Cl or Use a New Batch check_reagent->reagent_impure Impure check_conditions Review Reaction Conditions (Temperature, Solvent, Stoichiometry) check_reagent->check_conditions Pure reagent_impure->start optimize_conditions Optimize Reaction Conditions check_conditions->optimize_conditions Suboptimal check_side_reactions Investigate Potential Side Reactions (e.g., via Mass Spectrometry) check_conditions->check_side_reactions Optimal optimize_conditions->start tryptophan_sulfonation Tryptophan Sulfonation Detected? check_side_reactions->tryptophan_sulfonation Yes use_boc_trp Use Fmoc-Trp(Boc)-OH tryptophan_sulfonation->use_boc_trp Yes other_impurities Other Impurities Present? tryptophan_sulfonation->other_impurities No use_boc_trp->start optimize_scavengers Optimize Scavenger Cocktail (e.g., use Reagent K) other_impurities->optimize_scavengers Yes success Successful Reaction other_impurities->success No optimize_scavengers->start G General Workflow for Pmc-Cl in Peptide Synthesis cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage and Deprotection cluster_purification Purification and Analysis start Start with Fmoc-protected amino acid on resin deprotection Fmoc Deprotection (e.g., 20% piperidine in DMF) start->deprotection coupling Couple next Fmoc-amino acid (including Fmoc-Arg(Pmc)-OH) deprotection->coupling repeat Repeat Deprotection and Coupling Cycles coupling->repeat repeat->deprotection for next residue final_deprotection Final Fmoc Deprotection repeat->final_deprotection cleavage Cleavage from Resin and Pmc Removal (TFA with scavengers) final_deprotection->cleavage precipitation Precipitate Peptide in Cold Ether cleavage->precipitation purification Purify Crude Peptide (e.g., RP-HPLC) precipitation->purification analysis Analyze Purified Peptide (e.g., Mass Spectrometry, HPLC) purification->analysis G Mechanism of Tryptophan Sulfonation by Pmc Group arg_pmc Arg(Pmc) cleaved_pmc Cleaved Pmc Cation arg_pmc->cleaved_pmc + TFA tfa TFA sulfonated_trp Sulfonated Tryptophan cleaved_pmc->sulfonated_trp + Tryptophan quenched_pmc Quenched Pmc cleaved_pmc->quenched_pmc + Scavenger tryptophan Tryptophan Residue tryptophan->sulfonated_trp scavenger Scavenger (e.g., TIS, Thioanisole) scavenger->quenched_pmc

References

Technical Support Center: Scaling Up the Synthesis of 2,2,5,7,8-Pentamethylchroman-6-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl).

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound (Pmc-Cl)? A1: The synthesis is typically a two-step process. First, the precursor 2,2,5,7,8-pentamethylchroman-6-ol (PMC-OH) is synthesized. This is followed by the chlorosulfonation of PMC-OH using a reagent like chlorosulfonic acid to yield the final Pmc-Cl product.[1]

Q2: My overall yield of Pmc-Cl is significantly lower than expected on a larger scale. What are the most common causes? A2: Low yields in sulfonyl chloride synthesis, especially during scale-up, can stem from several factors. The most common issues include hydrolysis of the sulfonyl chloride product during aqueous workup, incomplete reaction, and the formation of side products like diaryl sulfones.[2][3] Careful control of temperature and moisture is critical.

Q3: I am observing a significant amount of a diaryl sulfone byproduct. How can this be minimized? A3: Diaryl sulfone formation is a common side reaction, often resulting from using an insufficient excess of the chlorosulfonating agent.[2] To minimize this, ensure a sufficient excess of chlorosulfonic acid is used. The order of addition is also crucial; the aromatic compound (PMC-OH) should be added slowly to the chlorosulfonic acid to maintain an excess of the acid throughout the reaction.[2]

Q4: My Pmc-Cl product seems to be decomposing during purification. What are the best practices for purification at scale? A4: Pmc-Cl is highly susceptible to hydrolysis.[1] All glassware and equipment must be thoroughly dried before use. If an aqueous workup is unavoidable, it must be performed quickly at low temperatures.[2] For purification, methods that avoid water, such as crystallization from a non-aqueous solvent or distillation under high vacuum, are preferable. Given that Pmc-Cl is a solid (melting point 77-82 °C), recrystallization is a common method.

Q5: What are the primary safety hazards to consider when scaling up this synthesis? A5: The primary hazard is the use of chlorosulfonic acid, which reacts violently with water and is highly corrosive. The reaction is also exothermic and produces hydrogen chloride (HCl) gas, requiring an efficient gas scrubbing system.[4] When scaling up, heat management becomes critical to prevent thermal runaway.[5]

Troubleshooting Guides

Issue 1: Low Yield After Chlorosulfonation and Workup
  • Symptoms: The isolated yield of crude Pmc-Cl is significantly lower than theoretical calculations predict.

  • Potential Causes & Solutions:

Potential Cause Recommended Solution
Hydrolysis of Product Sulfonyl chlorides are sensitive to moisture.[1][2] Ensure all glassware is rigorously dried. Minimize the duration of any aqueous workup and perform it at low temperatures (e.g., using an ice bath). Quenching the reaction mixture by pouring it onto ice is a common procedure but must be done carefully to control the temperature.
Incomplete Reaction The reaction may not have gone to completion. Verify reaction completion using an appropriate method like TLC or NMR on a small, carefully quenched aliquot. If incomplete, consider extending the reaction time or slightly increasing the temperature, while monitoring for byproduct formation.
Sub-optimal Reagent Stoichiometry Using an insufficient excess of chlorosulfonic acid can lead to lower yields and an increase in diaryl sulfone byproducts.[2] A 50% excess of chlorosulfonic acid is often recommended.[2]
Losses During Extraction If an extraction is performed, insufficient phase separation or emulsion formation can lead to product loss.[2] Use a sufficient volume of an appropriate organic solvent and perform multiple extractions. To break emulsions, adding brine (saturated NaCl solution) can be effective.[2]
Issue 2: High Level of Impurities in the Final Product
  • Symptoms: The presence of significant impurities in the Pmc-Cl product, as identified by NMR, HPLC, or melting point depression.

  • Potential Causes & Solutions:

Potential Cause Recommended Solution
Diaryl Sulfone Byproduct This is a very common byproduct.[2] To minimize its formation, add the PMC-OH to an excess of chlorosulfonic acid slowly and with efficient stirring to maintain a consistent excess of the acid.[2] High reaction temperatures can also promote sulfone formation.[2]
Residual Sulfonic Acid If the sulfonyl chloride hydrolyzes, it forms the corresponding sulfonic acid.[4] This can be difficult to remove. Proper handling to avoid moisture is the best prevention. If present, it can sometimes be removed by careful washing, but this risks further hydrolysis.
Unreacted Starting Material Incomplete reaction will leave residual PMC-OH. Ensure sufficient reaction time and appropriate temperature. The unreacted starting material can often be removed during crystallization or chromatography.
Degradation During Storage Pmc-Cl should be stored under anhydrous conditions at a low temperature (e.g., -20°C) to prevent degradation over time.

Experimental Protocols

Protocol 1: Synthesis of 2,2,5,7,8-Pentamethylchroman (Precursor to PMC-OH)

This protocol is based on the synthesis of the chroman ring structure, a necessary precursor for PMC-OH.

  • Reaction:

    • Combine 2,3,5-trimethylphenol (0.367 moles), isoprene (0.368 moles), and fused zinc chloride (0.044 moles) in anhydrous acetic acid (47 ml).[6]

    • Stir the cloudy red mixture at room temperature for 14 hours.[6]

    • Gradually heat the mixture. It will become clear and then turn black upon refluxing.[6]

    • Reflux for 8 hours, then cool to room temperature.[6]

  • Workup and Purification:

    • Pour the reaction mixture into 250 ml of water, which will cause a black oil to separate.[6]

    • Extract the aqueous layer with pentane (3 x 200 ml).[6]

    • Wash the combined organic phases with Claisen's alkali (2 x 150 ml), water (3 x 250 ml), and brine (2 x 200 ml).[6]

    • Dry the organic phase over CaCl2 and evaporate the solvent under reduced pressure to yield a brown oil.[6]

    • Distill the crude product under vacuum (0.48 mBar) to afford the pure chroman as a pale yellow liquid.[6]

(Note: The synthesis of the intermediate 2,2,5,7,8-pentamethylchroman-6-ol (PMC-OH) from the above chroman would typically involve an oxidation/hydroxylation step, which is not detailed in the provided search results but is a standard transformation.)

Protocol 2: Synthesis of this compound (Pmc-Cl)

This protocol describes the critical chlorosulfonation step.

  • Reaction:

    • In a flask equipped with a dropping funnel, mechanical stirrer, and a gas outlet connected to a scrubber (for HCl gas), add anhydrous chloroform.

    • Cool the solvent to 0–5°C in an ice bath.

    • Slowly add chlorosulfonic acid (a suitable excess, e.g., 1.5 to 5 equivalents) to the chloroform.

    • Dissolve 2,2,5,7,8-pentamethylchroman-6-ol (PMC-OH) in anhydrous chloroform and add it dropwise to the stirred chlorosulfonic acid solution, maintaining the temperature at 0–5°C.[1]

    • After the addition is complete, allow the reaction to stir at a controlled temperature until completion is confirmed by TLC or other analysis.

  • Workup and Purification:

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas.

    • Separate the organic layer. Extract the aqueous layer with fresh chloroform or another suitable solvent (e.g., dichloromethane).

    • Combine the organic layers and wash them quickly with cold water and then with cold brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

    • Filter and remove the solvent under reduced pressure to obtain the crude Pmc-Cl.

    • Purify the crude solid by recrystallization from a suitable non-polar solvent system (e.g., hexanes/ethyl acetate).

Data Presentation

Table 1: Summary of Reagents and Yields for Key Steps

StepStarting MaterialReagent(s)SolventReported YieldReference
Chroman Synthesis 2,3,5-Trimethylphenol, IsopreneZinc ChlorideAcetic Acid49%[6]
Chlorosulfonation 2,2,5,7,8-pentamethylchroman-6-olChlorosulfonic AcidChloroform~53%[1]

Visualizations

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chlorosulfonation TMP 2,3,5-Trimethylphenol Chrom_Syn Chroman Synthesis (ZnCl2, Acetic Acid) TMP->Chrom_Syn Isoprene Isoprene Isoprene->Chrom_Syn PMC 2,2,5,7,8-Pentamethylchroman Chrom_Syn->PMC Hydroxylation Hydroxylation Step (Not Detailed) PMC->Hydroxylation PMCOH 2,2,5,7,8-Pentamethylchroman-6-ol (PMC-OH) Hydroxylation->PMCOH Chlorosulfonation Chlorosulfonation (HSO3Cl, Chloroform, 0-5°C) PMCOH->Chlorosulfonation Workup Aqueous Workup (Ice Quench, Extraction) Chlorosulfonation->Workup Purification Purification (Recrystallization) Workup->Purification PmcCl Final Product: Pmc-Cl Purification->PmcCl

Caption: Overall workflow for the synthesis of Pmc-Cl.

Troubleshooting_Logic Symptom Symptom: Low Overall Yield Cause1 Potential Cause: Product Hydrolysis Symptom->Cause1 leads to investigation of Cause2 Potential Cause: Side Reactions (e.g., Diaryl Sulfone) Symptom->Cause2 leads to investigation of Cause3 Potential Cause: Incomplete Reaction Symptom->Cause3 leads to investigation of Cause4 Potential Cause: Mechanical Loss Symptom->Cause4 leads to investigation of Root1 Root: Moisture in System or Long Workup Cause1->Root1 Root2 Root: Incorrect Stoichiometry or High Temperature Cause2->Root2 Root3 Root: Insufficient Time or Low Temperature Cause3->Root3 Root4 Root: Poor Extraction or Emulsion Cause4->Root4

Caption: Troubleshooting logic for low yield in Pmc-Cl synthesis.

References

impact of solvent choice on 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl) in experimental settings. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Pmc-Cl) and what are its primary applications?

Q2: How should Pmc-Cl be stored to ensure its stability?

A2: Pmc-Cl is sensitive to moisture and can hydrolyze. Therefore, it should be stored under anhydrous conditions in a tightly sealed container. To prevent degradation, it is recommended to store it at -20°C under an inert atmosphere, such as argon or nitrogen.[4]

Q3: What are the general recommendations for choosing a solvent for reactions involving Pmc-Cl?

A3: For reactions where Pmc-Cl is used to sulfonylate nucleophiles such as amines or thiols, polar aprotic solvents are generally recommended.[5] These solvents can effectively dissolve the reactants and stabilize reaction intermediates without significantly solvating the nucleophile, thereby maintaining its reactivity.[5] Protic solvents, on the other hand, can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and slowing down the reaction.[6]

Q4: How does the choice of solvent affect the reactivity of Pmc-Cl with amines?

A4: The reaction between Pmc-Cl and an amine to form a sulfonamide is a nucleophilic substitution reaction. The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are preferred as they do not form strong hydrogen bonds with the amine nucleophile, leaving it more available to attack the electrophilic sulfur atom of the sulfonyl chloride.[5] In contrast, polar protic solvents such as water, methanol, or ethanol can solvate the amine through hydrogen bonding, which decreases its nucleophilicity and can lead to slower reaction rates.[6]

Troubleshooting Guides

Issue 1: Low Yield of Sulfonamide Product

Symptoms:

  • LC-MS or TLC analysis shows a significant amount of unreacted starting amine or thiol.

  • The isolated yield of the desired sulfonamide is lower than expected.

  • A significant amount of a byproduct corresponding to the hydrolyzed Pmc-Cl (Pmc-OH) is observed.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Hydrolysis of Pmc-Cl Pmc-Cl is highly susceptible to hydrolysis. Ensure that the reaction is carried out under strictly anhydrous conditions. Use anhydrous solvents, dry all glassware thoroughly, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Poor Nucleophilicity of the Amine/Thiol The choice of solvent can impact the nucleophilicity of your substrate. For weakly nucleophilic amines or thiols, consider switching to a more suitable polar aprotic solvent like DMF or DMSO, which can enhance reaction rates. Avoid protic solvents that can suppress nucleophilicity through hydrogen bonding.[6]
Insufficient Reaction Time or Temperature Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time. However, be cautious as prolonged heating can lead to degradation of Pmc-Cl.
Steric Hindrance If either the nucleophile or Pmc-Cl is sterically hindered, the reaction may be slow. In such cases, a less hindered base or a higher reaction temperature might be necessary.
Issue 2: Formation of Multiple Products

Symptoms:

  • Multiple spots are observed on TLC, or multiple peaks are seen in the LC-MS chromatogram of the crude reaction mixture.

  • Difficulty in purifying the desired product.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Bis-sulfonylation of Primary Amines When reacting Pmc-Cl with a primary amine, the resulting secondary sulfonamide can be further sulfonylated to form a bis-sulfonylated product. To minimize this, use a slight excess of the primary amine (1.1-1.5 equivalents) and add the Pmc-Cl solution dropwise at a low temperature (e.g., 0 °C).[4]
Side Reactions with Other Functional Groups If the substrate contains other nucleophilic functional groups (e.g., hydroxyl groups), they may also react with Pmc-Cl. If necessary, protect these functional groups prior to the reaction with Pmc-Cl.
Degradation of Pmc-Cl or Product Pmc-Cl and the resulting sulfonamide may be unstable under certain conditions (e.g., high temperature, presence of strong acids or bases). Ensure the reaction and workup conditions are mild.

Experimental Protocols

General Protocol for the Sulfonylation of a Primary Amine with Pmc-Cl
  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 equivalent) and an anhydrous polar aprotic solvent (e.g., dichloromethane, acetonitrile, or THF).

  • Base Addition: Add a suitable base, such as triethylamine (1.2 equivalents) or pyridine (2.0 equivalents), to the solution and stir. Cool the mixture to 0 °C in an ice bath.

  • Pmc-Cl Addition: Dissolve Pmc-Cl (1.05 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench it by adding water or a dilute acid solution (e.g., 1 M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Influence of Solvent on the Relative Reaction Rate of Sulfonyl Chlorides with Amines
Solvent TypeExample SolventsDielectric Constant (ε)General Effect on Reaction RateRationale
Polar Aprotic Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM)High (>15)Favored Solvates the cation of the amine salt but does not strongly solvate the amine nucleophile through hydrogen bonding, thus maintaining its high reactivity.[5]
Polar Protic Water (H₂O), Methanol (MeOH), Ethanol (EtOH)High (>15)Disfavored Strongly solvates the amine nucleophile through hydrogen bonding, creating a "solvent cage" that reduces its nucleophilicity and slows the reaction rate.[6]
Nonpolar Hexane, Toluene, Diethyl etherLow (<15)Generally Slow Poor solubility of the amine salt and limited ability to stabilize charged intermediates can lead to slow and heterogeneous reactions.

Note: This table provides a qualitative summary based on general principles of sulfonyl chloride reactivity. Actual reaction rates will depend on the specific substrates and reaction conditions.

Visualizations

troubleshooting_workflow start Low Yield of Sulfonamide Product check_hydrolysis Check for Pmc-OH byproduct in LC-MS start->check_hydrolysis anhydrous_conditions Use Anhydrous Solvents & Inert Atmosphere check_hydrolysis->anhydrous_conditions Yes check_starting_material Significant Unreacted Starting Material? check_hydrolysis->check_starting_material No end_solution Improved Yield anhydrous_conditions->end_solution solvent_issue Is the solvent optimal? check_starting_material->solvent_issue Yes check_starting_material->end_solution No switch_solvent Switch to a more polar aprotic solvent (e.g., DMF) solvent_issue->switch_solvent No (Using Protic/Nonpolar) increase_time_temp Increase Reaction Time or Temperature solvent_issue->increase_time_temp Yes (Using Aprotic) switch_solvent->end_solution increase_time_temp->end_solution reaction_pathway cluster_reactants Reactants cluster_solvent Solvent Environment PmcCl Pmc-Cl (Electrophile) Product Pmc-NH-R (Sulfonamide) PmcCl->Product SideProduct Pmc-OH (Hydrolysis) PmcCl->SideProduct + H2O Amine R-NH2 (Nucleophile) Amine->Product  Nucleophilic  Attack Aprotic Polar Aprotic Solvent (e.g., DCM, ACN) Aprotic->Product  Favors Protic Polar Protic Solvent (e.g., MeOH, H2O) SolvatedAmine R-NH2---(H-Solvent)n (Solvated Nucleophile) Protic->SolvatedAmine SolvatedAmine->Product  Slow Reaction

References

Validation & Comparative

A Comparative Guide to Guanidino Protecting Groups in Peptide Synthesis: Pmc-Cl and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate protecting group for the guanidino function of arginine is a critical decision that significantly influences the yield, purity, and overall success of the synthesis. Among the most common choices are sulfonyl-based protecting groups, each with a distinct profile of stability and lability. This guide provides an objective, data-driven comparison of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl), the precursor to the Pmc protecting group, with other widely used alternatives such as 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr), and p-toluenesulfonyl (Ts).

Introduction to Sulfonyl-Based Protecting Groups for Arginine

In modern solid-phase peptide synthesis (SPPS), particularly employing the Fmoc/tBu strategy, the side-chain protecting groups must remain stable under the basic conditions used for the removal of the temporary Nα-Fmoc group, yet be readily cleavable during the final acidolytic step that liberates the peptide from the resin. Sulfonyl-based protecting groups have become the standard for arginine's highly nucleophilic guanidino side chain. The choice among them hinges on a delicate balance between sufficient stability to prevent premature deprotection and lability that allows for efficient removal without damaging the final peptide.

Performance Comparison of Arginine Protecting Groups

The primary differentiator among these sulfonyl-based protecting groups is their lability to acid, which dictates the required cleavage conditions and the potential for side reactions. The general order of acid lability is: Pbf > Pmc > Mtr > Ts.[1]

Data Presentation

Table 1: Comparison of Key Characteristics of Arginine Protecting Groups

Protecting GroupPrecursorRelative Acid LabilityTypical Cleavage Time (TFA-based cocktails)Key AdvantagesKey Disadvantages
Pmc This compound (Pmc-Cl)Moderate1 - 3 hoursGood balance of stability and lability.Prone to causing significant tryptophan alkylation.[2]
Pbf 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl)High1.5 - 3 hours[3]High acid lability allows for rapid cleavage, minimizing side reactions.[3] Recommended for Trp-containing and multi-Arg peptides.[2]Can be sterically bulky, potentially hindering coupling in some cases.
Mtr 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride (Mtr-Cl)LowUp to 24 hoursMore stable if required for specific orthogonal strategies.Requires harsh, prolonged cleavage conditions, increasing the risk of side reactions.[4]
Ts (Tosyl) p-toluenesulfonyl chloride (Ts-Cl)Very LowNot efficiently cleaved by TFA; requires strong acids like HF.Very stable, suitable for Boc-based SPPS.Incompatible with standard Fmoc-SPPS cleavage conditions.

Table 2: Quantitative Comparison of Cleavage Efficiency for a Tryptophan-Containing Peptide

Arginine DerivativeCleavage ConditionsCrude Peptide Yield (%)Reference
Fmoc-Arg(Pbf)-OH3 hours with TFA69%[2][5]
Fmoc-Arg(Pmc)-OH3 hours with TFA46%[2][5]

This data starkly illustrates the superiority of the Pbf group over Pmc in the synthesis of tryptophan-containing peptides, with a significantly higher yield of the desired product due to the reduced incidence of tryptophan alkylation.[2][5]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for the synthesis of the protected arginine monomers and for the cleavage of the protecting groups from the final peptide.

Synthesis of Protected Arginine Monomers

The synthesis of Fmoc-Arg(Pmc)-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-Arg(Mtr)-OH generally follows a multi-step process involving the protection of the α-amino and carboxyl groups of arginine, followed by the introduction of the sulfonyl moiety to the guanidino group, and finally the selective deprotection and introduction of the Fmoc group. A detailed, multi-step synthesis protocol for Fmoc-D-Arg(Pbf)-OH is available and involves esterification, Boc protection of the α-amino group, Pbf protection of the guanidino group, deprotection of the Boc group, saponification, and finally, introduction of the Fmoc group.[6][7]

Peptide Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups. The choice of cleavage cocktail is critical and depends on the protecting groups used and the amino acid composition of the peptide.

Table 3: Common TFA-Based Cleavage Cocktails

Reagent CocktailComposition (v/v)Typical Application
Standard 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)Peptides without sensitive residues like Cys, Met, or Trp.[8]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)Peptides containing multiple sensitive residues, including Arg(Pmc/Pbf) and Trp.
TFA/Phenol 95% TFA, 5% PhenolUsed for cleavage of Mtr group, often requiring extended reaction times.[9]

General Cleavage Protocol (for Pmc and Pbf):

  • Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.

  • Add the appropriate cooled cleavage cocktail (e.g., Standard or Reagent K) to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 1.5-3 hours for Pbf and 1-3 hours for Pmc. For peptides with multiple arginine residues, longer cleavage times may be necessary.[9]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolate the peptide pellet by centrifugation, wash with cold ether, and dry under vacuum.[8]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

sps_workflow Resin Solid Support Resin Coupling 1. Fmoc-Amino Acid Coupling Resin->Coupling Wash1 Wash Coupling->Wash1 Deprotection 2. Nα-Fmoc Deprotection (20% Piperidine in DMF) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Repeat Repeat n-1 times Wash2->Repeat Cleavage 3. Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash2->Cleavage Repeat->Coupling Peptide Crude Peptide Cleavage->Peptide

Caption: General workflow of Fmoc-based solid-phase peptide synthesis (SPPS).

cleavage_mechanism cluster_cleavage Acid-Catalyzed Cleavage cluster_side_reaction Tryptophan Alkylation Side Reaction Arg_Protected Arg(Pmc/Pbf)-Peptide-Resin Protonation Protonation by TFA Arg_Protected->Protonation Cleaved_Protecting_Group Reactive Carbocation (Pmc+ or Pbf+) Protonation->Cleaved_Protecting_Group Deprotected_Arg Deprotected Arg-Peptide Protonation->Deprotected_Arg Tryptophan Tryptophan Residue Cleaved_Protecting_Group->Tryptophan Electrophilic Attack Scavenger Scavenger (e.g., TIS) Cleaved_Protecting_Group->Scavenger Trapping Alkylated_Trp Alkylated Tryptophan (Side Product) Tryptophan->Alkylated_Trp Trapped_Cation Neutralized Cation Scavenger->Trapped_Cation

Caption: Mechanism of cleavage and the tryptophan alkylation side reaction.

protecting_group_selection Start Start: Select Arginine Protecting Group Trp_Check Does the peptide contain Tryptophan? Start->Trp_Check Multi_Arg_Check Does the peptide contain multiple Arginine residues? Trp_Check->Multi_Arg_Check No Use_Pbf Use Pbf Trp_Check->Use_Pbf Yes Multi_Arg_Check->Use_Pbf Yes Use_Pmc Consider Pmc (with appropriate scavengers) Multi_Arg_Check->Use_Pmc No Use_Mtr Consider Mtr (if higher stability is required) Use_Pmc->Use_Mtr Alternative

Caption: Decision logic for selecting an appropriate Arginine protecting group.

Conclusion

The choice of a sulfonyl-based protecting group for arginine has a profound impact on the efficiency and outcome of solid-phase peptide synthesis. While this compound (Pmc-Cl) provides a protecting group (Pmc) with a good balance of stability and lability, its propensity to cause significant tryptophan alkylation is a major drawback.

For the synthesis of complex peptides, particularly those containing tryptophan or multiple arginine residues, the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is the superior choice. Its higher acid lability allows for faster and more efficient cleavage under milder conditions, which translates to higher yields of the desired peptide and a reduced risk of side reactions.[2][3][5]

The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group, due to its low acid lability and the need for harsh, extended cleavage times, is largely considered outdated for routine Fmoc-SPPS. The p-toluenesulfonyl (Ts) group is incompatible with the standard cleavage conditions of the Fmoc/tBu strategy and is reserved for Boc-based synthesis.

By carefully considering the peptide sequence and the comparative performance data presented, researchers can select the optimal arginine protecting group to maximize the purity and yield of their synthetic peptides.

References

validation of arginine protection by 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the protection of the arginine side chain is a critical checkpoint. The highly basic nature of the guanidinium group necessitates a robust yet cleavable shield during solid-phase peptide synthesis (SPPS). Among the arsenal of protecting groups, 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl) has long been a notable contender. This guide provides an objective comparison of the Pmc group's performance against other common alternatives, supported by experimental data, detailed protocols, and visual workflows to inform your synthetic strategy.

The primary role of an arginine protecting group is to prevent the nucleophilic guanidinium side chain from engaging in undesirable side reactions during peptide chain elongation.[1] An ideal protecting group must be stable to the repeated cycles of Nα-Fmoc deprotection (typically with piperidine) yet be efficiently removed during the final cleavage from the solid support, usually under acidic conditions.[1][2] The choice of this guardian molecule significantly influences the overall yield and purity of the final peptide.

Performance Under Pressure: Pmc in a Comparative Landscape

The efficacy of the Pmc group is best understood when juxtaposed with other sulfonyl-based protecting groups commonly employed in Fmoc-SPPS, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), and Tos (p-toluenesulfonyl).[2][3] The key differentiators lie in their acid lability, which dictates the harshness and duration of the final cleavage step, and their propensity to minimize side reactions.[3]

Quantitative Comparison of Arginine Protecting Groups
Protecting GroupRelative Acid LabilityTypical Cleavage Time (TFA-based cocktail)Reported Peptide YieldKey Advantages & Disadvantages
Pmc Moderate1-4 hours46% (in a specific study)[4][5]Advantages: Good stability, widely used.[6] Disadvantages: Slower cleavage than Pbf, can lead to tryptophan alkylation.[4][5]
Pbf High1-3 hours[7]69% (in the same study)[4][5]Advantages: Faster and cleaner cleavage, reduced side reactions.[7][8] Disadvantages: Can be sterically bulky.[2]
Mtr LowUp to 24 hours[3]Variable, often lower due to harsh conditions.[5]Advantages: Very stable. Disadvantages: Requires prolonged acid exposure, increasing side reactions.[3][5]
Tos Very LowRequires strong acids like HF[2][3]VariableAdvantages: Robust protection.[2] Disadvantages: Incompatible with standard Fmoc-SPPS cleavage, harsh conditions can degrade peptides.[2][3]

Note: Yields are highly sequence-dependent and can vary based on the specific peptide and cleavage conditions.

A significant concern during the cleavage of sulfonyl-based protecting groups is the generation of cationic species that can lead to the alkylation of sensitive residues, particularly tryptophan.[3] Studies have shown that the Pbf group is less prone to inducing this side reaction compared to Pmc, likely due to the shorter cleavage times required for its removal.[3][4] For peptides containing both arginine and tryptophan, the use of Fmoc-Trp(Boc)-OH is often recommended to mitigate this issue.

Visualizing the Workflow and Chemical Logic

To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

cluster_protection Arginine Side Chain Protection Arginine Arginine Fmoc-Arg(Pmc)-OH Fmoc-Arg(Pmc)-OH Arginine->Fmoc-Arg(Pmc)-OH  Reaction Pmc-Cl Pmc-Cl Pmc-Cl->Fmoc-Arg(Pmc)-OH  Protection

Arginine Protection with Pmc-Cl.

start Start SPPS resin Resin Swelling start->resin fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->fmoc_deprotection coupling Amino Acid Coupling (Fmoc-Arg(Pmc)-OH + Coupling Agents) fmoc_deprotection->coupling wash Wash coupling->wash repeat Repeat Cycle? wash->repeat repeat->fmoc_deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage & Pmc Deprotection (TFA Cocktail) final_deprotection->cleavage end Purified Peptide cleavage->end

General Workflow for Fmoc-SPPS Incorporating Arg(Pmc).

cluster_pathways Competing Reactions During Arginine Coupling cluster_desired Desired Pathway cluster_side_reaction Side Reaction activated_arg Activated Fmoc-Arg(Pmc)-OH peptide_coupling Peptide Chain Elongation activated_arg->peptide_coupling Successful Coupling lactam_formation δ-Lactam Formation (Chain Termination) activated_arg->lactam_formation Intramolecular Cyclization

Competing Pathways for Activated Arginine.

Experimental Protocols

Detailed and reproducible methodologies are paramount for successful peptide synthesis. The following protocols provide a general framework for the incorporation of Fmoc-Arg(Pmc)-OH and the subsequent cleavage and deprotection steps.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Fmoc-Arg(Pmc)-OH Coupling
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 1 hour.[2]

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat with a fresh portion of the piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5 times).[9]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Arg(Pmc)-OH (3 equivalents relative to resin loading), a coupling agent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the amino acid solution to begin activation.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours with agitation.[9]

  • Washing: Wash the resin thoroughly with DMF (3 times) and dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.[2]

  • Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection of Peptides Containing Arg(Pmc)
  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.[2]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail ("Reagent K") for peptides with sensitive residues is:

    • Trifluoroacetic acid (TFA): 82.5%

    • Water: 5%

    • Phenol: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%[2]

    • Caution: Always handle TFA and its cocktails in a well-ventilated fume hood.

  • Cleavage Reaction: Add the cooled cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours.[2][10] The optimal time may vary depending on the number of Arg(Pmc) residues.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Peptide Isolation: Centrifuge the ether suspension to pellet the crude peptide. Decant the ether and wash the peptide pellet with cold ether to remove scavengers and organic-soluble impurities.

  • Drying and Analysis: Dry the crude peptide pellet under vacuum. The purity of the peptide can then be assessed by reverse-phase high-performance liquid chromatography (RP-HPLC) and the identity confirmed by mass spectrometry.[2]

References

Navigating the Analytical Maze: A Comparative Guide to Characterizing Pmc-Protected Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the characterization of protected peptides is a critical checkpoint. The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group, a common protecting group for arginine, presents unique analytical challenges. This guide provides a comprehensive comparison of key analytical techniques—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the robust characterization of Pmc-protected peptides, supported by experimental data and detailed protocols.

The use of the Pmc protecting group in solid-phase peptide synthesis (SPPS) is favored for its acid lability, allowing for its removal under conditions that also cleave the peptide from the resin. However, incomplete removal or side reactions can lead to impurities that complicate downstream applications. Therefore, rigorous analytical characterization is paramount to ensure the quality and purity of the synthesized peptide.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the cornerstone for assessing the purity of Pmc-protected peptides. Its ability to separate the target peptide from closely related impurities makes it an indispensable tool.

Comparative Performance of HPLC Methods

The choice of HPLC column and mobile phase significantly impacts the separation efficiency. C18 columns are the most commonly used stationary phase for peptide analysis due to their hydrophobicity, which allows for good retention and separation of peptides.[1] However, for particularly hydrophobic Pmc-protected peptides, a C8 column might offer faster elution times, though potentially with lower resolution.[1][2] The use of ion-pairing agents like trifluoroacetic acid (TFA) in the mobile phase is standard for improving peak shape and resolution.[3]

ParameterMethod 1: C18 ColumnMethod 2: C8 ColumnRationale & Implications
Stationary Phase Octadecylsilane (C18)Octylsilane (C8)C18 offers greater hydrophobicity and retention, potentially providing better separation of complex mixtures. C8 has shorter alkyl chains, leading to faster elution of nonpolar compounds.[1]
Resolution Generally highModerate to highC18 columns typically provide higher resolution for a wider range of peptides. C8 can be advantageous for optimizing run times for less complex samples.
Retention Time LongerShorterThe longer carbon chain of C18 leads to increased interaction and longer retention times compared to C8.[1]
Typical Purity (%) >95% achievable>95% achievableBoth columns can achieve high purity, but optimization of the gradient and other parameters is crucial.

Note: The achievable purity depends on the specific peptide sequence, synthesis quality, and HPLC conditions.

dot graph "hplc_workflow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_prep" { label="Sample Preparation"; style=filled; color="#F1F3F4"; node [shape=ellipse]; "Crude_Peptide" [label="Crude Pmc-Protected\nPeptide"]; "Dissolution" [label="Dissolve in\nAqueous Acetonitrile/\nTFA"]; "Filtration" [label="Filter (0.22 µm)"]; }

subgraph "cluster_hplc" { label="HPLC Analysis"; style=filled; color="#F1F3F4"; node [shape=cylinder]; "HPLC_Column" [label="RP-HPLC Column\n(e.g., C18)"]; "Gradient_Elution" [label="Gradient Elution\n(Water/ACN/TFA)"]; "UV_Detection" [label="UV Detection\n(214 nm, 280 nm)"]; }

subgraph "cluster_analysis" { label="Data Analysis"; style=filled; color="#F1F3F4"; node [shape=parallelogram]; "Chromatogram" [label="Chromatogram"]; "Peak_Integration" [label="Peak Integration"]; "Purity_Calculation" [label="Purity Calculation (%)"]; }

"Crude_Peptide" -> "Dissolution" -> "Filtration" -> "HPLC_Column"; "HPLC_Column" -> "Gradient_Elution" -> "UV_Detection" -> "Chromatogram"; "Chromatogram" -> "Peak_Integration" -> "Purity_Calculation"; } caption: "Figure 1. Experimental workflow for RP-HPLC analysis of Pmc-protected peptides."

Experimental Protocol: RP-HPLC Analysis

Objective: To determine the purity of a crude Pmc-protected peptide.

Materials:

  • Crude Pmc-protected peptide

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

  • RP-HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 3.6 µm particle size)

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Detection: 220 nm[4]

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes is a good starting point and can be optimized.[1]

  • Injection: Inject 10-20 µL of the sample.

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Mass Spectrometry (MS): Unveiling Molecular Identity and Impurities

Mass spectrometry is a powerful technique for confirming the molecular weight of the Pmc-protected peptide and identifying impurities. When coupled with a separation technique like HPLC (LC-MS), it provides both purity and identity information in a single analysis.[5]

Comparative Performance of MS Techniques

Electrospray ionization (ESI) is the most common ionization method for peptides, as it is a soft ionization technique that produces intact molecular ions.[6] Tandem mass spectrometry (MS/MS) is crucial for sequencing the peptide and pinpointing the location of the Pmc group and any modifications. Collision-induced dissociation (CID) is a widely used fragmentation method.[7]

ParameterESI-MSESI-MS/MS (CID)Rationale & Implications
Information Obtained Molecular WeightAmino Acid Sequence, Modification SiteESI-MS confirms the mass of the intact peptide, including the Pmc group. MS/MS provides structural information by fragmenting the peptide.
Sensitivity High (picomole to femtomole)HighMS techniques are generally more sensitive than UV detection in HPLC.
Resolution HighHighHigh-resolution mass spectrometers can differentiate between species with very small mass differences.
Pmc Group Signature Adds 266.37 Da to ArginineCharacteristic neutral losses and fragment ions can indicate the presence and location of the Pmc group.The mass of the Pmc group is a key identifier. Its fragmentation pattern in MS/MS can confirm its presence on the arginine residue.

dot graph "ms_workflow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

subgraph "cluster_sample_intro" { label="Sample Introduction"; style=filled; color="#F1F3F4"; "LC_Eluent" [label="LC Eluent containing\nPmc-Peptide"]; }

subgraph "cluster_ms" { label="Mass Spectrometry"; style=filled; color="#F1F3F4"; "ESI" [label="Electrospray\nIonization (ESI)"]; "MS1" [label="MS1 Analysis\n(Precursor Ion Scan)"]; "CID" [label="Collision-Induced\nDissociation (CID)"]; "MS2" [label="MS2 Analysis\n(Product Ion Scan)"]; }

subgraph "cluster_data_analysis" { label="Data Analysis"; style=filled; color="#F1F3F4"; "Mass_Spectrum" [label="Mass Spectrum"]; "Sequence_Confirmation" [label="Sequence Confirmation"]; "Impurity_ID" [label="Impurity Identification"]; }

"LC_Eluent" -> "ESI" -> "MS1" -> "Mass_Spectrum"; "MS1" -> "CID" -> "MS2" -> "Sequence_Confirmation"; "Mass_Spectrum" -> "Impurity_ID"; } caption: "Figure 2. Workflow for LC-MS/MS analysis of Pmc-protected peptides."

Experimental Protocol: LC-MS/MS Analysis

Objective: To confirm the molecular weight and sequence of a Pmc-protected peptide.

Materials:

  • Purified Pmc-protected peptide (from HPLC)

  • LC-MS/MS system with an ESI source

  • Mobile phases as described for HPLC analysis

Procedure:

  • LC Separation: Utilize the same HPLC method as for purity analysis to separate the peptide of interest.

  • MS Analysis:

    • The eluent from the HPLC is directly introduced into the ESI source.

    • Acquire a full scan MS spectrum (MS1) to determine the molecular weight of the peptide.

    • Select the parent ion corresponding to the Pmc-protected peptide for fragmentation.

    • Acquire a product ion scan (MS/MS) to obtain the fragmentation pattern.

  • Data Analysis:

    • Compare the observed molecular weight with the theoretical mass of the Pmc-protected peptide.

    • Analyze the MS/MS spectrum to confirm the amino acid sequence and the presence of the Pmc group on arginine. The fragmentation of the Pmc group itself can lead to characteristic neutral losses that aid in its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides detailed atomic-level information about the structure and conformation of the Pmc-protected peptide in solution. While more complex and less high-throughput than HPLC and MS, NMR is unparalleled for unambiguous structure determination.

Comparative Performance of NMR Experiments

A combination of 1D and 2D NMR experiments is typically employed for peptide characterization.

ExperimentInformation ObtainedRelevance for Pmc-Protected Peptides
1D ¹H NMR Overall proton environment, presence of characteristic signals.Provides a fingerprint of the peptide and can indicate the presence of the Pmc group through its aromatic and methyl proton signals.
2D TOCSY Identifies spin systems of individual amino acid residues.Helps in the assignment of protons within each amino acid residue.
2D NOESY/ROESY Provides through-space correlations between protons, revealing spatial proximity.Crucial for determining the 3D structure of the peptide and the orientation of the Pmc group relative to the peptide backbone.[8]
¹³C NMR Provides information on the carbon skeleton.The chemical shifts of the carbons in the Pmc group can confirm its presence and integrity.

dot graph "nmr_workflow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

subgraph "cluster_nmr_prep" { label="Sample Preparation"; style=filled; color="#F1F3F4"; "Purified_Peptide" [label="Purified Pmc-Protected\nPeptide"]; "Dissolve_NMR_Buffer" [label="Dissolve in\nDeuterated Solvent\n(e.g., D₂O or DMSO-d₆)"]; }

subgraph "cluster_nmr_acq" { label="NMR Data Acquisition"; style=filled; color="#F1F3F4"; "1D_H_NMR" [label="1D ¹H NMR"]; "2D_TOCSY" [label="2D TOCSY"]; "2D_NOESY" [label="2D NOESY/ROESY"]; "13C_NMR" [label="¹³C NMR"]; }

subgraph "cluster_nmr_analysis" { label="Data Analysis"; style=filled; color="#F1F3F4"; "Resonance_Assignment" [label="Resonance Assignment"]; "Structural_Restraints" [label="Derive Structural\nRestraints (NOEs)"]; "Structure_Calculation" [label="3D Structure\nCalculation"]; }

"Purified_Peptide" -> "Dissolve_NMR_Buffer"; "Dissolve_NMR_Buffer" -> "1D_H_NMR"; "Dissolve_NMR_Buffer" -> "2D_TOCSY"; "Dissolve_NMR_Buffer" -> "2D_NOESY"; "Dissolve_NMR_Buffer" -> "13C_NMR"; "1D_H_NMR" -> "Resonance_Assignment"; "2D_TOCSY" -> "Resonance_Assignment"; "2D_NOESY" -> "Structural_Restraints" -> "Structure_Calculation"; "Resonance_Assignment" -> "Structure_Calculation"; } caption: "Figure 3. Workflow for NMR analysis of Pmc-protected peptides."

Experimental Protocol: NMR Analysis

Objective: To determine the solution structure and confirm the identity of a Pmc-protected peptide.

Materials:

  • Highly purified (>98%) Pmc-protected peptide

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR spectrometer (≥500 MHz recommended)

Procedure:

  • Sample Preparation: Dissolve 1-5 mg of the peptide in 0.5 mL of the appropriate deuterated solvent.

  • Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum to assess sample purity and concentration.

    • Acquire 2D TOCSY and NOESY/ROESY spectra.

    • Acquire a ¹³C NMR spectrum (if necessary, using ¹³C-labeled amino acids can enhance sensitivity).

  • Data Analysis:

    • Process the NMR data using appropriate software.

    • Assign the proton and carbon resonances using the TOCSY and HSQC (if applicable) spectra.

    • Identify NOE cross-peaks in the NOESY/ROESY spectrum to determine inter-proton distances.

    • Use the distance restraints to calculate the 3D structure of the peptide.

Orthogonal Approach for Comprehensive Characterization

For a comprehensive and reliable characterization of Pmc-protected peptides, a combination of these orthogonal techniques is highly recommended. HPLC provides the primary assessment of purity, MS confirms the molecular identity and flags potential impurities, and NMR delivers the definitive structural proof. This multi-faceted approach ensures the highest confidence in the quality of synthetic peptides for research and development.

References

A Comparative Guide to Pmc-Cl and Pbf-Cl Arginine Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group for the guanidino function of arginine is a critical determinant of synthesis efficiency, peptide purity, and overall yield. Among the most common choices for Fmoc-based strategies are the sulfonyl-based 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) groups, introduced via their respective sulfonyl chlorides, Pmc-Cl and Pbf-Cl. This guide provides an objective, data-driven comparison of these two protecting groups to inform rational selection in peptide synthesis protocols.

Performance Characteristics: Pmc vs. Pbf

The primary distinction between the Pmc and Pbf protecting groups lies in their acid lability, which directly impacts the required cleavage conditions and the potential for side reactions. The Pbf group is characterized by its higher acid lability compared to the Pmc group.[1][2] This increased lability allows for more rapid and efficient cleavage under milder acidic conditions, typically using trifluoroacetic acid (TFA).[2][3]

A significant advantage of the Pbf group is the reduced risk of side reactions, most notably the alkylation of tryptophan residues.[2][4] During the acidic cleavage of Pmc, the generated carbocation is highly reactive and can lead to modification of the indole ring of tryptophan, resulting in impurities that are often difficult to separate from the target peptide.[1][4] The Pbf group is less prone to this side reaction, making it the preferred choice for the synthesis of tryptophan-containing peptides.[3][4]

The faster cleavage kinetics of the Pbf group also translates to shorter exposure of the peptide to strong acids, which can be beneficial for sensitive sequences and for the synthesis of long peptides or those containing multiple arginine residues.[2][5] In a comparative study, a 3-hour treatment with TFA resulted in a 69% yield of a target peptide when Arg(Pbf) was used, compared to only 46% with Arg(Pmc).[3][4][5]

While Pmc is a viable protecting group and can be advantageous in situations where greater stability is required during synthesis, its slower cleavage and higher propensity for causing tryptophan alkylation are significant drawbacks.[1]

Data Presentation

The following tables summarize the key comparative data for Pmc and Pbf protecting groups.

Table 1: Comparison of Cleavage Efficiency and Side Reactions

Protecting GroupRelative Acid LabilityTypical Cleavage TimeTryptophan Alkylation RiskNotes
Pbf High1.5 - 3 hours[1]Low[2][3]Recommended for tryptophan-containing peptides. Faster cleavage minimizes acid-catalyzed side reactions.
Pmc Moderate2 - 6 hours[1]Significant[1][4]Slower cleavage can be a drawback. Higher risk of side products, especially with tryptophan.

Table 2: Quantitative Comparison of Peptide Yield

Protecting Group on ArginineCleavage ConditionsCleavage TimePeptide YieldReference
Arg(Pbf)TFA3 hours69%[3][4][5]
Arg(Pmc)TFA3 hours46%[3][4][5]

Experimental Protocols

Detailed methodologies are crucial for the successful application and removal of these protecting groups.

General Protocol for Cleavage of Pbf and Pmc Protecting Groups

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Pbf or Pmc and other acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail: A freshly prepared mixture of Trifluoroacetic acid (TFA), scavengers, and water. A common cocktail is TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5, v/v/v).[1][2] For peptides containing tryptophan, 1,2-ethanedithiol (EDT) can be added.[2]

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.

  • Cleavage: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[2]

  • Reaction: Gently agitate the mixture at room temperature.

    • For Arg(Pbf) : 1.5 - 3 hours.[1]

    • For Arg(Pmc) : 2 - 6 hours.[1] The optimal time may vary depending on the peptide sequence and the number of arginine residues. Monitoring the reaction progress via HPLC is recommended.

  • Filtration: Filter the cleavage mixture to separate the resin from the peptide solution.

  • Washing: Wash the resin with a small amount of fresh TFA.

  • Precipitation: Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation or filtration.

  • Washing: Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.

  • Drying: Dry the peptide under vacuum.

Visualizations

Chemical Structures

G Chemical Structures of Pmc and Pbf Protecting Groups cluster_Pmc Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) cluster_Pbf Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) Pmc_structure Pmc_structure Pbf_structure Pbf_structure SPPS_Workflow start Start: Resin with Linker deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash deprotection->wash1 coupling Amino Acid Coupling (e.g., Fmoc-Arg(Pbf/Pmc)-OH + Coupling Reagents) wash2 Wash coupling->wash2 wash1->coupling repeat Repeat for each amino acid in sequence wash2->repeat repeat->deprotection Next amino acid cleavage Final Cleavage and Deprotection (TFA Cocktail) repeat->cleavage Sequence complete precipitation Peptide Precipitation (Cold Ether) cleavage->precipitation purification Purification and Analysis (e.g., HPLC, Mass Spectrometry) precipitation->purification end Final Peptide purification->end Decision_Tree question1 Does the peptide sequence contain Tryptophan (Trp)? use_pbf1 Use Pbf question1->use_pbf1 Yes question2 Is rapid cleavage and higher yield a priority? question1->question2 No use_pbf2 Use Pbf question2->use_pbf2 Yes consider_pmc Consider Pmc (if higher stability during synthesis is required) question2->consider_pmc No

References

Assessing the Efficiency of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride in Derivatization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of analytical chemistry and drug development, the selection of an appropriate derivatizing agent is paramount for achieving accurate and sensitive quantification of target analytes. This guide provides a comprehensive comparison of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl) with other commonly employed sulfonyl and acyl chloride derivatization reagents. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their specific analytical needs.

This compound (Pmc-Cl): A Profile

Pmc-Cl is a specialized sulfonyl chloride reagent recognized for its utility in the derivatization of thiol-containing biomolecules. Its core application lies in targeting cysteine residues in proteins and peptides. The pentamethylchroman moiety, a vitamin E analogue, imparts lipophilicity to the reagent, which can be advantageous in certain applications.[1] The derivatization reaction proceeds via a nucleophilic attack of the thiol group on the electrophilic sulfonyl chloride, forming a stable thioether sulfonate adduct.[1]

While the primary application of Pmc-Cl is in the derivatization of thiols and as a protecting group for arginine in peptide synthesis, there is a notable lack of extensive, publicly available quantitative data regarding its derivatization efficiency, limits of detection (LOD), and limits of quantitation (LOQ). This absence of direct comparative studies with other reagents for the same class of analytes necessitates a broader examination of alternative, well-characterized derivatizing agents for a comprehensive assessment.

Comparison with Alternative Thiol Derivatization Reagents

Due to the limited quantitative performance data for Pmc-Cl in thiol derivatization, a direct comparison is challenging. However, other reagents are widely used for this purpose, and their performance has been documented. For instance, in the analysis of volatile thiols in wine, reagents like 4,4′-dithiodipyridine (DTDP) are employed. Derivatization with DTDP proceeds rapidly at room temperature.[2] Another common reagent for thiol derivatization is N-ethylmaleimide (NEM) , which is used to block free thiols to prevent oxidation during sample analysis.[3][4]

Comparative Analysis of Sulfonyl and Acyl Chlorides for Amine and Amino Acid Derivatization

For the derivatization of primary and secondary amines, including amino acids, several other sulfonyl and acyl chlorides are extensively used and well-characterized. This section provides a comparative overview of three prominent reagents: Dansyl chloride, Dabsyl chloride, and Benzoyl chloride.

Performance Characteristics

The choice of derivatization reagent significantly impacts the sensitivity, stability of the derivatives, and the overall efficiency of the analytical method.

FeatureDansyl ChlorideDabsyl ChlorideBenzoyl Chloride
Target Analytes Primary & Secondary Amines, PhenolsPrimary & Secondary AminesPrimary & Secondary Amines, Phenols, Thiols
Detection Method Fluorescence, UVVisible, UVUV, Mass Spectrometry
Derivative Stability HighHighHigh
Reaction Conditions Alkaline pH, Elevated Temperature (e.g., 60°C)Alkaline pH, Elevated Temperature (e.g., 70°C)Alkaline pH, Room Temperature
Reaction Time 30-60 minutes10-20 minutes< 1 minute
Sensitivity Picomole to FemtomolePicomole to FemtomoleBelow 10 nM

Table 1: General performance characteristics of Dansyl chloride, Dabsyl chloride, and Benzoyl chloride.[5][6][7][8]

Quantitative Performance Data

Quantitative data further highlights the differences in the performance of these reagents.

ParameterDansyl ChlorideDabsyl ChlorideBenzoyl Chloride
Limit of Detection (LOD) 0.015 to 1.77 mg/L (for biogenic amines)As low as 5 ng/sampleBelow 10 nM (for neurochemicals)
**Linearity (R²) **> 0.99> 0.99Not explicitly stated, but method is quantitative
Precision (RSD) < 5%Good reproducibility reported< 10%

Table 2: Quantitative performance data for Dansyl chloride, Dabsyl chloride, and Benzoyl chloride.[7][9][10]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving reproducible and reliable results. Below are representative protocols for derivatization using Dansyl chloride, Dabsyl chloride, and Benzoyl chloride.

Dansyl Chloride Derivatization of Amino Acids

This protocol outlines a general procedure for the pre-column derivatization of amino acids with Dansyl chloride for HPLC analysis.

Reagents:

  • Amino Acid Standard/Sample

  • 100 mM Sodium Bicarbonate buffer (pH 9.5-10.5)

  • Dansyl chloride solution (e.g., 1.5 mg/mL in acetone or acetonitrile)

  • Quenching solution (e.g., 10% ammonium hydroxide)

Procedure:

  • To 100 µL of the amino acid sample, add 100 µL of sodium bicarbonate buffer.

  • Add 200 µL of the Dansyl chloride solution.

  • Vortex the mixture and incubate at 60°C for 30-60 minutes.[11][12]

  • Add a small volume of quenching solution to react with excess Dansyl chloride.

  • Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.

Dabsyl Chloride Derivatization of Amino Acids

This protocol provides a general method for the derivatization of amino acids using Dabsyl chloride.

Reagents:

  • Amino Acid Standard/Sample

  • 0.1 M Sodium Bicarbonate buffer (pH 9.0)

  • Dabsyl chloride solution (e.g., 4 nmol/µL in acetone)

Procedure:

  • To 100 µL of the amino acid sample, add 100 µL of sodium bicarbonate buffer.

  • Add 200 µL of the Dabsyl chloride solution.[10]

  • Vortex the mixture and incubate at 70°C for 15-30 minutes.[5]

  • Evaporate the solvent to dryness.

  • Reconstitute the residue in the initial mobile phase for HPLC analysis.

Benzoyl Chloride Derivatization of Amines

This protocol describes a rapid derivatization of amines using Benzoyl chloride.

Reagents:

  • Amine Standard/Sample

  • 100 mM Sodium Carbonate

  • 2% (v/v) Benzoyl chloride in acetonitrile

Procedure:

  • To 10 µL of the sample, add 5 µL of 100 mM sodium carbonate.

  • Add 5 µL of 2% Benzoyl chloride in acetonitrile.

  • Vortex the mixture. The reaction is typically complete in less than 1 minute at room temperature.[7]

  • The sample is then ready for LC-MS analysis.

Visualizing the Workflow and Chemistry

To better understand the processes, the following diagrams illustrate the chemical reactions and experimental workflows.

Derivatization Reaction of a Thiol with Pmc-Cl Thiol R-SH (Thiol) Product R-S-SO2-Pmc (Thioether Sulfonate Adduct) Thiol->Product + Pmc-SO2Cl PmcCl Pmc-SO2Cl (this compound) PmcCl->Product HCl HCl

Caption: Reaction of a thiol with Pmc-Cl.

General Workflow for Amine Derivatization and HPLC Analysis cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Amine-containing Sample Buffer Add Alkaline Buffer Sample->Buffer Reagent Add Derivatizing Agent (e.g., Dansyl-Cl) Buffer->Reagent React Incubate (with heating if required) Reagent->React Quench Quench Excess Reagent React->Quench Evaporate Evaporate Solvent Quench->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV/Fluorescence/MS) Separate->Detect Quantify Data Analysis and Quantification Detect->Quantify

Caption: General workflow for amine derivatization.

Conclusion

This compound is a valuable reagent for the derivatization of thiols, particularly within lipophilic environments. However, the current lack of publicly available, detailed quantitative performance data makes a direct efficiency comparison with other thiol-derivatizing agents challenging.

In the broader context of sulfonyl and acyl chloride derivatizing agents, Dansyl chloride, Dabsyl chloride, and Benzoyl chloride are well-established for the analysis of amines and amino acids. The choice among these reagents depends on the specific requirements of the analysis:

  • Dansyl chloride offers high sensitivity through fluorescence detection but requires longer reaction times at elevated temperatures.

  • Dabsyl chloride provides highly stable derivatives detectable in the visible range, which can reduce matrix interference, but also requires heating.[5]

  • Benzoyl chloride stands out for its extremely rapid reaction time at room temperature and is suitable for a broad range of analytes, making it ideal for high-throughput applications.[7]

For researchers and drug development professionals, the selection of a derivatization reagent should be a carefully considered decision based on the target analyte, the required sensitivity and throughput, and the available instrumentation. While Pmc-Cl holds promise for specific applications, the alternatives discussed in this guide offer well-validated and quantitatively characterized options for a broader range of analytical challenges.

References

quantitative analysis of reactions involving 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

A Quantitative Comparison of Amine-Reactive Sulfonyl Chlorides for Bioconjugation

For researchers, scientists, and drug development professionals, the covalent modification of biomolecules is a cornerstone of innovation. The selection of the appropriate chemical tool for bioconjugation is critical for the performance and reproducibility of downstream applications. Among the various amine-reactive reagents, sulfonyl chlorides offer a robust method for forming stable sulfonamide linkages with primary and secondary amines on proteins and other biomolecules. This guide provides an objective comparison of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl) with other commonly used sulfonyl chlorides, namely dansyl chloride and p-toluenesulfonyl chloride (tosyl chloride), for bioconjugation applications. The comparison is supported by available experimental data and established chemical principles.

Performance Comparison of Sulfonyl Chlorides

The choice of a sulfonyl chloride reagent for bioconjugation depends on several factors, including reactivity, stability of the reagent and the resulting conjugate, and the specific requirements of the application, such as the need for a fluorescent label.

FeatureThis compound (Pmc-Cl)Dansyl Chloridep-Toluenesulfonyl Chloride (Tosyl Chloride, Ts-Cl)
Primary Application Arginine side-chain protection in peptide synthesis[1]Fluorescent labeling of primary and secondary amines[2][3]Activation of alcohols, amine protection, general organic synthesis[4]
Reactivity with Amines Highly reactive electrophile[1]. Expected to be high, similar to other sulfonyl chlorides.High, with a reported second-order rate constant of approximately 35 M⁻¹s⁻¹ for reaction with primary amines[5].High, widely used for tosylation of amines[4].
Reagent Stability in Aqueous Media Expected to be sensitive to hydrolysis, a common characteristic of sulfonyl chlorides.Unstable in aqueous solutions, undergoes hydrolysis to the non-reactive dansyl sulfonic acid, especially at high pH[5][6].Prone to hydrolysis.
Resulting Bond Stable sulfonamide bond.Stable, fluorescent sulfonamide bond[2].Stable sulfonamide bond.
Fluorescent Properties of Conjugate Non-fluorescent.Highly fluorescent (blue or blue-green emission)[2]. The fluorescence is sensitive to the local environment[2].Non-fluorescent.
Steric Hindrance The bulky pentamethylchroman group may influence reactivity with sterically hindered amines.Less sterically hindered compared to Pmc-Cl.Relatively small and less sterically hindered.

Experimental Protocols

Detailed methodologies are crucial for reproducible bioconjugation experiments. Below are general protocols for protein labeling with sulfonyl chlorides and for determining the degree of labeling.

General Protocol for Protein Labeling with a Sulfonyl Chloride

This protocol provides a general method for the covalent modification of proteins with sulfonyl chlorides like Pmc-Cl, dansyl chloride, or tosyl chloride.

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.5-9.5)

  • Sulfonyl chloride reagent (Pmc-Cl, dansyl chloride, or tosyl chloride)

  • Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or acetonitrile). Note: Do not use dimethyl sulfoxide (DMSO) with sulfonyl chlorides as it can react with them[7].

  • Quenching solution (e.g., 1 M Tris-HCl or 1 M glycine, pH 8.0)

  • Purification column (e.g., gel filtration column like Sephadex G-25) or dialysis equipment.

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the amine-free reaction buffer to the desired concentration.

  • Prepare Sulfonyl Chloride Solution: Immediately before use, prepare a stock solution of the sulfonyl chloride (e.g., 10-50 mM) in the anhydrous aprotic solvent.

  • Labeling Reaction: While gently stirring the protein solution, slowly add the sulfonyl chloride stock solution to achieve the desired molar excess of the reagent over the protein (typically 10- to 50-fold molar excess).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light, especially when using fluorescent reagents like dansyl chloride.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-100 mM. Incubate for at least 30 minutes at room temperature.

  • Purification: Remove the excess, unreacted reagent and byproducts by gel filtration, dialysis, or other suitable chromatographic techniques.

Protocol for Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of reagent molecules conjugated to each protein molecule. For non-fluorescent labels like Pmc-Cl and tosyl chloride, this can be determined by mass spectrometry. For fluorescent labels like dansyl chloride, spectrophotometry is a common method.

Spectrophotometric Determination of DOL for Dansyl Chloride Conjugates:

  • Measure Absorbance: After purification, measure the absorbance of the protein-dansyl chloride conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dansyl group (approximately 330-340 nm, A_max).

  • Calculate Protein Concentration: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • CF is the correction factor for the absorbance of the dye at 280 nm (CF = A₂₈₀ of the free dye / A_max of the free dye).

  • Calculate Dye Concentration: Dye Concentration (M) = A_max / ε_dye

    • ε_dye is the molar extinction coefficient of the dansyl group at its λ_max (for dansyl amide, ε is approximately 4300 M⁻¹cm⁻¹ at 330 nm).

  • Calculate DOL: DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizing Experimental Workflows

Diagrams created using Graphviz can help visualize the experimental processes.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein_prep Prepare Protein Solution labeling Labeling Reaction protein_prep->labeling reagent_prep Prepare Sulfonyl Chloride Solution reagent_prep->labeling incubation Incubation labeling->incubation quenching Quenching incubation->quenching purification Purification quenching->purification dol_determination DOL Determination purification->dol_determination

Caption: General workflow for protein labeling with sulfonyl chlorides.

Signaling Pathways and Logical Relationships

While not directly a signaling pathway, the reaction mechanism can be depicted to show the logical relationship between the reactants and products.

reaction_mechanism reactant1 Protein-NH2 (Primary Amine) product Protein-NH-SO2-R (Sulfonamide) reactant1->product Nucleophilic Attack reactant2 R-SO2Cl (Sulfonyl Chloride) reactant2->product byproduct HCl reactant2->byproduct Leaving Group

Caption: Reaction of a primary amine with a sulfonyl chloride.

Conclusion

This compound (Pmc-Cl) is a highly reactive sulfonyl chloride, primarily utilized for arginine protection in peptide synthesis. While it can theoretically be used for bioconjugation to amines, its performance in this context is not well-documented in publicly available literature. In contrast, dansyl chloride is a well-established reagent for fluorescently labeling proteins, with extensive data on its reactivity and the properties of its conjugates. p-Toluenesulfonyl chloride is a versatile reagent in organic synthesis that can also be used for bioconjugation, though it lacks a reporter tag.

The choice between these reagents will depend on the specific experimental goals. For applications requiring fluorescent detection, dansyl chloride is a suitable choice. For applications where a stable, non-fluorescent linkage is required, and potential steric hindrance from the pentamethylchroman group is not a concern, Pmc-Cl could be explored. However, due to the lack of specific data, initial optimization and characterization of the conjugates would be crucial. For general amine modification without the need for a reporter, the less sterically hindered and more economical p-toluenesulfonyl chloride may be a viable option. Researchers should carefully consider the trade-offs between reactivity, stability, steric effects, and the need for a reporter group when selecting a sulfonyl chloride for their bioconjugation needs.

References

A Comparative Guide to the Applications of 2,2,5,7,8-Pentamethylchroman-6-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is critical for the successful synthesis of peptides and other biologically active molecules. 2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride (Pmc-Cl) is a key reagent, primarily utilized as a protecting group in solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of Pmc-Cl with alternative reagents, supported by experimental data, to inform the selection process for specific research and development needs.

Primary Application: Arginine Side Chain Protection in Peptide Synthesis

The most prominent application of this compound is in the protection of the guanidino group of arginine during fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis. The Pmc group shields the reactive side chain of arginine, preventing side reactions during peptide chain elongation. Its performance is often compared with other sulfonyl-based protecting groups, most notably the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.

Comparative Performance of Arginine Protecting Groups

The choice between Pmc and its alternatives significantly impacts cleavage efficiency, peptide purity, and the potential for side reactions. The Pbf group is now more commonly used than the Pmc group in Fmoc-SPPS due to its increased acid lability, which allows for more rapid and cleaner deprotection.[1]

Protecting GroupKey FeaturesCleavage ConditionsTypical Cleavage TimePerformance Notes
Pmc Acid-labile sulfonyl protecting group.Trifluoroacetic acid (TFA)-based cocktails.3-6 hours, can be longer for peptides with multiple Arg residues.Slower cleavage can lead to side reactions, particularly alkylation of tryptophan residues.[2]
Pbf More acid-labile than Pmc.Standard TFA-based cocktails.1-3 hours.[3]Faster cleavage minimizes exposure to strong acid, reducing side reactions and leading to higher purity of the crude peptide.[2][4]
Mtr More acid-stable than Pmc and Pbf.Harsher acidic conditions (e.g., longer TFA treatment, sometimes with stronger acids).Can require up to 24 hours for complete removal.Increased risk of side reactions due to prolonged acid exposure.[4]
Tos Very acid-stable.Requires very strong acids like hydrofluoric acid (HF).Not typically used in Fmoc-SPPS due to the harsh cleavage conditions required.Primarily used in Boc-based peptide synthesis.[4]
Quantitative Comparison of Pmc and Pbf in Peptide Cleavage

Experimental data highlights the superior performance of the Pbf protecting group in terms of cleavage efficiency. In a comparative study, the cleavage of an arginine-containing peptide from the resin using a trifluoroacetic acid (TFA) cocktail was evaluated.

Protecting GroupCleavage Time (TFA)Yield of Desired PeptideReference
Arg(Pmc)3 hours46%[2]
Arg(Pbf)3 hours69%[2]

This data demonstrates that under the same cleavage conditions, the use of the Pbf protecting group results in a significantly higher yield of the target peptide, underscoring its advantage in modern peptide synthesis.[2] The faster removal of the Pbf group is particularly beneficial for the synthesis of peptides containing multiple arginine residues or other acid-sensitive amino acids.[2]

Other Potential Applications of this compound

While the primary application of Pmc-Cl is in peptide synthesis, its chemical nature as a sulfonyl chloride allows for its use in other synthetic transformations, although these are less commonly documented in the scientific literature compared to its role in SPPS.

Synthesis of Sulfonamides

Sulfonyl chlorides are common reagents for the synthesis of sulfonamides, a class of compounds with a wide range of pharmaceutical applications.[5] The reaction involves the coupling of a sulfonyl chloride with a primary or secondary amine.

While Pmc-Cl can theoretically be used for this purpose, there is a lack of direct comparative studies in the available literature that benchmark its performance against other sulfonylating agents for the synthesis of novel sulfonamides.

Derivatization of Thiol-Containing Biomolecules

Sulfonyl chlorides can react with thiols to form thioesters. This reactivity can be exploited for the derivatization of thiol-containing biomolecules, such as cysteine residues in proteins or small molecules like glutathione, for analytical purposes. Reagents like dansyl chloride are commonly used for such applications due to the fluorescent nature of the resulting adducts, which aids in their detection.[6]

There is limited specific information and no direct comparative data on the efficiency of Pmc-Cl for thiol derivatization compared to more established reagents like dansyl chloride or benzoyl chloride.

Experimental Protocols

Standard Protocol for Cleavage of a Pmc- or Pbf-Protected Peptide from Resin

The following is a general protocol for the final cleavage and deprotection of a peptide synthesized using Fmoc-Arg(Pmc)-OH or Fmoc-Arg(Pbf)-OH. The specific scavenger cocktail may be modified depending on the peptide sequence.

Materials:

  • Peptidyl-resin

  • Cleavage Cocktail:

    • For Pbf/Pmc without Trp: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

    • For Pbf/Pmc with Trp: 94% TFA, 2.5% Water, 2.5% 1,2-ethanedithiol (EDT), 1% TIS

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Centrifuge

  • Lyophilizer

Procedure:

  • Wash the peptidyl-resin thoroughly with DCM and dry under vacuum.

  • Add the appropriate cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Allow the mixture to react at room temperature with occasional stirring for 1-3 hours for Pbf-protected peptides or 3-6 hours for Pmc-protected peptides.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether (typically 10 times the volume of the filtrate).

  • Pellet the precipitated peptide by centrifugation.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and organic-soluble byproducts.

  • Dry the crude peptide pellet under vacuum.

  • Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.

  • Analyze the purity of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

Visualizing the Role of Arginine Protecting Groups in SPPS

The following diagrams illustrate the logical workflow and key considerations in the use of arginine protecting groups in Fmoc-SPPS.

Arginine_Protection_Workflow cluster_synthesis Peptide Chain Elongation cluster_cleavage Cleavage and Deprotection Start Start Fmoc-Arg(P)-OH Fmoc-Arg(P)-OH (P = Pmc or Pbf) Start->Fmoc-Arg(P)-OH Coupling Coupling to Peptide-Resin Fmoc-Arg(P)-OH->Coupling Fmoc_Deprotection Fmoc Deprotection (Piperidine) Coupling->Fmoc_Deprotection Chain_Elongation Continue Chain Elongation Fmoc_Deprotection->Chain_Elongation Completed_Peptide Completed Protected Peptide-Resin Chain_Elongation->Completed_Peptide Cleavage Cleavage from Resin & Side Chain Deprotection (TFA Cocktail) Completed_Peptide->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Pure_Peptide Pure Peptide Purification->Pure_Peptide

Caption: Workflow of Fmoc-SPPS using protected arginine.

Protecting_Group_Comparison Protecting_Group Arginine Protecting Group Pmc Pbf Pmc_Properties Pmc Properties Less acid labile Longer cleavage time Higher risk of side reactions Protecting_Group:s->Pmc_Properties:n Comparison Pbf_Properties Pbf Properties More acid labile Shorter cleavage time Lower risk of side reactions Protecting_Group:s->Pbf_Properties:n Outcome Optimal Peptide Yield and Purity Pbf_Properties:s->Outcome:n Leads to

Caption: Comparison of Pmc and Pbf protecting groups.

Conclusion

This compound is a valuable reagent, primarily for the protection of arginine in solid-phase peptide synthesis. However, for this main application, it has been largely superseded by the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group, which offers superior performance in terms of cleavage efficiency and peptide purity, particularly for complex peptides. While Pmc-Cl has the chemical potential for use in sulfonamide synthesis and thiol derivatization, its application and comparative performance in these areas are not well-documented in the scientific literature. Researchers should consider the specific requirements of their synthetic targets when selecting an arginine protecting group, with Pbf being the recommended choice for most applications in modern Fmoc-SPPS.

References

A Researcher's Guide to 2,2,5,7,8-Pentamethylchroman-6-sulfonyl Chloride (Pmc-Cl) in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). This guide provides a comprehensive comparison of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl), a key reagent for arginine side-chain protection, with its primary alternatives. The following sections detail quantitative performance data, in-depth experimental protocols, and visualizations of relevant biological pathways and experimental workflows to inform your synthetic strategies.

Performance Comparison of Arginine Protecting Groups

The guanidinium group of arginine is highly basic, necessitating robust protection during Fmoc-based SPPS to prevent unwanted side reactions. Pmc-Cl offers a valuable option, though its performance characteristics should be weighed against alternatives like 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf).

Protecting GroupKey FeaturesCleavage ConditionsCleavage TimeReported Yield/EfficiencyPotential Side Reactions
Pmc More acid labile than Mtr, but less than Pbf.Trifluoroacetic acid (TFA) based cocktails (e.g., TFA/DCM).2 - 6 hours.Can be lower than Pbf, especially with longer cleavage times. A 3-hour cleavage with TFA resulted in a 46% yield for a model peptide.[1]Alkylation of tryptophan residues is a significant concern.[1]
Pbf More acid labile than Pmc, often considered the standard for Fmoc-SPPS.TFA based cocktails.1 - 2 hours.Generally higher than Pmc. A 3-hour cleavage with TFA resulted in a 69% yield for the same model peptide.[1]Lower propensity for tryptophan alkylation compared to Pmc.
Mtr Less acid labile than Pmc and Pbf.Harsher acidic conditions or prolonged TFA treatment.Up to 24 hours.Can be lower due to harsh cleavage conditions leading to peptide degradation.High risk of side reactions due to prolonged acid exposure.
Trityl (Trt) Very acid labile.Very mild acid (e.g., 1% TFA).~30 minutes.Variable, can be prone to premature deprotection during synthesis.Not typically used for arginine protection due to instability.

Experimental Protocols

Detailed Protocol for Fmoc-Solid Phase Peptide Synthesis (SPPS) using Fmoc-Arg(Pmc)-OH

This protocol outlines the manual synthesis of a generic arginine-containing peptide on a Rink Amide resin.

1. Resin Swelling and Preparation:

  • Swell Rink Amide resin (e.g., 0.1 mmol scale) in N,N-dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling (Example: Fmoc-Arg(Pmc)-OH):

  • In a separate vessel, dissolve Fmoc-Arg(Pmc)-OH (3 equivalents relative to resin loading), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (2.9 equivalents), and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in a minimal amount of DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution to activate it.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (ninhydrin-positive), recouple for another hour.

  • Drain the coupling solution and wash the resin with DMF (3 times), dichloromethane (DCM) (3 times), and finally DMF (3 times).

4. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

6. Cleavage and Deprotection:

  • Wash the peptidyl-resin with DCM and dry under a stream of nitrogen.

  • Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v). For peptides containing tryptophan, the addition of a scavenger like 1,2-ethanedithiol (EDT) is recommended to minimize alkylation by the cleaved Pmc group.

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

7. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide product.

Visualizing Workflows and Pathways

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) wash1->coupling wash2 DMF/DCM Wash coupling->wash2 repeat Repeat for Each Amino Acid wash2->repeat repeat->deprotection Next cycle final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final cycle cleavage Cleavage & Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification end Final Peptide purification->end

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Case Study: Synthesis of Bradykinin and its Signaling Pathway

Bradykinin is a nonapeptide (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) involved in inflammation and blood pressure regulation. Its synthesis requires the protection of two arginine residues, for which Pmc-Cl can be employed.

Bradykinin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol bradykinin Bradykinin b2r B2 Receptor (GPCR) bradykinin->b2r Binds gq Gq Protein b2r->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ (intracellular) er->ca2 Releases ca2->pkc Activates downstream Downstream Effects (e.g., NO production, Prostaglandin synthesis) pkc->downstream Phosphorylates targets

Caption: Simplified signaling pathway of Bradykinin via the B2 receptor.

Thiol Derivatization: An Alternative Application

While primarily used in peptide synthesis, the sulfonyl chloride moiety of Pmc-Cl can also react with nucleophilic thiol groups. This allows for its potential use as a derivatizing agent for the analysis of thiol-containing biomolecules, such as cysteine and glutathione, by HPLC. The chroman structure provides a UV-active label for detection.

General Protocol for Thiol Derivatization for HPLC Analysis

This protocol is a general guideline and may require optimization for specific applications.

1. Reagent Preparation:

  • Sample: Prepare the thiol-containing sample (e.g., protein hydrolysate, cell lysate) in a suitable buffer.

  • Pmc-Cl Solution: Prepare a fresh solution of this compound in an aprotic solvent like acetonitrile.

  • Reaction Buffer: A slightly alkaline buffer (pH 8-9) is typically used to facilitate the deprotonation of the thiol group, enhancing its nucleophilicity.

2. Derivatization Reaction:

  • To the thiol sample, add an excess of the Pmc-Cl solution.

  • Incubate the mixture at room temperature or with gentle heating (e.g., 40-60°C) for a sufficient duration (e.g., 15-60 minutes) to ensure complete reaction.

  • Stop the reaction by adding a small amount of a quenching reagent, such as an acid (e.g., HCl), to neutralize the excess base and unreacted Pmc-Cl.

3. Sample Preparation for HPLC:

  • Centrifuge the reaction mixture to remove any precipitate.

  • Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

4. HPLC Analysis:

  • Use a reverse-phase C18 column for separation.

  • Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detect the Pmc-thiol adducts using a UV detector at a wavelength where the chroman moiety has maximum absorbance.

This guide provides a foundational understanding of the application of this compound in modern research. By understanding its comparative performance and the detailed methodologies for its use, researchers can make informed decisions to optimize their synthetic and analytical workflows.

References

A Comparative Guide to the Reaction Products of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride and Alternative Sulfonylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction products and performance of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl) against two common alternative sulfonylating agents: 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) and p-toluenesulfonyl chloride (tosyl chloride). The comparison focuses on the synthesis of sulfonamides and sulfonate esters, crucial transformations in organic synthesis and drug discovery.

Executive Summary

This compound is a valuable reagent, particularly in peptide synthesis for the protection of the guanidino group of arginine. Its chroman structure offers specific properties regarding acid lability, which is advantageous in Fmoc-based solid-phase peptide synthesis (SPPS). While Pmc-Cl readily reacts with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively, its broader reactivity profile is less documented in direct comparison to more common sulfonylating agents like dansyl chloride and tosyl chloride.

Dansyl chloride is widely used as a fluorescent labeling agent for primary and secondary amines, with its reaction products exhibiting strong fluorescence, aiding in their detection and quantification. Tosyl chloride is a versatile and cost-effective reagent for the formation of tosylates from alcohols, which are excellent leaving groups in subsequent nucleophilic substitution reactions, and for the synthesis of sulfonamides.

This guide presents available quantitative data, experimental protocols, and a workflow diagram to assist researchers in selecting the appropriate sulfonylating agent for their synthetic needs.

Data Presentation: Comparative Reaction Yields

The following tables summarize the available quantitative data for the reactions of Pmc-Cl, dansyl chloride, and tosyl chloride with a selection of primary amines, secondary amines, and alcohols. It is important to note that directly comparable, side-by-side experimental data for Pmc-Cl with a wide range of nucleophiles under standardized conditions is limited in the available literature. The presented data is collated from various sources and reaction conditions may vary.

Table 1: Synthesis of Sulfonamides from Primary Amines

Sulfonyl ChlorideAmineBaseSolventTemperature (°C)Time (h)Yield (%)
Pmc-Cl Arginine (side chain)DIPEADMFRoom Temp.1-2High (in SPPS)
Dansyl Chloride Amino AcidsNaHCO₃/Na₂CO₃Acetone/Water37-601-2>90
Tosyl Chloride AnilinePyridineDichloromethane0 - Room Temp.2Quantitative
Tosyl Chloride BenzylamineTriethylamineDichloromethane0162

Table 2: Synthesis of Sulfonamides from Secondary Amines

Sulfonyl ChlorideAmineBaseSolventTemperature (°C)Time (h)Yield (%)
Pmc-Cl N/AN/AN/AN/AN/AData not available
Dansyl Chloride ProlineNaHCO₃/Na₂CO₃Acetone/Water37-601-2>90
Tosyl Chloride PiperidineTriethylamineDichloromethaneRoom Temp.N/AHigh

Table 3: Synthesis of Sulfonate Esters from Alcohols

Sulfonyl ChlorideAlcoholBaseSolventTemperature (°C)Time (h)Yield (%)
Pmc-Cl N/AN/AN/AN/AN/AData not available
Dansyl Chloride CholesterolDMAP/DIPEADichloromethane65196
Dansyl Chloride TestosteroneDMAP/DIPEADichloromethane65189
Tosyl Chloride Benzyl alcoholPyridinePyridine-10 - Room Temp.0.25Moderate
Tosyl Chloride Benzyl alcoholK₂CO₃None (solid-state)Room Temp.0.0888-91
Tosyl Chloride EthanolK₂CO₃None (solid-state)Room Temp.0.08High

N/A: Data not available in the searched literature.

Experimental Protocols

General Protocol for the Synthesis of Sulfonamides

This protocol is a general procedure for the reaction of a sulfonyl chloride with a primary or secondary amine.

Materials:

  • Sulfonyl chloride (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • Anhydrous base (e.g., pyridine, triethylamine, or DIPEA; 1.5-2.0 eq)

  • Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or THF)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0-1.2 eq) in the anhydrous solvent.

  • Add the anhydrous base (1.5-2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a dilute acid solution (e.g., 1 M HCl).

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.

General Protocol for the Synthesis of Sulfonate Esters from Alcohols

This protocol describes a general method for the preparation of sulfonate esters from an alcohol and a sulfonyl chloride.[1]

Materials:

  • Alcohol (1.0 eq)

  • Sulfonyl chloride (1.2-1.5 eq)

  • Anhydrous pyridine or triethylamine (1.5-2.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Water

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) and the base (1.5-2.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.2-1.5 eq) portion-wise or as a solution in DCM to the cooled alcohol solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-12 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure sulfonate ester.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the incorporation of an arginine residue into a peptide chain using Fmoc-Arg(Pmc)-OH during solid-phase peptide synthesis.

Fmoc_SPPS_Arginine_Workflow cluster_synthesis_cycle Fmoc-SPPS Cycle for Arginine Incorporation cluster_cleavage Final Cleavage and Deprotection start Resin with N-terminal Fmoc group deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling: Fmoc-Arg(Pmc)-OH + HBTU/HOBt/DIPEA in DMF wash1->coupling wash2 DMF Wash coupling->wash2 end_cycle Resin with extended peptide chain and N-terminal Fmoc-Arg(Pmc) wash2->end_cycle cleavage Cleavage from Resin and Pmc Deprotection (TFA/TIS/H2O) end_cycle->cleavage precipitation Precipitation in cold ether cleavage->precipitation purification Purification (HPLC) precipitation->purification final_product Purified Arginine-containing Peptide purification->final_product

Caption: Fmoc-SPPS workflow for arginine incorporation using Pmc protection.

Conclusion

This compound is a specialized reagent with demonstrated utility in peptide synthesis, offering advantages in terms of acid-labile protection of arginine. For broader applications in the synthesis of diverse sulfonamides and sulfonate esters, dansyl chloride and tosyl chloride are well-established alternatives with a larger body of supporting experimental data. Dansyl chloride provides the additional benefit of fluorescence for detection, while tosyl chloride is a versatile and economical choice for creating activated alcohol intermediates and synthesizing a wide array of sulfonamides. The choice of sulfonylating agent should be guided by the specific requirements of the synthetic target, including desired properties of the final product, the need for sensitive detection, and cost considerations. Further research into the reactivity of Pmc-Cl with a wider range of nucleophiles would be beneficial to fully assess its potential as a general sulfonylating agent.

References

evaluating the performance of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride in different assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of scientific research, particularly in drug development and antioxidant studies, the evaluation of molecular performance in various assays is critical. This guide provides a comparative analysis of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl), its parent compound 2,2,5,7,8-pentamethyl-6-chromanol (PMC), and the widely used antioxidant standard, Trolox. While Pmc-Cl serves a distinct primary role, the antioxidant properties of its chroman core are of significant interest, warranting a detailed comparison with established alternatives.

Understanding the Roles of Pmc-Cl, PMC, and Trolox

This compound (Pmc-Cl) is a highly reactive sulfonylation reagent. Its principal application is in peptide synthesis as a protecting group for the guanidino function of arginine. The sulfonyl chloride group readily reacts with nucleophiles, making it an effective tool for chemical modifications.[1] However, this high reactivity makes it generally unsuitable for direct evaluation in standard antioxidant capacity assays, where it would likely react with assay components rather than function as a radical scavenger.

2,2,5,7,8-pentamethyl-6-chromanol (PMC) is the parent alcohol of Pmc-Cl and the antioxidant moiety of vitamin E (α-tocopherol).[2] Its chromanol structure is the basis for its antioxidant activity, acting as a potent scavenger of free radicals.[3][4] PMC has been investigated for its protective effects against oxidative stress in various biological systems.[2][3]

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is a water-soluble analog of vitamin E and is widely used as a standard in many antioxidant assays due to its well-characterized radical-scavenging activity.[5][6][7] Its performance provides a benchmark against which other potential antioxidants are measured.

Comparative Performance in Antioxidant Assays

Due to the reactivity of the sulfonyl chloride group, direct quantitative data for Pmc-Cl in standard antioxidant assays such as ORAC, DPPH, and FRAP is not available in the scientific literature. Therefore, this comparison focuses on the antioxidant performance of its parent compound, PMC, and the benchmark antioxidant, Trolox. It is important to note that the antioxidant activity of these compounds can be concentration-dependent, with some exhibiting pro-oxidant effects at higher concentrations.[5][6]

Table 1: Comparison of Antioxidant Activity

CompoundAssayResultReference
PMC Cellular Antioxidant Assay (ox-LDL-induced RPE damage)Protective effect by blocking ROS generation and nuclear translocation of Nrf2.[3]
Trolox ORACStandard reference for antioxidant capacity.[5]
Trolox DPPH Radical ScavengingHigh scavenging activity.[8]
Trolox Cellular Antioxidant Assay (HeLa cells)Antioxidant at low concentrations (2.5–15 µM), pro-oxidant at higher concentrations (40-160 µM).[5]
α-CEHC *ORAC, TEACAntioxidant properties similar to Trolox.[9]

*α-CEHC (2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman) is a major water-soluble metabolite of vitamin E, structurally related to Trolox.

Experimental Protocols

Detailed methodologies for key antioxidant assays are provided below to facilitate the replication and validation of experimental findings.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by peroxyl radicals.

Workflow for ORAC Assay:

cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prepare Fluorescein Solution Prepare Fluorescein Solution Prepare AAPH Solution Prepare AAPH Solution Prepare Fluorescein Solution->Prepare AAPH Solution Prepare Trolox Standards & Samples Prepare Trolox Standards & Samples Prepare AAPH Solution->Prepare Trolox Standards & Samples Add Standards/Samples Add Standards/Samples Prepare Trolox Standards & Samples->Add Standards/Samples Add Fluorescein to Plate Add Fluorescein to Plate Add Fluorescein to Plate->Add Standards/Samples Incubate at 37°C Incubate at 37°C Add Standards/Samples->Incubate at 37°C Add AAPH Add AAPH Incubate at 37°C->Add AAPH Measure Fluorescence Measure Fluorescence Add AAPH->Measure Fluorescence Calculate Area Under Curve (AUC) Calculate Area Under Curve (AUC) Measure Fluorescence->Calculate Area Under Curve (AUC) Plot Standard Curve Plot Standard Curve Calculate Area Under Curve (AUC)->Plot Standard Curve Determine Trolox Equivalents Determine Trolox Equivalents Plot Standard Curve->Determine Trolox Equivalents

Caption: Workflow of the ORAC assay.

Protocol:

  • Reagent Preparation : Prepare a working solution of fluorescein in a phosphate buffer (75 mM, pH 7.0).[10] Prepare a solution of the free radical initiator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), in the same buffer.[10] Prepare a series of Trolox standards and the test samples.[11]

  • Assay Procedure : In a 96-well black microplate, add the fluorescein solution to each well.[11] Subsequently, add the Trolox standards or samples to their respective wells.[11] The plate is then incubated at 37°C.[10][11] The reaction is initiated by adding the AAPH solution to all wells.[10][11]

  • Measurement : Immediately after adding AAPH, the fluorescence is measured kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[12] Readings are taken every 1-5 minutes for at least 60 minutes.[12]

  • Data Analysis : The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[11] A standard curve is generated by plotting the net AUC against the Trolox concentration, and the antioxidant capacity of the samples is expressed as Trolox Equivalents (TE).[11]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay evaluates the ability of an antioxidant to scavenge the stable DPPH free radical.

Signaling Pathway for DPPH Assay:

DPPH• (Purple) DPPH• (Purple) DPPH-H (Yellow) DPPH-H (Yellow) DPPH• (Purple)->DPPH-H (Yellow) H• donation Antioxidant (AH) Antioxidant (AH) Oxidized Antioxidant (A•) Oxidized Antioxidant (A•) Antioxidant (AH)->Oxidized Antioxidant (A•) cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prepare FRAP Reagent Prepare FRAP Reagent Prepare Fe(II) Standards & Samples Prepare Fe(II) Standards & Samples Prepare FRAP Reagent->Prepare Fe(II) Standards & Samples Add Standards/Samples Add Standards/Samples Prepare Fe(II) Standards & Samples->Add Standards/Samples Add FRAP Reagent to Wells Add FRAP Reagent to Wells Add FRAP Reagent to Wells->Add Standards/Samples Incubate Incubate Add Standards/Samples->Incubate Measure Absorbance at 593nm Measure Absorbance at 593nm Incubate->Measure Absorbance at 593nm Plot Standard Curve Plot Standard Curve Measure Absorbance at 593nm->Plot Standard Curve Determine Antioxidant Power Determine Antioxidant Power Plot Standard Curve->Determine Antioxidant Power

References

Safety Operating Guide

Safe Disposal of 2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride, a substance classified as corrosive and hazardous. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals.

I. Hazard and Safety Data Summary

Proper handling and disposal of this compound are dictated by its chemical properties and associated hazards. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₁₄H₁₉ClO₃S[1][2]
Molecular Weight 302.82 g/mol [1]
CAS Number 112160-39-1[1][2]
GHS Hazard Class Skin Corrosion 1B[3]
Hazard Statement H314: Causes severe skin burns and eye damage[3]
Storage Temperature -20°C

II. Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that the following personal protective equipment is worn to mitigate exposure risks.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

  • Skin and Body Protection: A lab coat or chemical-resistant apron must be worn.

  • Respiratory Protection: Use a P3 (EN 143) respirator cartridge or work in a well-ventilated fume hood.

III. Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the safe disposal of small quantities of this compound typically found in a research laboratory setting. For larger quantities, consult your institution's environmental health and safety (EHS) department.

1. Neutralization of Small Spills or Residues:

  • Work Area: Conduct all disposal procedures within a certified chemical fume hood to ensure adequate ventilation.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.

  • Neutralization: Slowly and cautiously add the absorbed material to a large volume of a cold, dilute solution of sodium bicarbonate or a similar weak base. Be prepared for a potentially exothermic reaction and possible gas evolution. Monitor the pH of the solution to ensure it is neutral (pH 6-8) before proceeding.

  • Waste Collection: Decant the neutralized aqueous solution into a properly labeled hazardous waste container. The solid absorbent material should be collected in a separate, labeled container for solid hazardous waste.

2. Disposal of Contaminated Materials:

  • All contaminated materials, including personal protective equipment (gloves, etc.), absorbent materials, and any contaminated labware, must be collected in a designated and clearly labeled hazardous waste container.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

3. Final Disposal:

  • All hazardous waste containers must be sealed, properly labeled with the full chemical name and associated hazards, and stored in a designated satellite accumulation area.

  • Arrange for pickup and disposal by your institution's certified hazardous waste management provider.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

Disposal Workflow for this compound start Start: Identify Waste for Disposal ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat, Respirator) start->ppe spill Small Spill or Residue? ppe->spill absorb Absorb with Inert Material (e.g., Sand, Vermiculite) spill->absorb Yes contaminated_materials Dispose of Contaminated PPE and Materials spill->contaminated_materials No (Contaminated Items Only) neutralize Slowly Add to Cold, Dilute Base (e.g., Sodium Bicarbonate Solution) absorb->neutralize check_ph Monitor and Adjust pH to Neutral (6-8) neutralize->check_ph check_ph->neutralize Adjust pH collect_liquid Collect Neutralized Liquid Waste check_ph->collect_liquid pH is Neutral label_waste Label Hazardous Waste Containers collect_liquid->label_waste collect_solid Collect Contaminated Solid Waste collect_solid->label_waste contaminated_materials->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste end Arrange for Professional Disposal store_waste->end

Caption: Disposal Workflow Diagram

References

Essential Safety and Operational Guide for 2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride (CAS: 112160-39-1). Adherence to these procedures is essential for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a corrosive material that can cause severe skin burns and eye damage.[1] It is imperative to use appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety.

Summary of Required Personal Protective Equipment

PPE CategorySpecification
Eye Protection Chemical safety goggles and a face shield are required.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene) must be worn.
Respiratory Protection A NIOSH-approved respirator with P3 (EN 143) cartridges is necessary, especially when handling the powder form.
Body Protection A chemical-resistant laboratory coat or apron should be worn over personal clothing.
Footwear Closed-toe shoes are mandatory in the laboratory environment.

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural steps for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Assemble all necessary equipment and reagents before handling the chemical.

  • Keep the container tightly closed when not in use to prevent moisture absorption and degradation.

2. Weighing and Dispensing:

  • Handle the solid powder with care to avoid generating dust.

  • Use a spatula or other appropriate tool for transferring the chemical.

  • If possible, weigh the compound directly into the reaction vessel.

3. Dissolution and Reaction:

  • When dissolving the compound, add it slowly to the solvent to control any exothermic reactions.

  • If the reaction is heated, use a well-controlled heating mantle and monitor the temperature closely.

  • Maintain an inert atmosphere if the reaction is sensitive to air or moisture.

4. Post-Reaction Work-up:

  • Quench the reaction carefully, especially if reactive reagents were used.

  • Perform extractions and washes within the fume hood.

  • Handle all glassware that has been in contact with the chemical with appropriate gloves.

5. Decontamination:

  • Wipe down all surfaces in the fume hood with an appropriate solvent to remove any residual chemical.

  • Wash all glassware thoroughly with a suitable cleaning agent.

Disposal Plan

Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Collect any unused this compound in a designated, labeled hazardous waste container.

    • Contaminated consumables such as gloves, weighing paper, and paper towels should also be placed in this container.

  • Liquid Waste:

    • Collect all liquid waste containing this chemical in a separate, labeled hazardous waste container.

    • Do not pour any waste down the drain.[2][3]

  • Container Disposal:

    • Rinse the empty container with a suitable solvent (e.g., the solvent used in the reaction).

    • Collect the rinsate as hazardous liquid waste.

    • Deface the label on the empty container before disposing of it according to your institution's guidelines for chemically contaminated glassware.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and safety considerations for handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Respirator, Lab Coat) prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup handling_weigh Weigh Solid Powder prep_setup->handling_weigh Proceed to handling handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve handling_react Perform Reaction handling_dissolve->handling_react cleanup_decon Decontaminate Glassware and Surfaces handling_react->cleanup_decon Proceed to cleanup cleanup_solid Dispose of Solid Waste in Labeled Container cleanup_decon->cleanup_solid cleanup_liquid Dispose of Liquid Waste in Labeled Container cleanup_decon->cleanup_liquid

Caption: Safe handling and disposal workflow.

This comprehensive guide is intended to provide essential information for the safe handling of this compound. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) before beginning any new procedure.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride
Reactant of Route 2
Reactant of Route 2
2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.